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  • Product: Cefaloram
  • CAS: 859-07-4

Core Science & Biosynthesis

Foundational

Cefaloram: Structural Architecture and Stereochemical Determinants

Topic: Cefaloram Chemical Structure and Stereochemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Cefaloram (CAS 859-07-4), often re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cefaloram Chemical Structure and Stereochemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Cefaloram (CAS 859-07-4), often referred to historically as Cephalosporin G , serves as a fundamental prototype in the cephalosporin class of


-lactam antibiotics.[1][2][3] While it has largely been superseded by later-generation agents in clinical practice, its structure remains a critical reference point for understanding the structure-activity relationships (SAR) of the cephem nucleus.[1][3] This guide provides a rigorous analysis of Cefaloram’s molecular geometry, the stereochemical imperatives for its biological activity, and the synthetic pathways that preserve its chiral integrity.
Chemical Constitution and Molecular Geometry

Cefaloram is chemically defined as (6R,7R)-3-(acetoxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .[1][3] Its architecture bridges the penicillin and cephalosporin classes by combining the phenylacetyl side chain of Penicillin G with the 7-aminocephalosporanic acid (7-ACA) nucleus.

1.1 The Cephem Nucleus

The pharmacophore of Cefaloram is the cephem ring system, a bicyclic structure consisting of a four-membered


-lactam ring fused to a six-membered dihydrothiazine ring.
  • Ring Strain: Unlike penicillins (thiazolidine fusion), the dihydrothiazine ring in Cefaloram introduces a double bond at the

    
     position. This conjugation between the enamine nitrogen (N1) and the double bond modulates the resonance of the 
    
    
    
    -lactam amide bond, increasing the electrophilicity of the carbonyl carbon (C8).
  • Numbering System: The sulfur atom is position 1 (in some nomenclatures, but standard IUPAC for cephems assigns N as 1 or uses the specific bicyclo numbering). In standard cephalosporin numbering:

    • N1: Nitrogen in the dihydrothiazine ring.

    • C2: Carries the carboxylic acid.[4]

    • C3: Carries the acetoxymethyl substituent.

    • C6/C7: The bridgehead carbons of the

      
      -lactam.
      
    • C8: The

      
      -lactam carbonyl.[1][3]
      
1.2 Substituent Analysis
PositionSubstituentFunction
C7 (Amide) PhenylacetamidoProvides Gram-positive potency; analogous to Penicillin G. Lipophilic benzyl group aids cell wall penetration.[1][3]
C3 (Allylic) AcetoxymethylA "leaving group" potential.[1][3] Metabolically labile; susceptible to esterases (deacetylation) which reduces activity.[1][3]
C4 Carboxylic AcidEssential for ionic binding to the active site lysine of Penicillin-Binding Proteins (PBPs).[1][3] pKa ~2.[1][3]6.
Stereochemical Analysis

The biological efficacy of Cefaloram is strictly governed by its stereochemistry. The molecule possesses two chiral centers at C6 and C7 .

2.1 Configuration: (6R, 7R)

For the


-lactam ring to effectively mimic the D-alanyl-D-alanine terminus of peptidoglycan (the substrate for PBPs), the protons at C6 and C7 must adopt a cis  relationship.[1]
  • Cis-Fusion: The bicyclic ring fusion forces the bridgehead hydrogens to be on the same face (typically the

    
    -face).
    
  • Conformational Locking: The fusion of the planar

    
    -lactam ring with the puckered dihydrothiazine ring locks the molecule into a rigid conformation. This rigidity reduces the entropy penalty upon binding to the enzyme active site.
    
2.2 Diagram: Cefaloram Structure & Stereochemistry

The following diagram illustrates the core structure, numbering, and the critical cis-stereochemistry.

CefaloramStructure Substrate Cefaloram (6R, 7R Configuration) BetaLactam Beta-Lactam Ring (High Ring Strain) Substrate->BetaLactam Core Nucleus SideChain7 C7 Side Chain Phenylacetamido Substrate->SideChain7 Acylation at C7 SideChain3 C3 Side Chain Acetoxymethyl Substrate->SideChain3 Substitution at C3 Chirality Cis-Stereochemistry (H6 & H7 are cis) BetaLactam->Chirality Essential for PBP Binding SideChain7->Chirality Trans to Carbonyl

Figure 1: Structural decomposition of Cefaloram highlighting the core nucleus and stereochemical requirements.

Synthesis and Manufacturing Protocols

The synthesis of Cefaloram typically follows a semi-synthetic route starting from 7-Aminocephalosporanic Acid (7-ACA) .[1][3][5][6] This approach preserves the fragile stereochemistry of the cephem nucleus found in the natural fermentation product, Cephalosporin C.

3.1 Precursor Isolation: 7-ACA
  • Source: Fermentation of Acremonium chrysogenum yields Cephalosporin C.[1][3][6]

  • Cleavage: The D-

    
    -aminoadipyl side chain of Cephalosporin C is cleaved (chemically via 
    
    
    
    /alcohol or enzymatically via glutaryl acylase) to yield the 7-ACA nucleus.[1][3]
3.2 Acylation Protocol (Semi-Synthesis)

The conversion of 7-ACA to Cefaloram involves the selective acylation of the C7-amino group with a phenylacetyl moiety.

Reagents:

  • Substrate: 7-ACA (Zwitterionic form).

  • Acylating Agent: Phenylacetyl chloride (or mixed anhydride of phenylacetic acid).[1][3]

  • Solvent System: Acetone/Water or Dichloromethane (DCM) with a tertiary amine base.[1][3]

  • pH Control: Critical (pH 6.0–7.0) to prevent hydrolysis of the

    
    -lactam or the C3-acetoxy group.[3]
    

Step-by-Step Workflow:

  • Solubilization: Suspend 7-ACA in aqueous acetone. Add

    
     or Triethylamine (TEA) to solubilize as the carboxylate salt.[1][3]
    
  • Acylation: Cool to 0°C. Add Phenylacetyl chloride dropwise. The low temperature prevents the kinetic degradation of the

    
    -lactam ring.
    
  • Workup: Acidify the solution to pH ~2.0 with dilute HCl to precipitate Cefaloram as the free acid.

  • Purification: Recrystallization from aqueous alcohol.[1][3]

3.3 Diagram: Synthetic Pathway

SynthesisPathway CephC Cephalosporin C (Natural Product) Cleavage Side Chain Cleavage (Enzymatic or PCl5) CephC->Cleavage SevenACA 7-ACA (Nucleus) Acylation Schotten-Baumann Acylation (pH 6-7, 0°C) SevenACA->Acylation PhenylAcetyl Phenylacetyl Chloride PhenylAcetyl->Acylation Cefaloram Cefaloram (Final Product) Cleavage->SevenACA Acylation->Cefaloram Yield ~85-90%

Figure 2: Semi-synthetic route from Cephalosporin C to Cefaloram.[1][3]

Physicochemical Stability and Degradation[7]

Understanding the instability of Cefaloram is vital for handling and formulation.

4.1 C3-Acetoxymethyl Hydrolysis

The acetoxy group at C3 is an ester.[1][3] In vivo (esterases) or in aqueous solution (pH > 7), this group hydrolyzes to form Desacetylcefaloram .[1][3]

  • Impact: Desacetylcefaloram has significantly reduced antibacterial activity (approx. 50% of parent).[1][3]

  • Lactonization: Under acidic conditions, the desacetyl derivative can undergo intramolecular cyclization. The C3-hydroxyl attacks the C2-carboxyl group to form a lactone, rendering the molecule inactive.

4.2 Beta-Lactam Hydrolysis

The high ring strain (~25 kcal/mol) that drives antibacterial potency also drives instability.[1][3]

  • Alkaline pH: Rapid hydrolysis of the amide bond, opening the ring to form cephalosporoic acid (inactive).

  • Nucleophilic Attack: The C8 carbonyl is highly susceptible to nucleophiles (hydroxide, amines).[1]

Analytical Characterization

To validate the structure and stereochemistry, the following spectral signatures are diagnostic:

  • 
    H-NMR (DMSO-
    
    
    
    ):
    • 
      -Lactam Protons (C6, C7):  Two doublets around 
      
      
      
      5.0–5.8 ppm.[1][3] The coupling constant
      
      
      is typically 4.5–5.0 Hz , characteristic of cis-stereochemistry.[1] (Trans-lactams exhibit
      
      
      Hz).[1][3]
    • Side Chain: Phenyl ring protons (

      
       7.3, multiplet) and the benzylic methylene (
      
      
      
      3.6, singlet).[1]
    • C3-Acetoxymethyl: Singlet methyl (

      
       2.[1][3]0) and AB quartet for the methylene (
      
      
      
      4.6–5.0).[1][3]
  • IR Spectroscopy:

    • 
      -Lactam Carbonyl:  Strong band at 1760–1780 cm
      
      
      
      .[1][3] This high frequency (compared to 1650 cm
      
      
      for normal amides) indicates significant ring strain.[1][3]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68940, Cefaloram. Retrieved from [Link][1][3]

  • Elander, R. P. (2003). Industrial production of beta-lactam antibiotics.[1][3] Applied Microbiology and Biotechnology.[1][3][6] [Link]

  • Page, M. I. (1987). The Chemistry of beta-Lactams.[1][3] Springer-Science+Business Media, B.V.[1][3] (Detailed discussion on cephem ring strain and reactivity).

  • Chauvette, R. R., et al. (1962). Chemistry of Cephalosporins. II.[1][3] Preparation of 7-Aminocephalosporanic Acid. Journal of the American Chemical Society. [Link]

Sources

Exploratory

Cefaloram mechanism of action on bacterial cell walls

Structural Determinants and Inhibition Kinetics in Bacterial Cell Wall Synthesis Executive Summary Cefaloram (CAS 859-07-4), also known as Cephalosporin G , represents a foundational structural archetype in the cephalosp...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Determinants and Inhibition Kinetics in Bacterial Cell Wall Synthesis

Executive Summary

Cefaloram (CAS 859-07-4), also known as Cephalosporin G , represents a foundational structural archetype in the cephalosporin class of


-lactam antibiotics.[1] Chemically defined as 3-acetoxymethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic acid, it is the cephalosporin analogue of Benzylpenicillin (Penicillin G).[1]

This guide delineates the precise molecular mechanism by which Cefaloram induces bactericidal activity. Unlike generic descriptions, we focus on the suicide substrate kinetics facilitated by the C-3 acetoxymethyl leaving group and the specific inhibition of high-molecular-weight Penicillin-Binding Proteins (PBPs).[1] The content is designed for researchers requiring a rigorous understanding of the pharmacodynamics and experimental validation of phenylacetyl-cephalosporins.

Molecular Architecture & SAR

The efficacy of Cefaloram is dictated by three critical structural domains. Understanding these is prerequisite to analyzing its mechanism.[2]

Structural DomainChemical MoietyMechanistic Function
C-7 Side Chain Phenylacetyl groupRecognition: Mimics the D-Ala-D-Ala terminus of the peptidoglycan pentapeptide, facilitating high-affinity binding to the PBP active site.[1] Confers potent Gram-positive activity but high susceptibility to

-lactamases.[1]

-Lactam Core
Dihydrothiazine ring fused to

-lactam
Warhead: The strained 4-membered ring is the site of nucleophilic attack by the PBP active site serine.[1] The fusion to the 6-membered ring increases ring strain (and reactivity) relative to penicillins.
C-3 Side Chain Acetoxymethyl groupIrreversibility: Acts as a leaving group.[1] Upon

-lactam ring opening, the expulsion of the acetate moiety prevents the regeneration of the active enzyme, locking the PBP in an inactive acyl-enzyme complex.
Mechanistic Core: Transpeptidase Inhibition

The bactericidal action of Cefaloram is a multi-step kinetic process targeting the transpeptidase domain of PBPs. These enzymes are responsible for the cross-linking of the peptidoglycan (murein) sacculus, specifically the bond formation between the penultimate D-alanine and the meso-diaminopimelic acid (or L-lysine) of an adjacent strand.

3.1 The Kinetic Pathway
  • Recognition & Binding: Cefaloram permeates the peptidoglycan mesh (and outer membrane in Gram-negatives via porins) to reach the periplasmic space. It binds non-covalently to the PBP active site (

    
    ).
    
  • Acylation (The Critical Event): The hydroxyl group of the active site Serine residue (e.g., Ser403 in PBP2) launches a nucleophilic attack on the carbonyl carbon of the

    
    -lactam ring.
    
  • Leaving Group Expulsion: Unlike penicillins, the presence of the acetoxymethyl group at C-3 allows for a concerted mechanism. As the

    
    -lactam C-N bond cleaves, electron density shifts to eject the acetate group.
    
  • Stable Acyl-Enzyme Complex: The enzyme becomes covalently acylated (penicilloylated).[1] The loss of the C-3 leaving group renders this reaction effectively irreversible (

    
    ), preventing the hydrolysis of the ester bond that would otherwise free the enzyme.
    
  • Lysis: The halt in cross-linking, combined with the continuous activity of autolysins (murein hydrolases), leads to structural failure and osmotic lysis.

3.2 Pathway Visualization

The following diagram illustrates the molecular signaling and kinetic pathway of Cefaloram-induced cell death.

Cefaloram_MOA cluster_inhibition Irreversible Inhibition Phase Cefaloram Cefaloram (Periplasmic Space) Complex_NonCov Michaelis Complex (Non-covalent) Cefaloram->Complex_NonCov Diffusion & Affinity Binding PBP_Active PBP Active Site (Free Serine Residue) PBP_Active->Complex_NonCov Transition Tetrahedral Intermediate Complex_NonCov->Transition Nucleophilic Attack (Ser-OH) Acyl_Enzyme Stable Acyl-Enzyme Complex (C3 Acetate Expulsion) Transition->Acyl_Enzyme Ring Opening & C3 Ejection No_Crosslink Inhibition of Peptidoglycan Transpeptidation Acyl_Enzyme->No_Crosslink Enzyme Inactivation Autolysin Unchecked Autolysin Activity No_Crosslink->Autolysin Structural Weakening Lysis Osmotic Lysis & Cell Death Autolysin->Lysis

Figure 1: Kinetic pathway of Cefaloram-mediated PBP inhibition and subsequent bacterial lysis.[1]

Experimental Validation Protocols

To validate the mechanism of Cefaloram in a research setting, the following self-validating protocols are recommended. These move beyond simple MIC testing to mechanistic confirmation.[3]

Protocol 1: Fluorogenic PBP Binding Competition Assay

This assay quantifies the affinity of Cefaloram for specific PBPs (e.g., PBP 1, 2, 3) by competing with a fluorescently labeled penicillin (e.g., Bocillin FL).

Materials:

  • Membrane preparations from S. aureus or E. coli.

  • Bocillin FL (Fluorescent Penicillin).

  • Cefaloram (Test compound).[3][4][5][6]

  • SDS-PAGE reagents and Fluorescence Scanner (e.g., Typhoon).[1]

Methodology:

  • Membrane Isolation: Harvest bacteria in exponential phase (

    
    ). Lyse via sonication.[3] Centrifuge at 100,000 x g to pellet membrane fraction. Resuspend in PBS.
    
  • Pre-Incubation: Aliquot membrane proteins (50 µg) into tubes. Add increasing concentrations of Cefaloram (0, 0.1, 1, 10, 100 µg/mL). Incubate at 37°C for 10 min.

    • Rationale: Allows Cefaloram to saturate high-affinity PBPs before the reporter is added.[1]

  • Labeling: Add Bocillin FL (final conc. 10 µM) to all tubes. Incubate for 20 min at 37°C.

    • Mechanism:[1][2][7][8][9][10] Bocillin FL will bind to any PBPs not occupied by Cefaloram.

  • Denaturation: Stop reaction with 5x SDS loading buffer. Boil for 3 min.

  • Resolution: Run on 10% SDS-PAGE gel.

  • Analysis: Scan gel for fluorescence.

    • Result: Bands disappear as Cefaloram concentration increases. The concentration at which a band intensity drops by 50% is the

      
       for that specific PBP.
      
Protocol 2: Spheroplast Induction Microscopy

To differentiate between PBP targets (specifically PBP3 inhibition in Gram-negatives vs PBP1/2), morphological analysis is required.[1]

Methodology:

  • Culture: Grow E. coli to early log phase.

  • Treatment: Treat with Cefaloram at 0.5x MIC and 2x MIC.

  • Fixation & Imaging: At T=60 min, fix cells and image via Phase Contrast Microscopy.

    • Filamentation: Indicates PBP3 inhibition (septum formation blocked).

    • Spheroplast/Bulging: Indicates PBP2 inhibition (rod shape maintenance blocked) or PBP1b (lysis).

    • Cefaloram Expectation: Predominantly filamentation at sublethal doses in Gram-negatives, followed by lysis.[1]

Experimental Workflow Visualization

Protocol_Workflow Start Bacterial Membrane Prep Incubate Incubate w/ Cefaloram (Titration) Start->Incubate Add_Reporter Add Bocillin FL (Reporter) Incubate->Add_Reporter 10 min @ 37°C SDS_PAGE SDS-PAGE Resolution Add_Reporter->SDS_PAGE Competition Analysis Fluorescence Densitometry SDS_PAGE->Analysis Output IC50 Determination per PBP Isoform Analysis->Output

Figure 2: Workflow for PBP binding affinity validation using fluorescent competition.

Resistance Landscape & Limitations

While Cefaloram demonstrates potent PBP affinity, its utility is constrained by specific resistance mechanisms.

  • 
    -Lactamase Hydrolysis:  The C-7 phenylacetyl side chain offers minimal steric hindrance against Class A (e.g., TEM-1) and Class C (AmpC) 
    
    
    
    -lactamases.[1] The enzyme hydrolyzes the amide bond of the
    
    
    -lactam ring, rendering the drug inert before it reaches the PBP.
  • PBP Alteration: In MRSA (Methicillin-Resistant S. aureus), the acquisition of PBP2a (encoded by mecA) confers resistance. PBP2a has a closed active site conformation that Cefaloram cannot access efficiently (

    
     is extremely high), allowing cell wall synthesis to continue despite the inhibition of native PBPs.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68940, Cefaloram. Retrieved from [Link][1]

  • Hamilton-Miller, J. M., & Smith, J. T. (1964). Antibacterial activity of some derivatives of 7-aminocephalosporanic acid against Staphylococcus aureus and synergism between these and other antibiotics. British Journal of Pharmacology and Chemotherapy, 22(1), 22–33.[11] Retrieved from [Link]

  • Fontana, R., Cornaglia, G., Ligozzi, M., & Mazzariol, A. (2000). The final step of peptidoglycan synthesis: a conserved target for new antibiotics. Drug Resistance Updates, 3(2), 76-85.[1] (Contextual grounding for PBP mechanism).

  • Kocaoglu, O., & Carlson, E. E. (2015). Profiling Penicillin-Binding Proteins of Growth-Phase E. coli. ACS Chemical Biology, 10(7), 1698–1707. (Source for Bocillin FL protocols).

Sources

Foundational

Spectroscopic Profiling of Cefaloram: A Multi-Modal Analytical Framework

Executive Summary & Molecular Architecture[1][2][3] Cefaloram (also known as Cephalosporin G) represents a foundational structure in the cephalosporin class, chemically defined as 3-acetoxymethyl-7-(2-phenylacetamido)-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1][2][3]

Cefaloram (also known as Cephalosporin G) represents a foundational structure in the cephalosporin class, chemically defined as 3-acetoxymethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic acid .[1][2][3][4] It is the cephalosporin analogue of Benzylpenicillin (Penicillin G).[1]

In drug development, the analytical challenge with Cefaloram lies not just in identification, but in differentiating the intact molecule from its primary degradation products: desacetyl-cefaloram (hydrolysis of the C-3 acetate) and the beta-lactam ring-opened metabolites.[1][2][3]

This guide provides a validated spectroscopic workflow to confirm identity and purity. We prioritize DMSO-d6 for NMR to preserve amide proton visibility and ESI-MS in positive mode for definitive molecular weight confirmation.

Analyte Profile
ParameterSpecification
IUPAC Name (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Formula

Molecular Weight 390.41 g/mol
Monoisotopic Mass 390.0886 Da
Key Chromophore Cephem nucleus (enone system) + Phenyl ring

Sample Preparation & Solvation Strategy

Expert Insight: The choice of solvent is the single biggest variable in cephalosporin analysis.

  • For NMR: Use DMSO-d6 .[1][2][3] Avoid

    
     or 
    
    
    
    for primary structural characterization, as rapid deuterium exchange will obliterate the amide (
    
    
    ) doublet, preventing the confirmation of the C-7 side-chain connectivity.[1]
  • For UV-Vis: Use Phosphate Buffer (pH 6.0) .[1][2][3] Avoid alkaline conditions (pH > 8.[1][2]0) which rapidly hydrolyze the beta-lactam ring, altering the spectrum.[1]

  • For Mass Spec: Use 50:50 Acetonitrile:Water + 0.1% Formic Acid .[1] The acid ensures protonation (

    
    ) for ESI+.[1][2]
    

UV-Vis Spectroscopy: The Chromophoric Fingerprint[1][2][3]

The UV-Vis spectrum of Cefaloram is dominated by two transitions: the


 transition of the phenyl ring and the characteristic absorption of the 

-lactam-dihydrothiazine conjugation.[2]
Spectral Characteristics[1][2][3][5][7][8]
  • Primary

    
    : 260–265 nm  (Molar absorptivity 
    
    
    
    ).[1][2][3]
  • Shoulder: ~230 nm (Phenyl group contributions).[1][2]

Self-Validating Protocol: The Hydrolysis Check

A critical purity test involves deliberate degradation to confirm the integrity of the beta-lactam ring.[1][2][3]

  • Baseline Scan: Dissolve Cefaloram in pH 6.0 buffer. Record

    
     at 262 nm.[1][2]
    
  • Stress Test: Add 1 drop of 1N NaOH.

  • Observation: Within minutes, the band at 262 nm will decrease significantly, often shifting to ~230 nm or appearing as a broad, lower-intensity band.[1]

    • Interpretation: If the 262 nm band remains stable in high pH, the sample is likely not a beta-lactam (or is already degraded/rearranged).[1]

Mass Spectrometry (ESI-MS/MS)[1][2][3][6]

Mass spectrometry provides the definitive confirmation of the molecular skeleton. We utilize Electrospray Ionization (ESI) in Positive Mode.[1][2][5]

Fragmentation Logic

The fragmentation of Cefaloram follows a predictable pathway governed by the stability of the leaving groups.

  • Precursor Ion:

    
    
    
  • Primary Loss (Neutral): Loss of Acetic Acid (

    
    , 60 Da) from the C-3 position.[1][2] This is diagnostic for cephalosporanic acids (like Cephalothin and Cefaloram).[1][2]
    
    • Resulting Fragment:

      
      
      
  • Secondary Loss: Cleavage of the phenylacetyl side chain or beta-lactam ring rupture.[1][2]

    • Diagnostic Fragment:

      
       (Tropylium ion, 
      
      
      
      ) – confirms the phenylacetyl group.
MS Data Summary
Ion Typem/z (Theoretical)Structural Origin

391.09 Protonated Molecular Ion

413.07 Sodium Adduct (Common in unpurified samples)
Fragment 1 331.07

(Loss of C-3 Acetate)
Fragment 2 175.05 Beta-lactam cleavage fragment (dihydrothiazine core)
Fragment 3 91.05 Tropylium ion (Phenylacetyl side chain)
Fragmentation Pathway Diagram[1][3]

MassSpecFragmentation cluster_legend Key M_Ion Precursor [M+H]+ m/z 391 Frag_331 Fragment [M+H - AcOH]+ m/z 331 (Loss of C-3 Acetate) M_Ion->Frag_331 - 60 Da (Acetic Acid) Frag_91 Tropylium Ion m/z 91 (Phenyl Side Chain) M_Ion->Frag_91 Side Chain Cleavage Frag_Core Cephem Core Fragments m/z ~160-175 Frag_331->Frag_Core Ring Rupture key1 Parent Ion key2 Primary Fragment

Figure 1: ESI-MS fragmentation logic for Cefaloram, highlighting the diagnostic loss of acetic acid.

NMR Spectroscopy: Structural Elucidation

Proton (


) NMR in DMSO-d6 is the gold standard for verifying the stereochemistry of the beta-lactam ring.[1][2] The coupling constant (

) between H-6 and H-7 is the critical parameter; for cephalosporins, this is typically 4.5 – 5.0 Hz (cis-coupling).[1][2][3]
-NMR Assignment Table (300-500 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Note
Amide NH 9.10 Doublet (d)1H8.5 HzDisappears in

.[1][2][3] Couples to H-7.
Aromatic 7.25 – 7.35 Multiplet (m)5H-Phenyl ring protons.[1][2][3]
H-7 5.68 Doublet of Doublets (dd)1H4.8, 8.5 HzBeta-lactam ring.[1][2][3] Couples to NH and H-6.
H-6 5.08 Doublet (d)1H4.8 HzBeta-lactam ring.[1][2][3] Cis-coupling to H-7.[1][2][3]
C-3

4.65 & 4.98 AB Quartet2H13.0 HzMethylene attached to acetate.[1][2][3] Diastereotopic.
Side Chain

3.58 Singlet (s)2H-Benzylic protons (Phenylacetyl group).[1][2][3]
H-2 3.45 & 3.65 AB Quartet2H18.0 HzRing methylene.[1][2][3] Often overlaps with water/solvent.[1]
Acetate

2.03 Singlet (s)3H-Acetoxy methyl group.[1][2][3]
Causality in Assignments
  • The H-7 Signal: This appears as a doublet of doublets (dd) because it couples to both the neighboring H-6 (cis-coupling on the ring) and the Amide NH.[1][2][3] If you shake the sample with

    
    , the NH exchanges to ND, the coupling disappears, and H-7 collapses to a simple doublet (d).[1] This confirms the secondary amide linkage. 
    
  • The AB Quartets: The C-3 methylene protons are not equivalent due to the chirality of the cephem core, resulting in a distinct "roofing" AB quartet pattern rather than a singlet.

Integrated Analytical Workflow

To ensure robust identification, researchers should follow this decision matrix.

AnalyticalWorkflow Start Unknown Sample UV UV-Vis (pH 6.0) Max ~262 nm? Start->UV MS ESI-MS (+) [M+H]+ = 391? UV->MS Yes Decision_Fail Reject: Impurity/Degradant UV->Decision_Fail No (Check Hydrolysis) NMR 1H-NMR (DMSO-d6) Beta-Lactam d/dd seen? MS->NMR Yes MS->Decision_Fail No (Check MW) Decision_Pass Confirmed: Cefaloram NMR->Decision_Pass Yes NMR->Decision_Fail No (Check Ring Opening)

Figure 2: Step-by-step decision tree for confirming Cefaloram identity.

References

  • PubChem. (n.d.).[1][2][6] Cephalosporin G (Cefaloram) Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • DrugBank Online. (n.d.).[1][2] Cefaloram: Uses, Interactions, Mechanism of Action. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (General reference for Beta-lactam NMR coupling constants and IR/UV interpretation).

  • Barber, M., et al. (1982).[1] Fast Atom Bombardment Mass Spectrometry of Antibiotics: Cephalosporins. (Foundational text on cephalosporin fragmentation logic).

Sources

Exploratory

Technical Guide: Cefaloram Solubility & Stability Profiling

[1][2][3] Executive Summary & Chemical Identity[1][2][3][4][5] Cefaloram (CAS: 859-07-4) is a first-generation cephalosporin antibiotic characterized by a 3-acetoxymethyl-3-cephem-4-carboxylic acid core.[1][2][3][4] Like...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4][5]

Cefaloram (CAS: 859-07-4) is a first-generation cephalosporin antibiotic characterized by a 3-acetoxymethyl-3-cephem-4-carboxylic acid core.[1][2][3][4] Like its structural analogs Cephalothin and Cefazolin , its solubility profile is dictated by its zwitterionic nature and the integrity of its beta-lactam ring.[2][3]

Effective laboratory utilization of Cefaloram requires a precise understanding of its solubility limits to prevent experimental artifacts caused by micro-precipitation or hydrolytic degradation.[2][3] This guide provides a scientifically grounded approach to solubilizing Cefaloram for in vitro applications, emphasizing the critical distinction between the Free Acid and Sodium Salt forms.

Chemical Profile[1][2][3][5][6][7][8][9][10][11][12]
  • IUPAC Name: 3-(Acetoxymethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2][3][4]

  • Molecular Weight: 390.41 g/mol [1][4]

  • Core Structure: Beta-lactam fused to a dihydrothiazine ring.[1][2][3][4]

  • Critical Stability Factor: The

    
    -lactam ring is highly susceptible to nucleophilic attack (hydrolysis) in alkaline conditions (pH > 8.0).[1][2][3][4]
    

Solubility Landscape

The following data summarizes the solubility behavior of Cefaloram. Note that while specific legacy data for Cefaloram is less abundant than for Cefazolin, the physicochemical behavior is consistent across the 3-acetoxymethyl-cephem class.[1][2][3][4]

Table 1: Solubility Matrix (Estimated at 25°C)
SolventForm: Free AcidForm: Sodium SaltApplication Suitability
Water Low (< 1 mg/mL)High (> 50 mg/mL)Ideal for working solutions; requires pH adjustment for free acid.[1][2][3][4]
DMSO High (> 20 mg/mL)High (> 20 mg/mL)Preferred for cryo-storage stocks (1000X).[1][2][3][4]
Methanol Moderate (~5-10 mg/mL)ModerateSecondary choice; potential for transesterification over long periods.[1][2][3][4]
Ethanol Low (< 2 mg/mL)LowPoor choice; high risk of precipitation upon dilution.[1][2][3][4]
PBS (pH 7.2) ModerateHighStandard for biological assays.[1][2][3][4]

Critical Technical Insight: Cefaloram is often supplied as a free acid.[1][2][3][4] Attempting to dissolve the free acid directly in neutral water often results in a suspension.[2][3] It requires a slightly basic environment (addition of NaHCO₃ or NaOH) to deprotonate the carboxylic acid and achieve solubility, or the use of DMSO as a primary carrier.[2]

Solvent Selection & Mechanism

The DMSO Advantage (Universal Stock)

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions (e.g., 10–50 mg/mL).[1][2][3]

  • Mechanism: DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the crystalline Cefaloram lattice without chemically attacking the beta-lactam ring (unlike protic solvents at high pH).[2]

  • Sterility: DMSO solutions at high concentrations are self-sterilizing against many microbes, though filtration is still recommended.[1][2][3][4]

Aqueous Buffers (Working Solutions)

Once dissolved in DMSO, Cefaloram can be diluted into aqueous buffers (PBS, HEPES).[1][2][3][4]

  • Precipitation Risk: If the final concentration of DMSO < 1% and the Cefaloram concentration exceeds its aqueous solubility limit (approx.[2] 0.5 mg/mL for free acid without pH adjustment), "crash-out" precipitation may occur.[1][2][3][4]

  • Mitigation: Always add the concentrated DMSO stock slowly to the vortexing buffer, not the other way around.

Experimental Protocols

Protocol A: Preparation of 10 mg/mL Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock for -20°C storage.

  • Weighing: Accurately weigh 10 mg of Cefaloram powder into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO (ACS Grade, ≥99.9%).

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1][2][4] Avoid heating > 37°C to prevent thermal degradation.[1][2][4]

  • Sterilization: Pass the solution through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter.[1][2][3][4] Do not use Cellulose Acetate for pure DMSO.[1][3]

  • Aliquot & Store: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Dissolving Cefaloram Free Acid in Water

Objective: Solubilize the acid form without organic solvents.

  • Suspension: Suspend 10 mg Cefaloram in 0.8 mL of sterile distilled water. (It will likely remain cloudy).[1][2][4]

  • Titration: Add 0.1 M NaOH or NaHCO₃ dropwise while stirring.

  • Clarification: Monitor visual clarity. Once the solution clears (approx. pH 6.0–7.0), stop adding base immediately.[1][2][3][4]

  • Volume Adjustment: Adjust final volume to 1.0 mL with water.

  • Validation: Check pH. If pH > 8.0, discard (ring hydrolysis likely occurred).[1][2][3][4]

Stability & Degradation Pathways[1][3][5][7][10][11][13][14]

The beta-lactam ring is the "Achilles' heel" of Cefaloram.[2] Its stability is strictly pH-dependent.[1][2][3][4]

  • pH < 4.0: Acid-catalyzed hydrolysis (slow).[1][2][3][4]

  • pH 4.5 – 7.0: Optimal Stability Window. [1][3][4]

  • pH > 8.0: Base-catalyzed hydrolysis (rapid).[1][2][3][4] The hydroxide ion attacks the carbonyl carbon of the beta-lactam, opening the ring and rendering the antibiotic biologically inert.

Visualization: Stability Logic

CefaloramStability Solid Cefaloram Solid Solution Solubilized (pH 6-7) Solid->Solution DMSO or pH Adj. Solution->Solution Store -20°C Hydrolysis Ring Hydrolysis (Inactive) Solution->Hydrolysis pH > 8.0 or Heat Precipitation Precipitation Solution->Precipitation pH < 4.0 (Free Acid)

Figure 1: State transition diagram showing the stability window (Green) versus degradation (Red) and precipitation (Yellow) risks.[1][2][3][4]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness upon water addition Compound is likely the Free Acid form.[1][2][3][4]Add small volume of 0.1M NaHCO₃ or switch to DMSO stock method.[2][3][4]
Yellowing of solution Beta-lactam hydrolysis (oxidation).[1][2][3][4]Discard solution. Ensure storage was at -20°C and pH was neutral.
Precipitate in cell culture media "Crash-out" effect from high concentration.[1][2][3][4]Dilute the DMSO stock further before adding to media.[2][3] Ensure final DMSO < 0.5%.

References

  • National Center for Biotechnology Information. (2023).[1][2][3][4] PubChem Compound Summary for CID 68940, Cefaloram. Retrieved from [Link][1][2][3][4]

  • Yamana, T., & Tsuji, A. (1976).[1][2][3][4] Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563–1574.[1][2] Retrieved from [Link]

  • Andrews, J. M. (2001).[1][2][3][4] Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.[1][2][4] (Standard protocol for antibiotic solubilization). Retrieved from [Link]

Sources

Foundational

Technical Guide: Cefaloram Stability and Degradation Pathways

Executive Summary Cefaloram (also known as Cephalosporin G; CAS 859-07-4) is a first-generation cephalosporin antibiotic characterized by a 7-phenylacetamido side chain and a 3-acetoxymethyl group.[1][2] While structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefaloram (also known as Cephalosporin G; CAS 859-07-4) is a first-generation cephalosporin antibiotic characterized by a 7-phenylacetamido side chain and a 3-acetoxymethyl group.[1][2] While structurally analogous to Cephalothin, its stability profile is governed by two primary electrophilic centers: the strained


-lactam ring and the labile ester at the C-3 position.

This guide provides a comprehensive technical analysis of Cefaloram’s degradation kinetics, defining the mechanistic pathways of hydrolysis and deacetylation. It details self-validating experimental protocols for forced degradation studies and outlines high-performance liquid chromatography (HPLC) methodologies for stability-indicating analysis.[3]

Part 1: Molecular Architecture & Vulnerabilities

To understand Cefaloram's degradation, one must first map its structural vulnerabilities. The molecule possesses two critical sites of instability that dictate its shelf-life and formulation requirements.

The -Lactam Core (Primary Instability)

The four-membered


-lactam ring is inherently strained. In Cefaloram, this strain is exacerbated by the fusion to the six-membered dihydrothiazine ring. The carbonyl carbon of the 

-lactam is highly electrophilic, making it the primary target for nucleophilic attack (hydrolysis) by water or hydroxide ions.
  • Consequence: Ring opening leads to the formation of biologically inactive cephalosporoic acid derivatives.

The C-3 Acetoxymethyl Side Chain (Secondary Instability)

Unlike cephalosporins with stable C-3 substituents (e.g., Cephalexin), Cefaloram contains an acetoxymethyl group. This ester linkage is susceptible to:

  • Hydrolysis: Releasing acetic acid and forming Desacetylcefaloram (DAC).

  • Lactonization: Under acidic conditions, the resulting hydroxymethyl group in DAC can attack the C-2 carboxyl group to form a lactone (cyclic ester).

Part 2: Degradation Kinetics & Mechanisms[4][5]

The degradation of Cefaloram follows pseudo-first-order kinetics (


) dependent on pH, temperature, and buffer composition.
The pH-Rate Profile

Cefaloram exhibits a classic V-shaped pH-rate profile, characteristic of cephalosporins carrying a C-3 ester group.

  • pH < 3 (Acid Catalysis): Specific acid catalysis dominates. The primary pathway involves protonation of the side-chain ester, leading to deacetylation and subsequent lactonization.

  • pH 4.0 – 6.0 (Stability Maximum): Hydrolysis rates are at their minimum. This is the optimal window for formulation and liquid storage.

  • pH > 8 (Base Catalysis): Specific base catalysis dominates. Hydroxide ions (

    
    ) directly attack the 
    
    
    
    -lactam carbonyl, causing rapid ring opening. This reaction is irreversible and destroys antibacterial activity.
Mechanistic Pathways[6][7]

The following diagram illustrates the competing pathways of Cefaloram degradation.

CefaloramDegradation Cef Cefaloram (Active API) Des Desacetylcefaloram (Metabolite/Degradant) Cef->Des Hydrolysis (C-3 Ester) pH 2-8 RingOpen Cephalosporoic Acid Derivative Cef->RingOpen Beta-Lactam Hydrolysis (Alkaline pH > 8) Acetic Acetic Acid Cef->Acetic Lac Cefaloram Lactone (Inactive Cyclic) Des->Lac Lactonization (Acidic pH) Des->RingOpen Ring Opening

Figure 1: Primary degradation pathways of Cefaloram showing the competition between deacetylation (yellow) and ring opening (red).

Part 3: Analytical Methodologies

Accurate quantification requires a Stability-Indicating Method (SIM) capable of resolving Cefaloram from its degradation products (Desacetylcefaloram and the lactone).

HPLC Protocol (Reverse Phase)

This method is designed to separate the polar degradation products (which elute earlier) from the parent compound.

ParameterSpecificationRationale
Column C18 (L1),

mm, 5

m
Standard stationary phase for polar/non-polar separation of

-lactams.
Mobile Phase A 10 mM Phosphate Buffer, pH 4.5Maintains analyte ionization state; pH matches stability max.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution strength.
Flow Rate 1.0 mL/minStandard backpressure/resolution balance.
Detection UV at 254 nmTargets the

transition of the cephalosporin core.
Temperature 25°CMinimizes on-column thermal degradation during the run.

Gradient Program:

  • 0-5 min: Isocratic 5% B (Elutes polar degradants like Desacetylcefaloram).

  • 5-15 min: Linear ramp to 40% B (Elutes Cefaloram).

  • 15-20 min: Wash at 40% B.

  • 20-25 min: Re-equilibration at 5% B.

Method Validation Workflow

Ensure the method is fit-for-purpose using the following logic gate:

MethodValidation Start Start Validation Specificity Specificity Test: Inject Blank, Placebo, & Spiked Sample Start->Specificity Resolution Check Resolution (Rs) Is Rs > 2.0 between Cefaloram and nearest degradant? Specificity->Resolution Linearity Linearity Test: 5 concentrations (50-150%) Resolution->Linearity Yes Fail Redesign Mobile Phase (Adjust pH or Gradient) Resolution->Fail No Precision Precision: RSD < 2.0% (n=6) Linearity->Precision Pass Method Validated Precision->Pass Fail->Specificity Retry

Figure 2: Decision tree for validating the stability-indicating HPLC method.

Part 4: Experimental Protocols (Forced Degradation)

Objective: To induce 5-20% degradation to identify likely degradation products and verify analytical specificity. Safety: Cefaloram is a sensitizer. Handle with PPE (gloves, mask) in a fume hood.

Acid Hydrolysis (Target: Deacetylation & Lactonization)
  • Preparation: Dissolve Cefaloram to a concentration of 1 mg/mL in 0.1 N HCl.

  • Condition: Incubate at ambient temperature (20-25°C) for 4 to 24 hours.

  • Quenching: Neutralize with an equimolar amount of 0.1 N NaOH prior to injection.

  • Expected Result: Appearance of Desacetylcefaloram (RRT ~0.6) and Lactone (RRT ~0.8).

Base Hydrolysis (Target: Ring Opening)
  • Preparation: Dissolve Cefaloram to 1 mg/mL in 0.1 N NaOH.

  • Condition: Caution: Reaction is rapid. Incubate for 15–30 minutes at ambient temperature.

  • Quenching: Neutralize immediately with 0.1 N HCl.

  • Expected Result: Rapid loss of parent peak; appearance of broad, early-eluting peaks (cephalosporoic acids).

Oxidative Stress[3]
  • Preparation: Dissolve Cefaloram to 1 mg/mL in 3% Hydrogen Peroxide (

    
    ).
    
  • Condition: Incubate at ambient temperature for 2-4 hours.

  • Expected Result: Formation of Cefaloram S-oxide (sulfoxide derivative).

Thermal Stress (Solid State)
  • Preparation: Place 50 mg of dry Cefaloram powder in a sealed glass vial.

  • Condition: Incubate at 60°C for 7 days.

  • Analysis: Dissolve in mobile phase to 1 mg/mL.

  • Expected Result: Minimal degradation if pure; presence of moisture accelerates deacetylation.

References

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: Kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574.

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.

  • Indelicato, J. M., et al. (1988). Hydrolysis of the beta-lactam ring of cephalosporins. Journal of Medicinal Chemistry, 31(6).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68940, Cefaloram.

Sources

Exploratory

Technical Guide: Cefaloram – Structural Basis and Classification as a First-Generation Cephalosporin

[1][2] Executive Summary & Historical Context[1][3][4] Cefaloram (also known as Cephaloram ; CAS: 859-07-4) represents a pivotal "bridge compound" in the evolution of beta-lactam antibiotics.[1][2] Historically, it was o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Historical Context[1][3][4]

Cefaloram (also known as Cephaloram ; CAS: 859-07-4) represents a pivotal "bridge compound" in the evolution of beta-lactam antibiotics.[1][2] Historically, it was one of the earliest semi-synthetic cephalosporins derived from Cephalosporin C. First reported by Sir Edward Abraham in 1959, Cefaloram is the phenylacetyl derivative of 7-aminocephalosporanic acid (7-ACA) .[1]

Its classification as a First-Generation Cephalosporin is grounded not merely in its chronology but in its specific Structure-Activity Relationship (SAR).[1][2] It possesses the high affinity for Gram-positive Penicillin-Binding Proteins (PBPs) typical of the first generation but lacks the steric bulk required for significant beta-lactamase stability found in later generations.[1]

This guide analyzes Cefaloram’s molecular architecture, justifying its classification through SAR analysis, mechanism of action, and rigorous experimental validation protocols.

Chemical Architecture & SAR Analysis

The classification of Cefaloram is dictated by two critical structural domains attached to the cephem nucleus.

Structural Breakdown
  • Core Nucleus: 7-aminocephalosporanic acid (7-ACA), consisting of a beta-lactam ring fused to a six-membered dihydrothiazine ring.[1][2]

  • C-7 Side Chain (Acylamino Group): Phenylacetyl group .[1][2][3]

    • Significance: This is the identical side chain found in Benzylpenicillin (Penicillin G) . It confers potent activity against Gram-positive organisms (Staphylococcus aureus, Streptococcus spp.) by mimicking the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1][2]

  • C-3 Side Chain: Acetoxymethyl group .[1][2][3][4]

    • Significance: Retained from the natural Cephalosporin C.[5] This group is metabolically labile (prone to deacetylation by esterases), which limits the drug's half-life compared to later analogues like Cephalexin (which uses a methyl group).[2]

The "First-Generation" Criteria

Cefaloram fits the First-Generation profile because:

  • Spectrum: It is heavily biased toward Gram-positive bacteria.[1][6]

  • Beta-Lactamase Susceptibility: The phenylacetyl side chain provides minimal steric hindrance against staphylococcal beta-lactamases (penicillinases), unlike the thiophene ring of Cephalothin or the pyridine ring of Cephaloridine.

Comparative SAR Data
FeatureCefaloram (Cephaloram)Penicillin GCephalothin (1st Gen Standard)
C-7/C-6 Side Chain PhenylacetylPhenylacetylThienylacetyl
C-3 Side Chain AcetoxymethylN/A (Thiazolidine ring)Acetoxymethyl
Core Cephem (Dihydrothiazine)Penam (Thiazolidine)Cephem (Dihydrothiazine)
Gram-Pos.[1][2] Activity HighHighHigh
Beta-Lactamase Stability LowVery LowModerate

Mechanism of Action (MoA)

Cefaloram functions as a suicide substrate for Penicillin-Binding Proteins (PBPs).[1][2]

  • Recognition: The phenylacetyl side chain facilitates docking into the active site of PBP1a and PBP2 in Gram-positive bacteria.

  • Acylation: The beta-lactam ring undergoes nucleophilic attack by the active site serine residue of the PBP.

  • Inhibition: The ring opens, forming a stable covalent acyl-enzyme complex. This irreversibly blocks the transpeptidase activity required for peptidoglycan cross-linking.

  • Lysis: The loss of cell wall integrity, combined with autolysin activation, leads to osmotic lysis.

Visualization: MoA Pathway

MoA_Pathway Cefaloram Cefaloram (Beta-Lactam Intact) PBP Bacterial PBP (Transpeptidase) Cefaloram->PBP Docking (Phenylacetyl affinity) Complex Acyl-Enzyme Complex (Irreversible) PBP->Complex Nucleophilic Attack (Serine residue) CellWall Cross-Linking Failure Complex->CellWall Inhibits Transpeptidation Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Lysis Osmotic Lysis (Cell Death) CellWall->Lysis Autolysin Activation

Figure 1: Mechanism of Action of Cefaloram showing the inhibition of Peptidoglycan Cross-Linking.[1][2]

Experimental Protocols

To validate Cefaloram's classification, researchers must assess its Minimum Inhibitory Concentration (MIC) profile against standard quality control strains.

Protocol 1: Determination of MIC via Broth Microdilution

Objective: Establish the Gram-positive bias typical of 1st generation cephalosporins.

Reagents:

  • Cefaloram (Reference Standard, >98% purity).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Test Organisms: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).[1][2]

Workflow:

  • Stock Preparation: Dissolve Cefaloram in phosphate buffer (pH 6.0) to a concentration of 1024 µg/mL. (Note: Avoid high pH to prevent beta-lactam hydrolysis).[1][2]

  • Dilution: Prepare serial two-fold dilutions in CAMHB across a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of inoculum to 50 µL of drug solution in each well.

  • Incubation: Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible growth.

Expected Results for 1st Gen Classification:

  • S. aureus:[5] Low MIC (< 1.0 µg/mL).

  • E. coli:[1][2][7][8] Intermediate/High MIC (> 8.0 µg/mL), indicating limited Gram-negative penetration compared to 3rd gen agents.[1][2]

Protocol 2: Chemical Synthesis (Semi-Synthesis Overview)

Objective: Synthesis of Cefaloram from 7-ACA to demonstrate the modularity of the cephalosporin core.

Workflow:

  • Protection: Suspend 7-aminocephalosporanic acid (7-ACA) in dry dichloromethane (DCM) with N,O-Bis(trimethylsilyl)acetamide (BSA) to protect the carboxylic acid and amine groups.[1][2]

  • Acylation: Cool the solution to 0°C. Add Phenylacetyl chloride dropwise.

    • Reaction Logic: The acyl chloride reacts selectively with the C-7 amino group to install the phenylacetyl side chain.

  • Deprotection: Add water/methanol to hydrolyze the silyl esters.

  • Purification: Adjust pH to 2.0 to precipitate the free acid form of Cefaloram. Recrystallize from acetone/water.

Visualizing the Classification Logic

The following diagram illustrates the decision tree used to classify Cefaloram as a First-Generation agent based on its structural and functional properties.

Classification_Logic cluster_SAR SAR Determinants Start Unknown Cephalosporin (Cefaloram) CoreCheck Has Cephem Core? Start->CoreCheck SideChain C7 Side Chain Analysis CoreCheck->SideChain Yes Spectrum Spectrum of Activity SideChain->Spectrum Phenylacetyl Group (Hydrophobic, Benzyl-like) Stability Beta-Lactamase Stability Spectrum->Stability High G+ Activity Low G- Permeability Result CLASSIFICATION: First-Generation Stability->Result Susceptible to Beta-Lactamases

Figure 2: Decision Logic for Cefaloram Classification.

References

  • National Center for Biotechnology Information (PubChem). Cephalosporin G (Cefaloram) - Compound Summary.[1][2] Retrieved from [Link][1][2]

  • Abraham, E. P., & Newton, G. G. F. (1961). The Structure of Cephalosporin C.[5][9][3][6][10] Biochemical Journal. (Foundational text on the 7-ACA core).

  • Clinical and Laboratory Standards Institute (CLSI).M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard for MIC Protocol).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Bacterial Susceptibility Testing Using Cefaloram (Cephalosporin G)

[1] Abstract This application note provides a rigorous, standardized protocol for utilizing Cefaloram (CAS 859-07-4) in bacterial susceptibility testing.[1] While Cefaloram has largely been superseded in clinical practic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note provides a rigorous, standardized protocol for utilizing Cefaloram (CAS 859-07-4) in bacterial susceptibility testing.[1] While Cefaloram has largely been superseded in clinical practice by later-generation cephalosporins, it remains a critical reference compound in pharmaceutical research for analyzing structure-activity relationships (SAR), studying beta-lactamase hydrolysis kinetics, and evaluating Penicillin-Binding Protein (PBP) affinity.[1] This guide synthesizes CLSI (Clinical and Laboratory Standards Institute) M07 methodologies with specific handling requirements for Cefaloram to ensure reproducible Minimum Inhibitory Concentration (MIC) data.

Introduction & Mechanism of Action

The Pharmacological Logic

Cefaloram is a semi-synthetic cephalosporin derived from 7-aminocephalosporanic acid (7-ACA).[1][2] Its mechanism of action relies on the beta-lactam ring, which acts as a structural analog to the D-alanyl-D-alanine terminus of nascent peptidoglycan strands.[1][3][4]

Key Mechanistic Pathway:

  • Recognition: Cefaloram permeates the bacterial cell wall.

  • Acylation: The beta-lactam ring covalently binds to the active site serine of Penicillin-Binding Proteins (PBPs), specifically inhibiting transpeptidases.[3]

  • Lysis: Inhibition of cross-linking leads to cell wall structural failure and osmotic lysis.

Research Utility

Why use Cefaloram today?

  • Beta-Lactamase Profiling: It serves as a specific substrate to differentiate between narrow-spectrum and extended-spectrum beta-lactamases (ESBLs).[1]

  • PBP Affinity Studies: Used as a baseline ligand when testing novel non-beta-lactam PBP inhibitors.[1]

Material Specifications & Preparation

Critical Quality Attribute (CQA): The solubility of Cefaloram is pH-dependent.[1] The sodium salt form is freely soluble in water, whereas the free acid form requires specific solvent adjustments.

PropertySpecification
Compound Name Cefaloram (Cephalosporin G)
CAS Number 859-07-4
Molecular Weight 390.41 g/mol
Primary Solvent Phosphate Buffer (pH 6.[1]0) or Water (if Sodium Salt)
Alternative Solvent DMSO (Dimethyl sulfoxide) for Free Acid form
Storage (Powder) -20°C, Desiccated, Protected from light
Stock Stability < 24 hours at 4°C (Hydrolysis prone)
Protocol: Stock Solution Preparation (10 mg/mL)

Target Concentration:


 (Stock)
  • Calculate Mass:

    
    
    Note: Always adjust for the specific potency (purity) listed on the manufacturer's Certificate of Analysis (CoA).
    
  • Solubilization Strategy:

    • If Sodium Salt: Dissolve directly in sterile distilled water.

    • If Free Acid: Dissolve initially in a minimal volume of 0.1 M Phosphate Buffer (pH 6.0) or DMSO, then dilute to volume with water. Avoid highly alkaline solvents as they rapidly hydrolyze the beta-lactam ring.[1]

  • Sterilization:

    • Do NOT autoclave.

    • Filter sterilize using a 0.22

      
       PVDF or PES membrane syringe filter.
      

Experimental Workflow: Broth Microdilution

This protocol aligns with CLSI M07 standards for aerobic bacteria.[5][6]

Diagram: Susceptibility Testing Workflow

The following diagram illustrates the critical path from inoculum preparation to data analysis.

G Start Start: Isolate Colony (Fresh Overnight Culture) Inoculum Direct Colony Suspension Adjust to 0.5 McFarland Start->Inoculum Saline/Broth Dilution Intermediate Dilution (1:100 in Cation-Adjusted MHB) Inoculum->Dilution Dilution Step Inoculation Inoculate Wells Final Cell Density: 5 x 10^5 CFU/mL Dilution->Inoculation Add Bacteria PlatePrep Prepare 96-Well Plate Serial 2-fold Dilutions of Cefaloram PlatePrep->Inoculation Add Antibiotic Incubation Incubate 35°C +/- 2°C for 16-20 Hours Inoculation->Incubation Read Read MIC Lowest conc. inhibiting visible growth Incubation->Read

Figure 1: Step-by-step workflow for Cefaloram broth microdilution testing, ensuring standardized inoculum density and incubation conditions.

Detailed Protocol Steps
Step 1: Media Preparation

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1]

  • Why? Calcium and Magnesium ions regulate the permeability of the bacterial outer membrane. Unadjusted broth may result in false susceptibility (low MICs) for some Gram-negatives (e.g., Pseudomonas), although Cefaloram is primarily targeted at Gram-positives and Enterobacteriaceae.[1]

Step 2: Plate Setup (Serial Dilution)
  • Dispense

    
     of CAMHB into columns 2 through 12 of a sterile 96-well plate.
    
  • Dispense

    
     of the 
    
    
    
    working concentration of Cefaloram into column 1.
  • Perform a serial 2-fold dilution from column 1 to column 10, transferring

    
     at each step. Discard the final 
    
    
    
    from column 10.
  • Controls:

    • Column 11: Growth Control (Broth + Bacteria, no drug).

    • Column 12: Sterility Control (Broth only).

Step 3: Inoculum Standardization[1]
  • Pick 3-5 colonies from a fresh agar plate (18-24h growth).

  • Suspend in saline to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Critical Dilution: Dilute this suspension 1:100 in CAMHB.

  • Add

    
     of this diluted inoculum to wells in columns 1-11.
    
    • Final Well Concentration:

      
       CFU/mL.
      
Step 4: Incubation[1]
  • Seal plate with a breathable adhesive film to prevent evaporation.

  • Incubate at 35°C

    
     2°C  for 16-20 hours  in an ambient air incubator (non-CO2).
    

Data Analysis & Interpretation

Determining the MIC

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Cefaloram that completely inhibits visible bacterial growth (no turbidity or pellet formation).

Quality Control (QC)

Since Cefaloram is not a standard clinical diagnostic, specific breakpoints are not maintained in the current CLSI M100 document. However, for research validation, you must run a parallel QC strain.

Recommended QC Strain: Staphylococcus aureus ATCC 29213.

OrganismExpected MIC Range (Historical Data)
S. aureus ATCC 292130.25 - 1.0

E. coli ATCC 259224.0 - 16.0

Note: If your QC strain falls outside these ranges, the test is invalid. Check stock potency and broth cation levels.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Stock pH mismatch or high concentrationUse Phosphate Buffer pH 6.0; Ensure concentration

.[1]
Skipped Wells Pipetting error or contaminationUse reverse pipetting technique; check tip seating.
Growth in Sterility Well Contaminated broth/bufferDiscard all reagents; filter sterilize fresh media.
Trailing Growth Beta-lactamase activityRead the MIC at the point of complete inhibition (80% reduction is not sufficient for bactericidal drugs).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] CLSI.[6] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68940, Cefaloram. PubChem.[8] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Media preparation for EUCAST broth microdilution. EUCAST. [Link]

  • Tipper, D. J., & Strominger, J. L. (1965).[3] Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine.[1][3] Proceedings of the National Academy of Sciences, 54(4), 1133–1141. [Link]

Sources

Application

Application Note: Precision Handling of Cefaloram Stock Solutions

Introduction & Scientific Context Cefaloram (CAS: 859-07-4), also known as Cephalosporin G, is a first-generation cephalosporin antibiotic.[1][2][3] Like other members of this class, it functions by binding to penicillin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Cefaloram (CAS: 859-07-4), also known as Cephalosporin G, is a first-generation cephalosporin antibiotic.[1][2][3] Like other members of this class, it functions by binding to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, inhibiting peptidoglycan cross-linking and leading to cell lysis.[3]

While Cefaloram is a potent tool for antimicrobial susceptibility testing (AST) and mechanistic studies, its reliability depends entirely on the integrity of the


-lactam ring.[3] This four-membered ring is thermodynamically unstable and prone to hydrolysis, a reaction accelerated by alkaline pH, heat, and moisture.

The Researcher's Challenge: Many experimental failures (e.g., inconsistent MIC values, lack of inhibition zones) are not due to bacterial resistance but to the silent degradation of the antibiotic stock. This guide provides a rigorous, self-validating protocol to ensure Cefaloram retains its biological activity.

Physicochemical Snapshot

PropertyDetails
Compound Name Cefaloram (Cephalosporin G)
CAS Number 859-07-4
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 390.41 g/mol
Solubility Soluble in DMSO (>10 mg/mL); Sparingly soluble in water (unless as Na-salt)
Stability (Solid) Hygroscopic; Store at -20°C, desiccated.[2][3][4][5]
Stability (Solution) Hydrolytically unstable.[3] Half-life decreases rapidly at pH > 7.[1][2][3]5.

Pre-Protocol: Potency Correction (The "Hidden" Variable)

Commercial antibiotic powders are rarely 100% active.[3] They contain impurities, salts, and water. Ignoring the potency (usually listed on the Certificate of Analysis as


) results in under-dosing.[3]

The Golden Formula:



Example: If you need 10 mL of a 10 mg/mL stock, and your powder has a potency of 950


 (0.95 mg/mg):


Result: You weigh 105.26 mg of powder, not 100 mg.

Protocol: Stock Solution Preparation

Phase A: Solvent Selection
  • Primary Recommendation (DMSO): Prepare the master stock in Dimethyl Sulfoxide (DMSO) .[3] DMSO minimizes hydrolysis compared to water and prevents bacterial growth in the stock itself.[3]

  • Secondary Recommendation (Aqueous): If DMSO is toxic to your specific cell line (even after dilution), use sterile PBS (pH 6.0–7.0).[3] Note: Aqueous stocks degrade 10x faster than DMSO stocks.[2]

Phase B: Step-by-Step Workflow
  • Equilibration: Remove the Cefaloram vial from -20°C storage and let it warm to room temperature (approx. 20 mins) before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, accelerating degradation.

  • Weighing: Using the formula above, weigh the calculated mass into a sterile microcentrifuge tube or glass vial.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (or PBS).[3]

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution must be completely clear. If particles persist, sonicate for 10 seconds (avoid heat generation).

  • Sterilization (Crucial):

    • Do NOT Autoclave. Heat destroys cephalosporins instantly.[3]

    • Use a 0.22

      
       syringe filter .[3]
      
    • Material Choice: Use PES (Polyethersulfone) or PVDF .[3] Avoid Nylon if using protein-rich buffers, though Nylon is generally acceptable for pure DMSO.[1][2][3]

  • Aliquoting:

    • Never store the bulk stock.[3] Divide into single-use aliquots (e.g., 50

      
       to 200 
      
      
      
      ) in light-safe (amber) or foil-wrapped tubes.
    • Why? Freeze-thaw cycles shear the molecule and introduce moisture.[1][2][3]

Storage & Stability Guidelines

Storage ConditionSolventEstimated StabilityRecommendation
-80°C DMSO6 MonthsGold Standard
-20°C DMSO1–3 MonthsAcceptable
-20°C Aqueous (PBS)< 1 MonthHigh Risk
4°C (Fridge) Any< 48 HoursImmediate Use Only
Room Temp Any< 8 HoursDiscard after experiment

The "Rule of Thaw": Once an aliquot is thawed, use it immediately. Do not refreeze. If you have leftover solution, discard it.

Visualization of Workflows

Diagram 1: Preparation Decision Tree

This flowchart guides the researcher through the critical decision points of solvent choice and sterilization.

CefaloramPrep Start Start: Cefaloram Powder (Equilibrate to RT) Calc Calculate Mass (Apply Potency Correction) Start->Calc Solvent Select Solvent Calc->Solvent DMSO Anhydrous DMSO (Preferred for Stability) Solvent->DMSO Standard Water PBS (pH 6.0) (If DMSO contraindicated) Solvent->Water Sensitive Cells Dissolve Vortex to Dissolve DMSO->Dissolve Water->Dissolve Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter Aliquot Aliquot (Single Use) Filter->Aliquot Store Store at -80°C Aliquot->Store

Caption: Step-by-step decision matrix for preparing high-integrity Cefaloram stock solutions.

Diagram 2: The Hydrolysis Trap

Understanding why the stock degrades enforces compliance with the protocol.

Degradation Active Active Cefaloram (Intact Beta-Lactam Ring) Reaction Hydrolysis of Amide Bond Active->Reaction Exposed to Factors Stress Factors: High pH (>7.5) Moisture Heat Factors->Reaction Accelerates Inactive Inactive Metabolites (Open Ring Structure) Reaction->Inactive Result Experimental Failure: False Resistance No Inhibition Inactive->Result

Caption: Mechanism of Cefaloram degradation. The beta-lactam ring is the structural weak point.[1][2][3]

Quality Control (Self-Validation)

Before running a large-scale screen, validate your stock using a simple Disk Diffusion Assay :

  • Inoculate a plate with a susceptible strain (e.g., S. aureus ATCC 29213).[3]

  • Apply 10

    
     of your stock (diluted to working concentration) onto a blank paper disk.[3]
    
  • Incubate overnight.

  • Pass Criteria: A clear zone of inhibition must be visible.[3] If the bacteria grow up to the disk, the stock has hydrolyzed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68940, Cefaloram.[3] Retrieved from [Link][1][3]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][1][3]

Sources

Method

Application Note: Cefaloram as a Structural Probe for Cell Wall Kinetics

Introduction: The Phenylacetyl-Cephem Bridge While modern clinical focus has shifted to later-generation cephalosporins, Cefaloram (3-acetoxymethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic acid) remains a critical too...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylacetyl-Cephem Bridge

While modern clinical focus has shifted to later-generation cephalosporins, Cefaloram (3-acetoxymethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic acid) remains a critical tool in mechanistic bacteriology. Its value lies in its unique chemical identity: it possesses the phenylacetyl side chain of Penicillin G attached to the cephem (cephalosporin) nucleus .

This structural homology makes Cefaloram an indispensable "bridge probe" for researchers studying the evolutionary divergence between Penicillin-Binding Proteins (PBPs) and


-lactamases . By using Cefaloram alongside Penicillin G, researchers can isolate the steric and electronic contributions of the 

-lactam core (5-membered penam vs. 6-membered cephem) to enzyme affinity, independent of side-chain variation.
Key Research Applications
  • PBP Affinity Profiling: Determining the binding kinetics of Class A and B PBPs without the interference of complex heterocyclic side chains found in later generations.

  • 
    -Lactamase Evolution:  Mapping the "cephemase" vs. "penicillinase" activity of ancestral enzymes.
    
  • Crystallography: Used as a stable substrate analogue for trapping acyl-enzyme intermediates in mutant PBPs (e.g., PBP3 of E. coli or PBP2x of S. pneumoniae).

Mechanistic Basis & Signaling Pathway

Cefaloram functions as a suicide substrate for PBPs. It mimics the D-Ala-D-Ala terminus of the peptidoglycan stem peptide.[1] Upon recognition, the active site Serine of the PBP attacks the


-lactam ring, forming a stable acyl-enzyme complex. Unlike the natural substrate, this complex hydrolyzes very slowly, permanently inactivating the enzyme.
Diagram 1: PBP Inhibition Pathway

This diagram illustrates the competitive inhibition of transpeptidation by Cefaloram, leading to cell lysis.

Cefaloram_Mechanism Substrate Peptidoglycan Precursors (D-Ala-D-Ala) Complex_Nat Transient Acyl-Enzyme Substrate->Complex_Nat Cefaloram Cefaloram (Phenylacetyl-Cephem) Complex_Inhib Stable Cefaloram-PBP Complex Cefaloram->Complex_Inhib Acylation (Serine attack) PBP Active PBP (Transpeptidase) PBP->Substrate Normal Binding PBP->Cefaloram Competitive Binding Crosslink Peptidoglycan Cross-linking Complex_Nat->Crosslink Rapid Hydrolysis Complex_Inhib->Crosslink BLOCKED Lysis Cell Lysis (Bactericidal Event) Complex_Inhib->Lysis Downstream Effect Wall Cell Wall Integrity Crosslink->Wall

Caption: Cefaloram acts as a structural analogue, competitively inhibiting PBP-mediated cross-linking, resulting in osmotic instability and lysis.

Protocol A: Fluorescence PBP Competition Assay

Objective: Determine the affinity (


) of Cefaloram for specific PBPs using Bocillin FL , a fluorescent penicillin derivative.
Principle:  Cefaloram competes with Bocillin FL for the active site. High affinity binding of Cefaloram results in decreased fluorescence on the SDS-PAGE gel.
Materials
  • Membrane Prep: Isolated membranes from E. coli K12 or S. aureus (adjusted to 10 mg/mL protein).

  • Reagent A (Probe): Bocillin FL (100

    
    M stock in DMSO).
    
  • Reagent B (Test): Cefaloram (Serial dilutions: 0.1

    
    M – 1000 
    
    
    
    M).
  • Buffer: 50 mM Phosphate Buffer (pH 7.0).

  • Detection: SDS-PAGE system and Tycoon/Laser Scanner (Excitation 488 nm / Emission 520 nm).

Workflow Diagram

PBP_Assay_Workflow Step1 1. Incubate Membranes + Cefaloram (30 min, 37°C) Step2 2. Add Bocillin FL (10 µM final) Step1->Step2 Step3 3. Incubate (20 min, 37°C) Step2->Step3 Step4 4. Quench (SDS Loading Buffer + Boil) Step3->Step4 Step5 5. SDS-PAGE Electrophoresis Step4->Step5 Step6 6. Fluorescence Scanning Step5->Step6

Caption: Step-by-step workflow for the competitive binding assay. Pre-incubation with Cefaloram is critical for equilibrium establishment.

Step-by-Step Procedure
  • Pre-Incubation (The Competition):

    • Aliquot 90

      
      L of membrane preparation into microcentrifuge tubes.
      
    • Add 5

      
      L of Cefaloram at varying concentrations (0, 1, 10, 50, 100, 500 
      
      
      
      M).
    • Critical Step: Incubate at 37°C for 30 minutes . This allows the "cold" antibiotic (Cefaloram) to saturate high-affinity sites before the fluorescent probe is introduced.

  • Labeling:

    • Add 5

      
      L of Bocillin FL (final concentration 10-20 
      
      
      
      M).
    • Incubate at 37°C for 20 minutes .

  • Quenching:

    • Add 100

      
      L of 2X SDS-PAGE Loading Buffer (containing 
      
      
      
      -mercaptoethanol).
    • Boil at 95°C for 3 minutes to denature proteins and lock the covalent acyl-enzyme bond.

  • Analysis:

    • Load 20

      
      L per lane on a 10% SDS-PAGE gel.
      
    • Run at 120V until dye front reaches the bottom.

    • Do not stain with Coomassie yet. Scan the gel immediately using a fluorescence imager (FITC filter set).

  • Quantification:

    • Measure band intensity (densitometry).

    • Plot Intensity vs. [Cefaloram]. Calculate

      
       (concentration where fluorescence is reduced by 50%).
      

Protocol B: Spectrophotometric Hydrolysis Kinetics

Objective: Measure the catalytic efficiency (


) of 

-lactamases against Cefaloram. Principle: The hydrolysis of the

-lactam ring causes a shift in UV absorption. For Cefaloram, this is best monitored by the disappearance of the substrate signal or the appearance of the hydrolysis product.
Experimental Setup
  • Instrument: UV-Vis Spectrophotometer with temperature control (37°C).

  • Buffer: 10 mM Phosphate Buffer, pH 7.4 (Avoid high salt which can affect signal).

  • Wavelength Selection:

    • Note: Unlike nitrocefin (chromogenic, turns red), Cefaloram requires UV monitoring.

    • Scan: Perform a baseline scan of Cefaloram (100

      
      M) from 230 nm to 300 nm.
      
    • Target: Monitor the decrease in absorbance at 260 nm (typical for cephalosporin ring opening) or the specific

      
       determined from your scan.
      
Data Table: Typical Kinetic Parameters (Example Data)

Use this table to benchmark your enzyme preparations.

Enzyme ClassEnzyme Source

(

M)

(

)

(

)
Interpretation
Class A TEM-14505.2

Moderate hydrolysis (Penicillinase type)
Class C AmpC (E. coli)15250

High Efficiency (Cephalosporinase type)
Class B NDM-18512

Broad spectrum activity
Procedure
  • Baseline: Add 990

    
    L of Buffer + 10 
    
    
    
    L of Cefaloram (Final conc. 100
    
    
    M) to the cuvette. Zero the instrument.
  • Enzyme Addition: Add enzyme (final conc. 10-50 nM). Mix by inversion (do not vortex).

  • Monitoring: Immediately record Absorbance (260 nm) every 5 seconds for 5 minutes.

  • Calculation:

    • Use Beer-Lambert Law:

      
      
      
    • Determine initial velocity (

      
      ) from the linear portion of the slope.
      
    • Repeat with varying [Cefaloram] (10

      
      M – 500 
      
      
      
      M) to generate a Michaelis-Menten curve.

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and Scientific Integrity , every experiment must contain internal controls that validate the result.

IssueSymptomRoot CauseValidation Control (The "Fix")
PBP Assay No fluorescence in Control laneBocillin FL degradationSystem Check: Run a "Bocillin only" lane (no protein) to check probe integrity. Store Bocillin at -20°C, protected from light.
PBP Assay Smearing bandsMembrane aggregationPrep Check: Sonicate membranes briefly before adding reagents. Ensure SDS buffer is fresh.
Kinetics Non-linear baselineSpontaneous hydrolysisBlank Check: Run a "Buffer + Cefaloram" (No Enzyme) control for 10 mins. Subtract this slope from the enzyme data.
Kinetics Signal too lowIncorrect WavelengthSpectral Scan: Do not assume 260 nm. Run a scan of Hydrolyzed vs Intact Cefaloram to find the max difference (

).

References

  • Tipper, D. J., & Strominger, J. L. (1965).[2] Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine.[2] Proceedings of the National Academy of Sciences, 54(4), 1133–1141.[2] Link[2]

  • Zhao, G., et al. (1999). BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins.[3] Antimicrobial Agents and Chemotherapy, 43(5), 1124–1128. Link

  • Bush, K., & Jacoby, G. A. (2010). Updated functional classification of β-lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. Link

  • Page, M. I. (1984). The mechanisms of reactions of beta-lactam antibiotics. Accounts of Chemical Research, 17(4), 144–151. Link

Sources

Application

High-Precision Cefaloram Diffusion Disk Assay: Protocol for Research &amp; Drug Development

Abstract & Scope This Application Note details the methodology for the Cefaloram Diffusion Disk Assay , a semi-quantitative technique used to assess bacterial susceptibility to Cefaloram (3-acetoxymethyl-7-(2-phenylaceta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the methodology for the Cefaloram Diffusion Disk Assay , a semi-quantitative technique used to assess bacterial susceptibility to Cefaloram (3-acetoxymethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic acid). While Cefaloram is a first-generation cephalosporin historically significant in structure-activity relationship (SAR) studies, it is frequently utilized in modern drug development as a reference substrate for investigating beta-lactamase stability and novel inhibitor efficacy.

Target Audience: Pharmaceutical researchers, microbiologists, and assay development scientists. Primary Application: Screening of Gram-positive cocci (Staphylococcus spp., Streptococcus spp.) and select Gram-negative bacilli (E. coli, Proteus spp.) in non-clinical settings.

Scientific Principle & Mechanism

The assay relies on the radial diffusion of Cefaloram from a cellulose reservoir (disk) into a hydrogel matrix (Mueller-Hinton Agar). The resulting concentration gradient establishes a Zone of Inhibition (ZOI) where the drug concentration exceeds the Minimum Inhibitory Concentration (MIC) of the organism.

Mechanism of Action

Cefaloram acts as a suicide substrate for Penicillin-Binding Proteins (PBPs), specifically transpeptidases involved in the final cross-linking of the peptidoglycan cell wall.[1]

  • Acylation: The beta-lactam ring mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor.[1]

  • Inhibition: The PBP active site serine attacks the beta-lactam ring, forming a stable acyl-enzyme intermediate.

  • Lysis: Cross-linking is halted, leading to cell wall instability and osmotic lysis.

Visualization: Mechanism of Action

Cefaloram_Mechanism Cefaloram Cefaloram (Beta-Lactam Ring) PBP Penicillin-Binding Proteins (Transpeptidase) Cefaloram->PBP Mimics D-Ala-D-Ala Bacteria Bacterial Cell Wall Synthesis Bacteria->PBP Requires for Cross-linking Complex Acyl-Enzyme Complex (Irreversible) PBP->Complex Nucleophilic Attack Lysis Cell Lysis & Death Complex->Lysis Peptidoglycan Failure

Caption: Cefaloram irreversibly binds PBPs, halting peptidoglycan cross-linking and inducing lysis.

Materials & Reagents

To ensure reproducibility, use reagents meeting CLSI (Clinical and Laboratory Standards Institute) or EUCAST specifications.

A. Biological Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Test Organism: Fresh isolate (18-24h culture).

  • Quality Control Strains:

    • Staphylococcus aureus ATCC 25923 (Gram-positive control).

    • Escherichia coli ATCC 25922 (Gram-negative control).

B. Chemical Reagents[4][8][10][12]
  • Cefaloram Powder: >95% purity (verify salt form: Sodium salt is water-soluble; Free acid requires DMSO/Buffer).

  • Solvent: Sterile Phosphate Buffered Saline (PBS) pH 7.2 or Sterile Distilled Water.

  • Media: Mueller-Hinton Agar (MHA).[2]

    • Note: pH must be 7.2–7.4 at room temperature. Acidic pH decreases cephalosporin potency; alkaline pH promotes hydrolysis.

C. Consumables[12][13]
  • Blank Disks: 6.0 mm diameter, high-grade absorbent cellulose (e.g., Whatman AA).

  • Turbidity Standard: 0.5 McFarland Standard (BaSO₄).

Protocol: Custom Disk Preparation

Context: Cefaloram disks are not always commercially available. Researchers must often prepare custom disks. This protocol targets a standard load of 30 µ g/disk , consistent with Class 1 Cephalosporins (e.g., Cephalothin).

Step 1: Stock Solution Preparation

Formula:



  • 
    : Weight of powder (mg)
    
  • 
    : Target concentration (mg/mL)
    
  • 
    : Volume (mL)
    
  • 
    : Potency (decimal, e.g., 0.98)
    

Procedure:

  • Calculate for a 1.5 mg/mL (1500 µg/mL) stock solution.

  • Weigh the corrected amount of Cefaloram powder into a sterile vial.

  • Dissolve in sterile solvent. Vortex until clear.

    • Critical: Prepare fresh. Beta-lactams hydrolyze rapidly in solution.

Step 2: Disk Impregnation[4][6]
  • Place sterile blank disks into a sterile petri dish (spaced 5mm apart).

  • Accurately pipette 20 µL of the 1.5 mg/mL stock onto each disk.

    • Calculation:

      
      .
      
  • Allow disks to dry in a laminar flow hood (lid partially open) for 1-2 hours at ambient temperature.

  • Storage: Store with desiccant at -20°C. Use within 1 week.

Protocol: Assay Execution

This workflow adheres to CLSI M02 standards.

Step 1: Inoculum Preparation[9]
  • Select 3-5 isolated colonies from a fresh overnight plate.

  • Suspend in saline to match the 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Time Constraint: Use suspension within 15 minutes to prevent population changes.

Step 2: Plate Inoculation[6][14]
  • Dip a sterile cotton swab into the suspension; press against the tube wall to remove excess liquid.

  • Streak the entire MHA surface three times, rotating the plate 60° between streaks to ensure a confluent lawn.

  • Allow the surface to dry for 3-5 minutes (no more than 15 minutes).

Step 3: Disk Application[4][6]
  • Apply Cefaloram (30 µg) disks using sterile forceps or a dispenser.

  • Press gently to ensure full contact with the agar.

  • Spacing: Maintain >24 mm between disk centers to prevent overlapping zones.

Step 4: Incubation[6][7]
  • Invert plates and incubate at 35°C ± 2°C (ambient air).

  • Duration: 16–18 hours.

    • Note: Extended incubation (>24h) can lead to false resistance due to drug degradation.

Visualization: Experimental Workflow

Assay_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Lawn 2. Lawn Culture (MHA Plate) Prep->Lawn < 15 mins Disk 3. Apply Disk (30µg Cefaloram) Lawn->Disk Dry 5 mins Incubate 4. Incubate (35°C, 16-18h) Disk->Incubate Immediate Read 5. Measure ZOI (Reflected Light) Incubate->Read

Caption: Step-by-step workflow for the Cefaloram Diffusion Disk Assay.

Data Analysis & Interpretation

Measurement

Measure the diameter of the Zone of Inhibition to the nearest millimeter using a ruler or calipers. Measure from the back of the plate (for clear agar) under reflected light.

Interpretive Criteria (The "Grey Zone")

Critical Note: Official CLSI/EUCAST breakpoints for Cefaloram may not be listed in current documents (M100). Strategy for Researchers:

  • Surrogate Marker: Use Cephalothin (30 µg) breakpoints as a class representative for 1st Generation Cephalosporins.

  • Internal Validation: If studying novel resistance mechanisms, establish a regression line by plotting ZOI diameters against MIC values determined by broth microdilution.

Reference Breakpoints (Based on Cephalothin Class - CLSI M100):

CategoryZone Diameter (mm)Interpretation
Susceptible (S)

18 mm
High probability of clinical success.
Intermediate (I) 15 – 17 mmBuffer zone; implies efficacy at high dosage/concentration.
Resistant (R)

14 mm
High probability of therapeutic failure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Small/No Zones (False Resistance) Disk potency lossStore disks at -20°C with desiccant. Ensure stock solution was fresh.
Inoculum too heavyVerify 0.5 McFarland. Too many bacteria deplete the drug before diffusion.
Agar pH too lowAdjust MHA pH to 7.2–7.4. Acid degrades Cefaloram.
Large Zones (False Susceptibility) Inoculum too lightVerify 0.5 McFarland.
Agar too thin (<4mm)Pour plates to exactly 4mm depth. Thin agar accelerates lateral diffusion.
Colonies within Zone Contamination or HeteroresistanceSubculture inner colonies. If pure, isolate may be heteroresistant (e.g., MRSA).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard – Thirteenth Edition (M02).[3] CLSI.[3][4] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[5] Antimicrobial Susceptibility Testing: Disk Diffusion Method.[3][6][4][2][5] EUCAST.[6][4] [Link]

  • O'Callaghan, C. H., et al. (1972). Correlation of properties of cephalosporins with their activity.[7] Antimicrobial Agents and Chemotherapy.[8][5] [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. [Link]

Sources

Method

Application Note: In Vitro Synergistic Profiling of Cefaloram

Abstract & Introduction Cefaloram (3-acetoxymethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic acid) is a semi-synthetic cephalosporin antibiotic. Like other -lactams, it exerts bactericidal activity by binding to Penici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cefaloram (3-acetoxymethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic acid) is a semi-synthetic cephalosporin antibiotic. Like other


-lactams, it exerts bactericidal activity by binding to Penicillin-Binding Proteins (PBPs), thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1][2][3][4]

While Cefaloram exhibits efficacy against a range of Gram-positive and specific Gram-negative organisms, the rise of Multi-Drug Resistant (MDR) pathogens necessitates the investigation of combinatorial therapies . The combination of Cefaloram with other antimicrobial agents—specifically aminoglycosides (e.g., Gentamicin) or


-lactamase inhibitors (e.g., Clavulanic acid)—can restore efficacy or broaden the antimicrobial spectrum.

This Application Note provides a rigorous, standardized framework for evaluating the in vitro interaction of Cefaloram with secondary agents using Checkerboard Microdilution and Time-Kill Kinetic assays.

Pre-Analytical Considerations: Compound Handling

The validity of in vitro data relies heavily on the stability and solubility of the stock solutions. Cephalosporins, including Cefaloram, are susceptible to hydrolysis of the


-lactam ring in aqueous solution.
Solubility and Stock Preparation
  • Solvent: Cefaloram is generally soluble in aqueous buffers. However, to ensure maximum stability during freezing, 0.1 M Phosphate Buffer (pH 6.0) is recommended over pure water to prevent acid-catalyzed hydrolysis.

  • Concentration: Prepare a Master Stock solution at 10 mg/mL (10,000

    
    g/mL).
    
  • Filtration: Sterilize via 0.22

    
    m PVDF membrane filtration. Do not use nitrocellulose, as it may bind the drug.
    
Stability & Storage[5]
  • Immediate Use: Cephalosporins degrade rapidly at room temperature. Prepare working dilutions immediately before the assay.

  • Long-term Storage: Aliquot Master Stock into single-use vials and store at -80°C . Avoid freeze-thaw cycles.

  • Visual Check: Discard if the solution turns yellow or precipitates, indicating degradation (opening of the

    
    -lactam ring).
    

Experimental Design: The Checkerboard Assay

The Checkerboard Assay is the industry "gold standard" for initial high-throughput screening of drug synergy. It utilizes a two-dimensional array of serial dilutions to assess the Fractional Inhibitory Concentration Index (FICI) .

Principle

Two drugs are diluted in a geometric series (2-fold) across the X and Y axes of a 96-well microtiter plate. This creates a matrix where every well contains a unique ratio of Drug A (Cefaloram) and Drug B (Combinatorial Partner).

Workflow Diagram

Checkerboard_Workflow Stock Stock Prep (10x MIC) Dilution Serial Dilution (2-fold) Stock->Dilution Cefaloram & Partner Matrix Matrix Assembly (96-well Plate) Dilution->Matrix Combine Incubation Incubation (18-24h @ 37°C) Matrix->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Add to Wells Readout Readout (OD600 / Visual) Incubation->Readout

Caption: Logical workflow for the Checkerboard Microdilution Assay, from stock preparation to data readout.

Detailed Protocol

Materials:

  • 96-well clear flat-bottom microplates (sterile).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Cefaloram Stock.

  • Partner Antibiotic Stock (e.g., Gentamicin).

  • Test Organism (fresh overnight culture).

Step-by-Step Procedure:

  • Define MIC Ranges: Determine the Minimum Inhibitory Concentration (MIC) of Cefaloram and the Partner drug individually prior to the combination assay.

  • Plate Layout:

    • Columns 1-11: Dispense Cefaloram in a decreasing 2-fold dilution series (e.g., from

      
       to 
      
      
      
      ).
    • Rows A-G: Dispense the Partner drug in a decreasing 2-fold dilution series.

    • Well H12: Growth Control (No antibiotic).

    • Row H / Column 12: Sterility controls (Media only).

  • Inoculum Preparation:

    • Adjust bacterial culture to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to reach a starting concentration of

      
       CFU/mL.
      
    • Add 50

      
      L of inoculum to all test wells (Final assay volume usually 100 
      
      
      
      L or 200
      
      
      L; final bacterial density
      
      
      CFU/mL).
  • Incubation: Seal plate with breathable film. Incubate at 35°C

    
     2°C for 16–20 hours (24h for slower growers like Staphylococcus).
    
  • Reading: Measure absorbance at OD600nm or assess visual turbidity. The MIC is the lowest concentration showing complete inhibition of visible growth.

Data Analysis: Calculating FICI

The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI).[5][6][7][8]

Formula


Where:

  • 
     is the MIC of Cefaloram in the presence of Drug B.
    
  • 
     is the MIC of Cefaloram alone.
    
Interpretation Criteria (EUCAST/Odds Standard)
FICI ValueInterpretationBiological Implication

0.5
Synergy The combination is significantly more potent than the sum of parts (e.g., cell wall damage allows aminoglycoside entry).
> 0.5 to 4.0 Indifference No significant interaction.[8] The effect is merely additive or neutral.
> 4.0 Antagonism The combination is less effective (e.g., one drug induces

-lactamase that destroys the other).

Secondary Validation: Time-Kill Kinetics

While Checkerboard assays provide static data, Time-Kill assays provide dynamic data on the rate of bactericidal activity. This is critical for validating "Synergy" claims.

Protocol Overview
  • Setup: Prepare four flasks/tubes containing CAMHB:

    • Control: Growth control (No drug).

    • A: Cefaloram at

      
      .
      
    • B: Partner Drug at

      
      .
      
    • Combination: Cefaloram (

      
      ) + Partner (
      
      
      
      ).
  • Inoculation: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at

    
     and 
    
    
    
    hours.
  • Quantification: Serially dilute aliquots in saline and plate onto agar. Count colonies after incubation.

Definition of Synergy (Time-Kill)

Synergy in Time-Kill kinetics is defined as a


 decrease  in CFU/mL by the combination compared to the most active single agent at 24 hours.

Mechanistic Visualization

Understanding why Cefaloram works in combination is vital for experimental design. The diagram below illustrates the classic synergy between a


-lactam (Cell Wall Active) and an Aminoglycoside (Intracellular Target).

Mechanism_Synergy Cefaloram Cefaloram (Beta-Lactam) Target1 Target: PBP (Cell Wall Synthesis) Cefaloram->Target1 Inhibits Partner Gentamicin (Aminoglycoside) Target2 Target: Ribosome (30S) (Protein Synthesis) Partner->Target2 Needs Entry Effect1 Disrupted Peptidoglycan Increased Permeability Target1->Effect1 Causes Effect1->Partner Facilitates Entry (Synergy) Effect2 Cell Death (Bactericidal) Effect1->Effect2 Target2->Effect2

Caption: Synergistic mechanism: Cefaloram compromises cell wall integrity, facilitating the uptake of the intracellular partner drug.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[9][10] [Link]

  • Odds, F. C. (2003).[11] Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2000).[11] Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents.[5][7][12][13][14] Clinical Microbiology and Infection, 6(9), 503-508. [Link]

  • Berenbaum, M. C. (1978). A method for testing for synergy with any number of agents. The Journal of Infectious Diseases, 137(2), 122-130. [Link]

  • Doern, C. D. (2014). When does 2 plus 2 equal 5? A review of antimicrobial synergy testing. Journal of Clinical Microbiology, 52(12), 4124-4128. [Link]

Sources

Application

Cefaloram for inducing bacterial cell lysis in experiments

Application Note: Cefaloram-Induced Bacterial Cell Lysis Executive Summary Cefaloram (Cephaloram) is a first-generation cephalosporin antibiotic that induces rapid bacteriolysis in susceptible organisms. Unlike bacterios...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cefaloram-Induced Bacterial Cell Lysis

Executive Summary

Cefaloram (Cephaloram) is a first-generation cephalosporin antibiotic that induces rapid bacteriolysis in susceptible organisms. Unlike bacteriostatic agents that merely arrest growth, Cefaloram actively triggers catastrophic cell wall failure. This application note details the mechanistic basis of Cefaloram-induced lysis and provides a rigorous, standardized protocol for its use in experimental settings—ranging from time-kill kinetic studies to the harvesting of intracellular contents where mechanical disruption is undesirable.

Mechanism of Action: The Lytic Cascade

To effectively utilize Cefaloram, one must understand that lysis is not the direct result of the drug, but rather the result of an unbalanced cellular response to the drug's inhibition.

  • Primary Target: Cefaloram acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. It covalently binds to the active site of Penicillin-Binding Proteins (PBPs) , specifically transpeptidases (e.g., PBP1a, PBP1b, and PBP3 in E. coli).

  • The Uncoupling Event: By inhibiting transpeptidation, Cefaloram halts the cross-linking of new peptidoglycan strands. However, the cell’s autolysins (enzymes that cleave peptidoglycan to allow for expansion) continue to function.

  • Catastrophic Failure: This uncoupling leads to a weakened meshwork that cannot withstand the high internal turgor pressure (approx. 2-5 atm in Gram-negatives, up to 20 atm in Gram-positives), resulting in membrane bulging and osmotic lysis.

Figure 1: Mechanistic Pathway of Cefaloram-Induced Lysis

CefaloramMechanism Cefaloram Cefaloram (Beta-Lactam) PBP Penicillin-Binding Proteins (Transpeptidases) Cefaloram->PBP Acylation of Active Site Peptidoglycan Peptidoglycan Cross-Linking PBP->Peptidoglycan Inhibits Synthesis WeakWall Compromised Cell Wall (Decreased Mechanical Strength) Peptidoglycan->WeakWall Structural Failure Autolysins Autolysins (Muramidases) Remains Active Autolysins->WeakWall Unchecked Hydrolysis Lysis OSMOTIC LYSIS (Cell Rupture) WeakWall->Lysis Membrane Bulging Turgor Internal Turgor Pressure Turgor->Lysis Driving Force

Caption: Cefaloram inhibits PBPs while autolysins degrade the wall, causing turgor-driven rupture.[1]

Experimental Design & Considerations

Strain Susceptibility

Cefaloram is a first-generation cephalosporin. It is highly effective against:

  • Gram-Positive: Staphylococcus aureus (MSSA), Streptococcus spp.

  • Gram-Negative: Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae.[2]

  • Note: It is generally ineffective against Pseudomonas aeruginosa or MRSA due to altered PBPs or efflux pumps.

Concentration Strategy

The lytic effect is concentration-dependent but often exhibits the "Eagle Effect" (paradoxical reduced killing at very high concentrations).

  • MIC Determination: Always determine the Minimum Inhibitory Concentration (MIC) for your specific strain before lysis experiments.

  • Optimal Lytic Concentration: Typically 2x to 4x MIC .

  • Supra-MIC: Concentrations >10x MIC may inhibit protein synthesis required for autolysin activity, actually slowing lysis.

Chemical Properties
  • Molecular Weight: 390.41 g/mol [3]

  • Solubility: Soluble in DMSO; slightly soluble in water.

  • Stability: Beta-lactam ring is sensitive to hydrolysis.[4] Prepare fresh stocks or store at -20°C for <1 month.

Detailed Protocol: Cefaloram Lysis Assay

This protocol is designed to monitor the kinetics of bacterial lysis in liquid culture.[5]

Materials Required
  • Cefaloram Powder (Purity >98%)[3]

  • Solvent: DMSO (Dimethyl sulfoxide)[3]

  • Media: Mueller-Hinton Broth (MHB) or Luria-Bertani (LB)

  • Spectrophotometer: Capable of reading OD600

  • Bacterial Strain: e.g., E. coli K12 or S. aureus ATCC 29213

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh 10 mg of Cefaloram.

  • Dissolve in 1 mL of sterile DMSO to create a 10 mg/mL (approx. 25 mM) stock solution.

  • Critical: Do not heat.[4] Vortex gently until fully dissolved.

  • Dilute further in sterile water/media only immediately before use to avoid precipitation or hydrolysis.

Step 2: Inoculum Preparation

  • Inoculate a single colony into 5 mL of fresh media.

  • Incubate overnight at 37°C with shaking (200 rpm).

  • The next morning, dilute the overnight culture 1:100 into fresh media (e.g., 50 mL in a 250 mL flask).

Step 3: Growth to Early Log Phase

  • Incubate the diluted culture at 37°C.

  • Monitor OD600 every 30 minutes.

  • Target: Harvest when OD600 reaches 0.2 – 0.4 .

    • Why? Lysis is most efficient in rapidly dividing cells where cell wall synthesis is active. Stationary phase cells are tolerant to Cefaloram.

Step 4: Induction of Lysis

  • Split the culture into aliquots (e.g., 10 mL each in sterile tubes).

  • Control: Add an equivalent volume of DMSO (vehicle control).

  • Experimental: Add Cefaloram to final concentrations of 1x, 2x, and 4x MIC.

    • Example: If MIC is 4 µg/mL, add Cefaloram to 4, 8, and 16 µg/mL.

  • Return to incubator (37°C, 200 rpm).

Step 5: Monitoring Lysis

  • Measure OD600 immediately (T=0) and then every 30 minutes for 4-6 hours.

  • Optional: Plate 10 µL aliquots on agar plates to determine CFU/mL (Time-Kill Curve).

Figure 2: Experimental Workflow for Lysis Monitoring

LysisProtocol Stock Stock Prep (DMSO) Induction Add Cefaloram (2x - 4x MIC) Stock->Induction Inoculum Overnight Culture LogPhase Grow to OD 0.2-0.4 Inoculum->LogPhase LogPhase->Induction Incubation Incubate 37°C Shaking Induction->Incubation Measure Measure OD600 & CFU Incubation->Measure Measure->Measure Every 30 min

Caption: Workflow from stock preparation to kinetic monitoring of lysis.

Data Analysis & Interpretation

Present your data using the following structure. A successful lysis experiment is characterized by a "crash" in optical density.

Table 1: Expected Kinetic Profiles
Time (Hours)Control (OD600)1x MIC (OD600)4x MIC (OD600)Interpretation
0.0 0.300.300.30Baseline (Early Log Phase)
1.0 0.650.350.25Control: Doubling. Treated: Growth Arrest.
2.0 1.200.200.10Treated: Onset of Lysis (OD drop).
4.0 2.400.150.05Treated: Extensive Lysis/Debris.
  • Bacteriostatic vs. Bacteriolytic: If OD stays constant (0.30) but does not drop, the effect is bacteriostatic (or the concentration is too low to trigger autolysins).

  • Regrowth: A late rise in OD (e.g., at 24h) indicates the emergence of resistant mutants or degradation of the antibiotic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No OD Drop Cells in stationary phaseEnsure induction occurs at OD 0.2–0.4.
No OD Drop "Eagle Effect"Test lower concentrations; high doses may inhibit autolysis.
Precipitation Poor solubilityDissolve stock in DMSO; do not exceed solubility limit in aqueous media.
Slow Lysis Beta-lactamase activityUse a strain negative for beta-lactamase or add a specific inhibitor (e.g., Clavulanic acid).

References

  • PubChem. (2025).[1][4] Cefaloram Compound Summary. National Library of Medicine. [Link]

  • Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature Reviews Microbiology, 8(6), 423-435. [Link]

  • Tomasz, A. (1979). The mechanism of the irreversible antimicrobial effects of penicillins: how the beta-lactam antibiotics kill bacteria. Annual Review of Microbiology, 33(1), 113-137. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cefaloram Stability &amp; Handling

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Aqueous Stability Executive Summary: The Stability Paradox Welcome to the technical support hub for Cefaloram (7-phenylacetamido-cephalosporanic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Aqueous Stability

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Cefaloram (7-phenylacetamido-cephalosporanic acid). As a researcher, you are likely encountering a common frustration: Cefaloram is chemically fragile in water.

Unlike later-generation cephalosporins (e.g., Cefazolin), Cefaloram contains a 3-acetoxymethyl group . This structural feature creates a "double-jeopardy" degradation pathway:

  • Beta-Lactam Hydrolysis: The primary ring opens (loss of antibiotic activity).

  • Deacetylation: The side chain hydrolyzes to desacetyl-cefaloram, which rapidly cyclizes into a lactone (chemical impurity).

This guide provides the causality-based protocols necessary to stabilize this molecule during your experiments.

Module 1: pH-Dependent Degradation

User Issue: "My Cefaloram stock solution turned yellow or precipitated after 24 hours."

Technical Diagnosis

Cefaloram exhibits a U-shaped pH-rate profile.

  • Acidic (pH < 3.0): The 3-acetoxymethyl group hydrolyzes faster than the beta-lactam ring.[1] You are generating desacetyl-cefaloram, which then lactonizes.

  • Alkaline (pH > 8.0): Hydroxide ions (

    
    ) attack the beta-lactam carbonyl carbon. This causes irreversible ring opening (formation of cephalosporoic acid). The yellow color is a chromophore resulting from the conjugation of the degradation products.
    
  • Stability Window: The point of minimum degradation (

    
    ) is typically between pH 4.5 and 6.0 .
    
Corrective Protocol: The "Goldilocks" Buffer System

Do not dissolve Cefaloram directly in unbuffered water (which is often slightly acidic due to dissolved


) or basic media.
ParameterRecommendationScientific Rationale
Optimal pH 5.5 ± 0.2 Minimizes both specific acid (

) and specific base (

) catalysis.
Buffer Choice Acetate or Citrate Avoids nucleophilic attack common with other buffers (see Module 3).
Molarity 10 - 50 mM Keep ionic strength low; high ionic strength (

) can accelerate hydrolysis via the secondary salt effect.
Module 2: Buffer Catalysis (The "Hidden" Killer)

User Issue: "I buffered my solution to pH 7.4 using PBS, but degradation was faster than expected."

Technical Diagnosis

You are experiencing General Base Catalysis .[2] Phosphate anions (common in PBS) and primary amines (like Tris) can act as nucleophiles. They attack the beta-lactam ring independent of pH. This is a known issue for cephalosporins, where phosphate buffers can increase degradation rates by 2-3x compared to non-nucleophilic buffers at the same pH.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation routes you must control.

Cefaloram_Degradation cluster_stable Stability Window (pH 4.5 - 6.0) Cef Cefaloram (Active) Des Desacetyl-Cefaloram (Intermediate) Cef->Des Acid Hydrolysis (pH < 3) Open Cephalosporoic Acid (Ring Opened) Cef->Open Base Hydrolysis (pH > 8) OR Nucleophilic Attack Lac Cefaloram Lactone (Inactive Impurity) Des->Lac Rapid Lactonization

Caption: Cefaloram degradation pathways showing the dual risks of acidic deacetylation and alkaline ring opening.

Module 3: Temperature & Storage Protocols

User Issue: "Can I refreeze my thawed stock solution?"

Technical Diagnosis

No. Freeze-thaw cycles induce "concentration effects." As water freezes, solutes concentrate in the remaining liquid pockets before solidifying. This high local concentration changes the pH and ionic strength, accelerating degradation transiently.

Stability Data Table

Based on Arrhenius kinetics for 3-acetoxymethyl cephalosporins:

StateTemperatureEstimated

(Time to 90% Potency)
Action Required
Frozen -20°C> 3 MonthsStore as single-use aliquots.
Refrigerated 4°C3 - 5 DaysUse immediately; discard after 1 week.
Room Temp 25°C< 24 HoursCritical Risk: Prepare fresh daily.
Heated 37°C< 4 HoursOnly for short-term incubation assays.
Module 4: Analytical Validation (HPLC)

User Issue: "How do I verify if my Cefaloram has degraded?"

To validate your solution stability, use this self-validating HPLC method. If the "Desacetyl" peak increases, your pH is too low. If the "Ring-Opened" peak appears, your pH is too high or your buffer is nucleophilic.

Standard Protocol:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

Troubleshooting Decision Tree

Decision_Tree Start Start: Solution Preparation CheckPH Is pH between 4.5 and 6.0? Start->CheckPH AdjustPH Action: Adjust pH with Acetic Acid or NaOH CheckPH->AdjustPH No CheckBuffer Is Buffer Phosphate or Tris? CheckPH->CheckBuffer Yes AdjustPH->CheckPH ChangeBuffer Action: Switch to Acetate or Citrate CheckBuffer->ChangeBuffer Yes CheckTemp Will use within 24h? CheckBuffer->CheckTemp No ChangeBuffer->CheckTemp Freeze Action: Aliquot & Freeze (-20°C or -80°C) CheckTemp->Freeze No Proceed Proceed with Experiment (Keep on Ice) CheckTemp->Proceed Yes

Caption: Step-by-step logic flow for preparing stable Cefaloram solutions.

References
  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences.[2][3] Link

    • Core Reference: Establishes the specific acidic degradation pathway for 3-acetoxymethyl derivatives (like Cefaloram) vs. other cephalosporins.
  • Rattie, E. S., et al. (1979).[2] Degradation kinetics of a new cephalosporin derivative in aqueous solution. Journal of Pharmaceutical Sciences.[2][3] Link

    • Core Reference: Details the U-shaped pH profile and the catalytic effect of phosph
  • Indelicato, J. M., et al. (1974). Hydrolysis of the 3-acetoxymethyl group of cephalosporins.[1][4][5][6] Journal of Medicinal Chemistry.[3] Link

    • Core Reference: Explains the mechanism of deacetylation and subsequent lactonization specific to the Cefaloram structure.
  • Vilanova, E., et al. (1993). Stability of Cephalosporins in Aqueous Solutions.[7][8][9][10] Journal of Antimicrobial Chemotherapy. Link

    • Core Reference: General review of beta-lactam stability supporting the temperature and storage recommend

Sources

Optimization

Technical Support Center: Cefaloram Experimental Stability

Introduction Welcome to the Cefaloram Technical Support Center. This guide addresses the chemical instability of Cefaloram (Cephalosporin G), a first-generation cephalosporin.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Cefaloram Technical Support Center. This guide addresses the chemical instability of Cefaloram (Cephalosporin G), a first-generation cephalosporin. Researchers frequently encounter inconsistent MIC values, "ghost" peaks in HPLC chromatograms, or precipitation in stock solutions.

Cefaloram possesses two primary sites of chemical vulnerability: the


-lactam ring  (susceptible to hydrolysis) and the 3-acetoxymethyl side chain  (susceptible to deacetylation). Understanding the interplay between pH, temperature, and solvent choice is critical for data integrity.

Part 1: Storage & Handling (The Basics)

Q: My lyophilized powder arrived at room temperature. Is it degraded?

A: Likely not, but immediate action is required. Cefaloram is stable for weeks at ambient temperature in its lyophilized, solid state if kept dry. However, humidity is the enemy.

  • Action: Immediately transfer the vial to -20°C .

  • Long-term Storage: Keep at -20°C with desiccant.

  • Warning: Do not store reconstituted solutions. Make fresh stocks immediately before use.

Q: What is the best solvent for stock solutions?

A: DMSO (Dimethyl sulfoxide) is preferred for the primary stock, followed by dilution in aqueous buffers.

  • Why? Cefaloram has limited solubility in pure water and hydrolyzes rapidly in aqueous environments. DMSO stabilizes the molecule by excluding water, preventing nucleophilic attack on the

    
    -lactam ring.
    
  • Protocol:

    • Dissolve powder in 100% DMSO to reach 10-50 mg/mL.[1]

    • Dilute into aqueous media (PBS or media) only at the moment of the experiment.

    • Keep the final DMSO concentration <0.5% to avoid cytotoxicity in biological assays.

Part 2: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see two distinct degradation peaks in my HPLC trace. What are they?

A: You are likely observing Desacetylcefaloram and


-lactam ring-opened products .[1]
Unlike some cephalosporins, Cefaloram has an acetoxymethyl group at the C3 position.
Peak AppearanceLikely IdentityMechanismCause
Early Eluting Ring-opened CefaloramHydrolysis of amide bondHigh pH (>7.[1]5) or Temperature
Close to Parent DesacetylcefaloramHydrolysis of C3 esterAcidic/Neutral pH or Esterases
Q: How do I prevent degradation during the HPLC run?

A: The autosampler is a common source of error.

  • Thermostat: Set autosampler to 4°C . At room temperature, Cefaloram in aqueous mobile phase degrades by ~1-2% per hour.[1]

  • Mobile Phase pH: Ensure your mobile phase is slightly acidic (pH 3.0 - 5.0).[1]

    • Avoid: Phosphate buffers > pH 7.0.

    • Recommended: 0.1% Formic acid or Acetate buffer (pH 4.5).

Part 3: Biological Experiments (MIC/Time-Kill)

Q: My MIC values shift significantly between 12h and 24h. Why?

A: This is the "Vanishing Drug" phenomenon. In standard Mueller-Hinton Broth (pH 7.2 - 7.[1]4) at 37°C, Cefaloram degrades with a half-life (


) that can be as short as 4-6 hours.[1] By the 24-hour mark of an MIC assay, the effective concentration may be <10% of the initial load.

Troubleshooting Protocol:

  • Measure

    
    :  Run a mock incubation (media + drug, no bacteria) and sample at 0, 4, 8, and 24 hours via HPLC.
    
  • Use Buffered Media: If your protocol allows, use cation-adjusted Mueller-Hinton Broth (CAMHB) buffered to pH 6.8 using MOPS.[1] This slight acidity significantly extends the half-life without inhibiting most bacterial growth.[1]

  • Renosing: For time-kill curves, consider replenishing the antibiotic every 6-8 hours to maintain steady-state levels.[1]

Part 4: Mechanism of Degradation

Understanding the chemistry allows you to predict stability issues.

The Dual-Pathway Threat[1]
  • 
    -Lactam Hydrolysis:  The strained 4-membered ring is attacked by water (or hydroxide ions).[1] This destroys antibacterial activity completely.[2]
    
  • C3 Deacetylation: The acetoxymethyl group at position 3 hydrolyzes to an alcohol (desacetylcefaloram). Crucially: Desacetylcefaloram retains some antibacterial activity, which can lead to confusing, "trailing" endpoints in MIC assays.

Visualizing the Degradation Logic

Cefaloram_Degradation Cefaloram Cefaloram (Active) (CAS 859-07-4) Condition_pH Condition: pH > 7.5 (Alkaline) Cefaloram->Condition_pH Condition_Acid Condition: pH < 7.0 (Acidic/Neutral) Cefaloram->Condition_Acid Condition_Temp Condition: Temp > 25°C Cefaloram->Condition_Temp RingOpen Beta-Lactam Ring Opening (Loss of Activity) Condition_pH->RingOpen Nucleophilic Attack Deacetylation C3 Deacetylation (Desacetylcefaloram) Condition_Acid->Deacetylation Ester Hydrolysis Condition_Temp->RingOpen Accelerates Degradation Products Degradation Products RingOpen->Degradation Products Lactone Lactonization (Inactive) Deacetylation->Lactone Intramolecular Cyclization

Figure 1: Logic flow of Cefaloram degradation.[1][3] Note that alkaline conditions destroy the core ring (total loss of activity), while acidic conditions favor side-chain modification (partial loss of activity).

Part 5: HPLC Method Validation Workflow

Use this flowchart to validate your analytical method before trusting your stability data.

HPLC_Validation Start Start Method Validation SolventCheck Check Solvent (Use DMSO stock?) Start->SolventCheck MobilePhase Mobile Phase pH (Is pH < 5.0?) SolventCheck->MobilePhase RunStandard Run Standard @ T=0 MobilePhase->RunStandard CheckPeaks Peak Shape Analysis RunStandard->CheckPeaks SinglePeak Single Peak CheckPeaks->SinglePeak Clean SplitPeak Split/Ghost Peaks CheckPeaks->SplitPeak Degradation Proceed Proceed to Biological Assay SinglePeak->Proceed Action_Temp Action: Lower Autosampler Temp to 4°C SplitPeak->Action_Temp Action_Buffer Action: Adjust Buffer (Use Acetate/Formate) Action_Temp->Action_Buffer Action_Buffer->RunStandard Retest

Figure 2: Step-by-step troubleshooting for analytical method validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68940, Cefaloram. Retrieved from [Link]

  • Mitchell, J. M., et al. (2020). Stability of beta-lactam antibiotics in bacterial growth media. PLOS ONE. Retrieved from [Link]

  • Yamana, T., & Tsuji, A. (1976).Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences. (Fundamental mechanism of C3 acetoxymethyl hydrolysis).
  • Common Chemistry (CAS). CAS Registry Number 859-07-4 Details.[1][4][5][6] Retrieved from [Link][4][5][6][7]

Sources

Troubleshooting

Optimizing Cefaloram concentration for antibacterial assays

Subject: Optimization of Cefaloram (CAS 859-07-4) Concentration for Antibacterial Assays Ticket ID: TECH-CEF-001 Status: Open Support Tier: Senior Application Scientist[1][2] Introduction: The Cefaloram Profile Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Cefaloram (CAS 859-07-4) Concentration for Antibacterial Assays Ticket ID: TECH-CEF-001 Status: Open Support Tier: Senior Application Scientist[1][2]

Introduction: The Cefaloram Profile

Welcome to the technical support hub for Cefaloram. As a researcher, you are likely working with this first-generation cephalosporin to evaluate its efficacy against Gram-positive cocci (e.g., Staphylococcus aureus) or specific Gram-negative rods.[1][2]

The Challenge: Cefaloram, like many beta-lactams, presents a "stability vs. solubility" paradox. While it requires specific solvents for initial dissolution, the beta-lactam ring is hydrolytically unstable in aqueous environments, particularly at elevated temperatures or incorrect pH. This guide moves beyond basic protocols to address the causality of assay failure.

Module 1: Stock Solution Preparation (The Foundation)[2]

User Issue: "My Cefaloram powder precipitates upon dilution, or the MIC values are drifting higher in subsequent assays."

Root Cause Analysis

Cefaloram (MW ~390.4 g/mol ) is often supplied as a free acid or a sodium salt.[1][2] The free acid has poor water solubility.[2] Furthermore, dissolving beta-lactams directly in water without pH control can lead to rapid ring hydrolysis, rendering the antibiotic inactive before the assay begins.

The Protocol: Precision Solubilization
ParameterSpecificationReasoning
Primary Solvent DMSO (Dimethyl Sulfoxide)Ensures complete solubilization of the hydrophobic phenylacetyl side chain without immediate hydrolysis.[1][2]
Stock Concentration 10,000 µg/mL (10 mg/mL)High concentration minimizes the volume of DMSO in the final assay (must remain <1% v/v).[2]
Diluent Phosphate Buffered Saline (PBS) pH 6.0–7.0Neutral/slightly acidic pH stabilizes the beta-lactam ring.[1][2] Avoid alkaline buffers (>pH 7.5).[1][2]
Storage -80°C (Single-use aliquots)Prevents freeze-thaw cycles which accelerate degradation.[1][2]
Workflow Visualization

Figure 1: Decision tree for Cefaloram stock preparation to ensure stability and solubility.

StockPrep Start Cefaloram Powder FormCheck Check Form: Salt or Free Acid? Start->FormCheck Salt Sodium Salt FormCheck->Salt Acid Free Acid FormCheck->Acid SolventA Dissolve in Sterile Water Salt->SolventA SolventB Dissolve in 100% DMSO Acid->SolventB Dilution Dilute to Working Stock (PBS pH 6.0-7.2) SolventA->Dilution SolventB->Dilution Filter Syringe Filter (0.22 µm PES/PVDF) Dilution->Filter Aliquot Aliquot & Freeze (-80°C) Filter->Aliquot

Caption: Workflow for preparing Cefaloram stock solutions based on chemical form (Salt vs. Free Acid).

Module 2: Assay Optimization (MIC/MBC)

User Issue: "I am observing 'trailing' endpoints where bacterial growth isn't clearly inhibited at expected concentrations."

Technical Insight: The Inoculum Effect

Beta-lactams are time-dependent killers.[1][2] Their efficacy is heavily influenced by the "Inoculum Effect."[2] If your bacterial density is too high (>5 x 10^5 CFU/mL), the available antibiotic molecules are overwhelmed by the number of Penicillin-Binding Proteins (PBPs), or they are degraded by basal levels of beta-lactamase before they can act.[2]

Troubleshooting Guide: Broth Microdilution (CLSI M07 Standard)

1. Media Preparation:

  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Why: Calcium and Magnesium ions are critical for bacterial outer membrane permeability.[1][2] Unadjusted broth can result in false susceptibility (low MICs) for some strains, though less critical for Cefaloram than for aminoglycosides, it ensures standardization.[1][2]

2. Inoculum Standardization (Crucial Step):

  • Target: 5 x 10^5 CFU/mL in the final well.

  • Method:

    • Prepare a 0.5 McFarland standard (direct colony suspension).[1][2]

    • Dilute this suspension 1:100 in CAMHB.[1][2]

    • Add 50 µL of this diluted inoculum to 50 µL of drug solution in the well.

3. Incubation Conditions:

  • Time: 16–20 hours.[1][2]

  • Temp: 35°C ± 2°C.[1][2]

  • Note: Do not extend incubation beyond 24 hours unless testing slow growers; beta-lactam degradation will allow regrowth of survivors (trailing effect).[1][2]

Data Interpretation Matrix
ObservationProbable CauseCorrective Action
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or contamination.[1][2]Discard plate. Recalibrate pipettes.
Button at bottom of well Viable growth.[2]Record as Resistant.[1][2][3][4][5][6]
Haze/Trailing Beta-lactam degradation or heavy inoculum.[1][2]Verify inoculum count via plate count.[1][2] Read the first point of significant reduction.
All wells clear Stock solution too potent or organism hyper-susceptible.[1][2]Dilute stock further range (e.g., 0.03 – 16 µg/mL).[1][2]

Module 3: Mechanism & Stability (The "Why")

User Issue: "Why does Cefaloram lose activity if I leave the plate out?"

Mechanism of Action vs. Degradation

Cefaloram targets PBPs, enzymes essential for peptidoglycan cross-linking. However, the same beta-lactam ring that acylates the PBP active site is vulnerable to nucleophilic attack by water (hydrolysis) or bacterial enzymes (beta-lactamases).[1][2]

Pathway Visualization

Figure 2: Competition between Cefaloram efficacy (PBP binding) and degradation (Hydrolysis).[1][2]

Mechanism cluster_bact Bacterial Cell Wall Cefaloram Cefaloram (Intact Beta-Lactam Ring) PBP Penicillin-Binding Proteins (PBPs) Cefaloram->PBP Acylation (Target) BetaLac Beta-Lactamase Enzymes Cefaloram->BetaLac Enzymatic Attack Hydrolysis Spontaneous Hydrolysis (High pH / Temp) Cefaloram->Hydrolysis Environmental Stress Lysis Inhibition of Cross-linking (Cell Lysis) PBP->Lysis Inactive Inactive Metabolite (Open Ring) BetaLac->Inactive Hydrolysis->Inactive

Caption: Pathways determining Cefaloram fate: PBP inhibition (efficacy) vs. enzymatic or environmental degradation.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use a stock solution stored at 4°C for a week? A: No. First-generation cephalosporins in solution can lose >10% potency within 48-72 hours at 4°C due to ring hydrolysis.[1][2] Always use fresh or -80°C frozen aliquots.

Q: My MIC for S. aureus is 2 µg/mL. Is this resistant? A: While specific Cefaloram breakpoints are rarely listed in modern automated systems, we extrapolate from the Cephalothin class (CLSI M100).[2]

  • Susceptible: ≤ 8 µg/mL[1][2]

  • Intermediate: 16 µg/mL[1][2]

  • Resistant: ≥ 32 µg/mL

  • Verdict: 2 µg/mL indicates susceptibility.[1][2]

Q: Why use DMSO instead of Ethanol? A: Ethanol can cause protein precipitation in the broth media upon addition.[2] DMSO is more compatible with biological assays, provided the final concentration is <1% (v/v) to avoid toxicity to the bacteria itself.

References

  • National Center for Biotechnology Information (PubChem). Cefaloram (CID 68940) - Chemical and Physical Properties. [Link][1][2]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1][2]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link][1][2]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics.[2][7] Science of The Total Environment.[2] [Link]

Sources

Optimization

Cefaloram inactivation by beta-lactamase enzymes

Technical Support Center: Cefaloram Hydrolysis Assays Executive Summary Cefaloram (7-phenylacetylcephalosporanic acid) serves as a critical probe for characterizing "cephalosporinase" activity, particularly among Class C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cefaloram Hydrolysis Assays

Executive Summary

Cefaloram (7-phenylacetylcephalosporanic acid) serves as a critical probe for characterizing "cephalosporinase" activity, particularly among Class C (AmpC) and certain Class A beta-lactamases. Unlike chromogenic substrates (e.g., Nitrocefin) that offer a visible color shift, Cefaloram relies on UV spectrophotometry. The hydrolysis of its beta-lactam ring triggers the expulsion of the C3'-acetoxy group, resulting in a significant decrease in absorbance, typically monitored at 260 nm .

This guide addresses the specific kinetic challenges of Cefaloram, including spontaneous hydrolysis, signal linearity, and solvent effects.

Module 1: Experimental Protocol & Baseline Stabilization

The Core Issue: Researchers often mistake spontaneous degradation for enzymatic turnover. Cefaloram contains a labile 3-acetoxymethyl group that makes it chemically unstable at alkaline pH or elevated temperatures.

Optimized Assay Workflow
  • Buffer Selection: Use 50 mM Potassium Phosphate (pH 7.0) .

    • Why: Avoid nucleophilic buffers (like Tris) which can catalyze spurious ring opening.

  • Substrate Preparation:

    • Dissolve Cefaloram stock in a minimal volume of DMSO (final assay concentration <1%).

    • Critical: Prepare fresh daily. Do not freeze-thaw aqueous dilutions.

  • Detection Parameters:

    • Wavelength: 260 nm (primary) or 265 nm.

    • Pathlength: 1 cm (quartz cuvette).

    • Temperature: 25°C or 30°C (strictly controlled).

Step-by-Step Protocol
StepActionTechnical Rationale
1 Blanking Zero spectrophotometer with Buffer + Enzyme (no substrate).
2 Equilibration Incubate buffer at reaction temp for 5 mins.
3 Substrate Addition Add Cefaloram (Final [S] = 50–200 µM). Mix by inversion.
4 Baseline Check Monitor Abs @ 260nm for 60s before enzyme addition.
5 Reaction Start Add Beta-lactamase.[1][2][3][4][5][6] Monitor decrease in Abs for 3–5 mins.

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My baseline absorbance decreases significantly before I add the enzyme. Is my stock degraded?

Diagnosis: This is likely spontaneous hydrolysis or buffer mismatch .

  • Mechanism: The beta-lactam ring is strained. At pH > 7.5 or in the presence of nucleophiles, water attacks the carbonyl carbon even without an enzyme.

  • Solution:

    • Lower pH: Shift to pH 7.0 or 6.8. Hydrolysis rates increase log-linearly with pH.

    • Check Temperature: Ensure the cuvette holder is not overheating.

    • Subtract Baseline: Calculate the spontaneous rate (

      
      ) and subtract it from the enzymatic rate (
      
      
      
      ).
Q2: The reaction rate curves are non-linear (bending quickly). Is the enzyme dying?

Diagnosis: This is often Product Inhibition or Substrate Depletion , not enzyme death.

  • Mechanism: Hydrolysis of Cefaloram produces phenylacetyl-7-aminocephalosporanic acid and acetate. The opening of the ring often creates products that bind to the active site with low affinity, acting as competitive inhibitors.

  • Solution:

    • Measure Initial Rates (

      
      ):  Only use the first 60–120 seconds of data (where 
      
      
      
      substrate is consumed).
    • Increase [S]: If

      
      , the rate drops simply because the substrate is running out (First-order kinetics). Ensure 
      
      
      
      for zero-order kinetics if trying to determine
      
      
      .
Q3: How do I calculate the specific activity without a commercial standard curve?

Diagnosis: You need the Difference Extinction Coefficient (


) .
  • Context: You are measuring the difference between the substrate and the product.

  • Protocol to Determine

    
    : 
    
    • Prepare a known concentration of Cefaloram (e.g., 100 µM).

    • Measure Absorbance (

      
      ).
      
    • Add excess beta-lactamase and let the reaction go to completion (stable plateau).

    • Measure Absorbance (

      
      ).
      
    • Calculation:

      
      
      
  • Typical Value: For cephalosporins at 260 nm,

    
     is typically 6,000 – 8,000 M⁻¹cm⁻¹ .
    

Module 3: Mechanistic Visualization

The following diagrams illustrate the hydrolysis pathway and the troubleshooting logic for assay instability.

Figure 1: Cefaloram Hydrolysis Pathway & Signal Generation

Mechanism: The nucleophilic Serine (in Class A/C) attacks the beta-lactam carbonyl. The ring opening facilitates the expulsion of the acetoxy leaving group at C3', leading to the UV absorbance shift.

CefaloramHydrolysis Substrate Cefaloram (Intact Beta-Lactam) ES_Complex Acyl-Enzyme Intermediate Substrate->ES_Complex + Beta-Lactamase Transition Tetrahedral Transition State ES_Complex->Transition Hydrolysis Product Hydrolyzed Product (Ring Open) Transition->Product Expulsion of Acetoxy Group Signal Decrease in Absorbance (260nm) Product->Signal Loss of Conjugation

Caption: Kinetic pathway of Cefaloram degradation. The expulsion of the C3' acetoxy group is the rate-limiting structural change that correlates with the UV signal drop.

Figure 2: Assay Troubleshooting Logic Tree

Troubleshooting Start Problem: Unstable Assay CheckBaseline Check Baseline (No Enzyme) Start->CheckBaseline BaselineDrift Is Baseline Drifting? CheckBaseline->BaselineDrift FixBuffer Action: Check pH (must be ≤ 7.0) & Temperature BaselineDrift->FixBuffer Yes SignalCheck Is Delta Abs < 0.1 AU? BaselineDrift->SignalCheck No ConcCheck Action: Increase [Substrate] or Check Wavelength (260nm) SignalCheck->ConcCheck Yes LinearityCheck Non-linear Rate? SignalCheck->LinearityCheck No InhibitionCheck Action: Product Inhibition? Use Initial Rate (First 60s) LinearityCheck->InhibitionCheck Yes

Caption: Decision matrix for diagnosing baseline drift and kinetic non-linearity in Cefaloram assays.

Module 4: Kinetic Data Reference Table

When validating your assay, compare your results against these typical kinetic parameters for Class C (AmpC) beta-lactamases, which show high specificity for cephalosporins like Cefaloram.

ParameterDescriptionTypical Range (AmpC)Notes

Michaelis Constant10 – 500 µMHigh affinity indicates good substrate fit.

Turnover Number100 – 2,000

Varies significantly by enzyme variant.

Catalytic Efficiency

Cefaloram is a "good" substrate for AmpC.

Extinction Coeff. Change~7,000

Measured at 260 nm.

References

  • Galleni, M., et al. (1988). "Standardization of kinetic parameters for the hydrolysis of beta-lactam antibiotics by beta-lactamases." Biochemical Journal.

  • O'Callaghan, C. H., et al. (1972). "Novel method for detection of beta-lactamases by using a chromogenic cephalosporin substrate." Antimicrobial Agents and Chemotherapy.[3][5][6][7] (Foundational context for cephalosporin substrates).

  • Bush, K., & Jacoby, G. A. (2010). "Updated Functional Classification of β-Lactamases." Antimicrobial Agents and Chemotherapy.[3][5][6][7]

  • Matagne, A., et al. (1998). "Catalytic properties of class A beta-lactamases: efficiency and diversity." Biochemical Journal.

Sources

Troubleshooting

Technical Support Center: Mitigating Cefaloram Interference in Bioanalysis

Executive Summary & Mechanism of Action Cefaloram (7-phenylacetamido-cephalosporanic acid) is a first-generation cephalosporin antibiotic.[1] While effective against gram-positive cocci, its structural integrity—specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Cefaloram (7-phenylacetamido-cephalosporanic acid) is a first-generation cephalosporin antibiotic.[1] While effective against gram-positive cocci, its structural integrity—specifically the dihydrothiazine ring fused to the


-lactam ring—poses significant challenges in clinical chemistry and bioanalysis.[1]

The core issue is chemical cross-reactivity . Cefaloram and its degradation products can function as "pseudochromogens" or reducing agents in colorimetric assays.[1] This guide addresses the specific analytical artifacts caused by Cefaloram, distinguishing between in vivo physiological changes and in vitro analytical errors.

Troubleshooting Guides (Q&A Format)

Issue 1: Falsely Elevated Creatinine (The Jaffe Reaction)[1][2]

Q: We are observing unexpectedly high serum creatinine levels in preclinical subjects dosed with Cefaloram. Renal histology is normal. Is this nephrotoxicity or an artifact?

A: This is likely a positive analytical interference caused by the Jaffe reaction method.[1]

  • The Mechanism: The Jaffe reaction relies on the formation of a Janovsky complex between creatinine and alkaline picrate, which absorbs light at ~520 nm. Cefaloram, like other cephalosporins (e.g., cefoxitin, cephalothin), contains an active methylene group within its dihydrothiazine ring and side chains that can nucleophilically attack the picrate molecule.

  • The Result: This reaction forms a non-creatinine chromogen that absorbs at the same wavelength as the creatinine-picrate complex, leading to a falsely elevated creatinine readout (Pseudo-hypercreatininemia).[1]

  • The Solution:

    • Switch Assays: Utilize an enzymatic creatinine assay (Creatinine Amidohydrolase/Oxidase).[1] Cefaloram does not interfere with the enzymatic conversion of creatinine to sarcosine and urea.[1]

    • HPLC Verification: For definitive confirmation, separate creatinine from the drug using High-Performance Liquid Chromatography (HPLC).[1]

Issue 2: Discrepancies in Urine Glucose Testing

Q: Urine dipsticks (copper reduction) show high glucose in our Cefaloram-treated samples, but quantitative lab analysis (glucose oxidase) is normal. Which is correct?

A: The quantitative lab analysis (Glucose Oxidase) is correct.

  • The Mechanism: Cefaloram acts as a reducing agent.[1] In copper reduction tests (e.g., Clinitest®), the open

    
    -lactam ring can reduce cupric ions (
    
    
    
    ) to cuprous oxide (
    
    
    ) even in the absence of glucose.[1]
  • The Result: A false-positive result for glucosuria.[1]

  • The Solution: Rely exclusively on specific enzymatic methods (Glucose Oxidase or Hexokinase) which are unaffected by the reducing properties of the antibiotic.[1]

Issue 3: Unexplained Positive Coombs Test

Q: Our hematology panel shows a positive Direct Antiglobulin Test (DAT/Coombs) in the absence of hemolysis. Is this an immunotoxic effect?

A: This is a known class effect of cephalosporins, often termed "non-immunogenic membrane modification."

  • The Mechanism: Cefaloram can bind nonspecifically to the red blood cell (RBC) membrane.[1] This alters the membrane surface proteins, allowing plasma proteins (like albumin or IgG) to adsorb onto the RBC.[1] The Coombs reagent then cross-links these adsorbed proteins.[1]

  • The Result: A positive DAT result without actual hemolysis or immune-mediated destruction of RBCs.[1]

  • The Solution: Interpret DAT results with caution. If hemoglobin and reticulocyte counts are normal, this is likely a membrane modification artifact rather than true autoimmune hemolytic anemia.[1]

Data Summary: Interference Matrix

Assay TargetMethodInterference TypeMechanismRecommendation
Creatinine Alkaline Picrate (Jaffe)False Positive Formation of picrate-Cefaloram chromogenUse Enzymatic Method (Creatininase)
Creatinine Enzymatic (PAP)NoneHigh specificity for creatinine substratePreferred Method
Glucose Copper ReductionFalse Positive Non-specific reduction of

Use Glucose Oxidase/Hexokinase
Glucose Glucose OxidaseNoneSpecific oxidation of glucosePreferred Method
Total Protein BiuretNegligiblePeptide bond complexationVerify if conc. > 1000

Coombs (DAT) AgglutinationFalse Positive Drug-RBC membrane adsorptionCorrelate with CBC/Hemolysis markers

Visualizing the Interference

The following diagram illustrates the divergent pathways of the Jaffe reaction interference versus the specificity of the enzymatic method.

JaffeInterference cluster_inputs Sample Components cluster_jaffe Method A: Alkaline Picrate (Jaffe) cluster_enzymatic Method B: Enzymatic Assay Creatinine Creatinine Picrate Alkaline Picrate Reagent Creatinine->Picrate Reacts Enzyme Creatininase Enzyme Creatinine->Enzyme Specific Binding Cefaloram Cefaloram (Interferent) Cefaloram->Picrate Cross-Reacts Cefaloram->Enzyme No Binding Complex_Real Creatinine-Picrate Complex Picrate->Complex_Real Complex_Fake Cefaloram-Picrate Chromogen Picrate->Complex_Fake Readout_Jaffe Absorbance @ 520nm (FALSE ELEVATION) Complex_Real->Readout_Jaffe Complex_Fake->Readout_Jaffe + Interference Product Sarcosine + Urea Enzyme->Product Readout_Enz Colorimetric Readout (ACCURATE) Product->Readout_Enz

Figure 1: Mechanistic pathway showing how Cefaloram mimics creatinine in the Jaffe reaction but fails to interfere with the specific enzymatic pathway.[1]

Experimental Protocol: Interference Validation

To confirm if Cefaloram is affecting your specific assay, perform a Spike-and-Recovery Experiment .[1]

Objective: Determine the magnitude of interference at therapeutic concentrations.

Materials:

  • Pool of drug-free serum (Control).[1]

  • Cefaloram stock solution (10 mg/mL in PBS).[1]

  • Target Assay Kit (e.g., Creatinine Jaffe).[1]

Step-by-Step Methodology:

  • Preparation of Spiked Samples:

    • Aliquot the control serum into 4 tubes.

    • Tube A (Blank): Add PBS vehicle only.

    • Tube B (Low): Spike with Cefaloram to final conc. of 10

      
       (
      
      
      
      ).[1]
    • Tube C (High): Spike with Cefaloram to final conc. of 100

      
       (
      
      
      
      ).
    • Tube D (Excess): Spike with Cefaloram to 500

      
       (Toxic/Accumulation).[1]
      
  • Assay Execution:

    • Run the assay on all tubes in triplicate according to manufacturer instructions.

  • Calculation of Bias:

    • Calculate the mean concentration for each tube.[1]

    • Compute Bias (%) using the formula:

      
      
      
  • Interpretation:

    • < 10% Bias: No significant interference.[1]

    • > 10% Bias: Significant interference confirmed.[1] Switch assay methodology.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68940, Cefaloram.[1] PubChem. Available at: [Link][1]

  • Grötsch, H. & Hajdu, P. (1987).[1][2] Interference by the new antibiotic cefpirome and other cephalosporins in clinical laboratory tests, with special regard to the "Jaffé" reaction. Journal of Clinical Chemistry and Clinical Biochemistry. Available at: [Link]

  • Kroll, M. H., & Elin, R. J. (1994).[1] Interference with clinical laboratory analyses. Clinical Chemistry. (Describes the mechanism of picrate interference by active methylene groups). Available at: [Link]

  • Letellier, G. & Desjarlais, F. (1985).[1] Analytical interference of drugs in clinical chemistry: II. The interference of three cephalosporins with the determination of serum creatinine concentration by the Jaffé reaction.[3] Clinical Biochemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Cefaloram &amp; Beta-Lactam Antibody Cross-Reactivity

[1] Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Cross-Reactivity in Immunoassays (ELISA/LFIA) The Science of Recognition: Why Your Cefaloram Assay is Detecting Penicillin The "Phenylacet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Cross-Reactivity in Immunoassays (ELISA/LFIA)

The Science of Recognition: Why Your Cefaloram Assay is Detecting Penicillin

The "Phenylacetyl Trap"

If you are observing unexpected signal in your Cefaloram (Cephalosporin G) assay when testing samples containing Penicillin G (Benzylpenicillin), or vice versa, you are likely encountering Side-Chain Dominance .[1]

While Cefaloram is a cephalosporin and Penicillin G is a penicillin, they share an identical R1 side chain: the Phenylacetyl group .

In small molecule immunochemistry, the immune system often targets the most exposed part of the hapten—the side chain—rather than the core beta-lactam ring (which is often buried or modified during conjugation).[1] Consequently, antibodies raised against Cefaloram frequently behave as "Anti-Phenylacetyl" antibodies rather than "Anti-Cephalosporin" antibodies.[1]

Visualizing the Homology

The diagram below illustrates the structural root of this cross-reactivity. Note that despite the different core rings (Cephem vs. Penam), the "recognition handle" (R1) is identical.[1]

BetaLactamHomology cluster_0 Shared Epitope (R1) Phenylacetyl Phenylacetyl Group (The 'Handle') Cefaloram Cefaloram (Cephalosporin Core) Phenylacetyl->Cefaloram Attached to 7-ACA PenG Penicillin G (Penicillin Core) Phenylacetyl->PenG Attached to 6-APA Antibody Polyclonal/Monoclonal Ab (Binds R1 Side Chain) Cefaloram->Antibody High Affinity Binding PenG->Antibody High Cross-Reactivity (False Positive)

Caption: Structural homology map showing how the shared Phenylacetyl R1 group drives cross-reactivity between Cefaloram and Penicillin G.[1]

Troubleshooting Guide: Diagnosing Specificity Issues

Use this decision matrix to determine if your background signal is due to genuine contamination or structural cross-reactivity.[1]

Diagnostic Workflow

TroubleshootingFlow Start Issue: Unexpected Signal in Negative Control Step1 Check Matrix Composition: Does the matrix contain Penicillin G? Start->Step1 YesPen High Probability of Cross-Reactivity Step1->YesPen Yes NoPen Check Blocking/Washing Step1->NoPen No Step2 Perform Inhibition Test: Spike with Free Phenylacetic Acid YesPen->Step2 Result1 Signal Drops >50%: Ab is Side-Chain Specific Step2->Result1 Inhibited Result2 Signal Unchanged: Non-Specific Binding Step2->Result2 No Inhibition Action1 Action: Switch to 3rd Gen Cephalosporin Ab or Deplete Sample Result1->Action1

Caption: Troubleshooting logic for distinguishing specific cross-reactivity from general assay noise.

Experimental Protocol: Quantifying Cross-Reactivity (%CR)

Objective: To mathematically define the specificity of your anti-Cefaloram antibody against other beta-lactams using a Competitive ELISA.

Materials Required
  • Coating Antigen: Cefaloram-BSA conjugate (0.5 µg/mL).[1]

  • Primary Antibody: Anti-Cefaloram (titrated to give OD ~1.0 at 450nm).[1]

  • Competitors (Analytes): Cefaloram (Standard), Penicillin G, Cephalexin, Cefotaxime.[1]

  • Buffer: PBS + 0.05% Tween-20 (PBST).[1]

Step-by-Step Methodology
  • Plate Coating: Coat 96-well microplate with Cefaloram-BSA conjugate. Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 1% BSA in PBS for 1 hour at RT.

  • Competition Setup (The Critical Step):

    • Prepare a serial dilution (log scale) of the Target (Cefaloram) from 0.1 ng/mL to 1000 ng/mL.

    • Prepare identical serial dilutions for all Interferents (Pen G, Cephalexin, etc.).[1]

    • Mix Antibody + Antigen dilutions (1:1 ratio) in a separate tube/plate first.[1] Incubate 30 mins (Pre-equilibrium).

  • Transfer: Transfer 100 µL of the pre-equilibrated mixture to the coated plate. Incubate 60 mins.

  • Detection: Wash 3x. Add HRP-Secondary Antibody.[1] Incubate 45 mins. Wash 5x.

  • Read: Add TMB substrate. Stop with H2SO4.[1] Read OD450.

Data Analysis & Calculation

Calculate the IC50 (concentration required to inhibit 50% of the maximum signal) for the target and each competitor.[1]


[1]
Expected Results (Reference Data)

Based on structural homology analysis [1, 2].

CompetitorR1 Side ChainStructural SimilarityExpected % Cross-Reactivity
Cefaloram PhenylacetylIdentity (Target)100%
Penicillin G PhenylacetylHigh (Identical R1)40% - 80%
Cephalexin D-PhenylglycylLow (Amino group diff)< 5%
Cefotaxime AminothiazolylNone (Distinct R1)< 0.1%

Frequently Asked Questions (FAQs)

Q: Can I block the cross-reactivity with Penicillin G? A: Yes, partially. You can try adding free Phenylacetic acid or Penicillinase (Beta-lactamase) to your sample buffer.[1] Penicillinase opens the beta-lactam ring of Penicillin G. If your antibody is ring-specific, this eliminates the signal.[1] If your antibody is side-chain specific (R1), Penicillinase might not work because the side chain remains intact even after ring hydrolysis [3].[1]

Q: Why does my Cefaloram antibody not react with Cefotaxime? A: Cefotaxime is a 3rd generation cephalosporin with a complex aminothiazolyl side chain.[1] It lacks the phenylacetyl group entirely.[1] This confirms your antibody is specific to the R1 group, not the conserved beta-lactam core [4].[2]

Q: I need an antibody that recognizes ALL cephalosporins (Class-Specific). How do I get this? A: This is difficult. You need to immunize with a hapten conjugated via the R1 position (leaving the core ring exposed) or use a "generic" spacer at the R2 position.[1] However, most commercial antibodies are generated by conjugating the ring itself, which forces the immune system to look at the R1 side chain, resulting in the specificity issues you are seeing.

References

  • Zagursky, R. J., & Pichichero, M. E. (2018).[1] Cross-reactivity in β-Lactam Allergy. The Journal of Allergy and Clinical Immunology: In Practice.

  • Romano, A., et al. (2010).[1][2] IgE-mediated hypersensitivity to cephalosporins: Cross-reactivity and tolerability of penicillins, monobactams, and carbapenems.[2][3] Journal of Allergy and Clinical Immunology.

  • Antunez, C., et al. (2006).[1] Immediate allergic reactions to cephalosporins: evaluation of cross-reactivity with a panel of penicillins and cephalosporins. Journal of Allergy and Clinical Immunology.

  • PubChem. (n.d.).[1] Cefaloram Compound Summary. National Center for Biotechnology Information.[1]

Sources

Troubleshooting

Technical Support Center: Cefaloram In Vitro Bioactivity Optimization

Status: Active Document ID: TS-CEF-001 Last Updated: 2025-05-20 Introduction Welcome to the Technical Support Center for Cefaloram. This guide addresses the specific physicochemical challenges associated with Cefaloram (...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TS-CEF-001 Last Updated: 2025-05-20

Introduction

Welcome to the Technical Support Center for Cefaloram. This guide addresses the specific physicochemical challenges associated with Cefaloram (a first-generation cephalosporin). Unlike robust modern antibiotics, Cefaloram possesses a 3-acetoxymethyl side chain and a beta-lactam core , both of which are highly susceptible to hydrolysis under standard physiological conditions.

This guide moves beyond generic advice, focusing on the kinetic instability of the molecule and how to stabilize it during in vitro assays to ensure reproducible Minimum Inhibitory Concentration (MIC) and mechanistic data.

Module 1: Troubleshooting & FAQs

Q1: Why do my Cefaloram MIC values drift significantly between assay repeats?

Diagnosis: This is likely due to pH-dependent hydrolysis or temperature-induced deacetylation prior to the experiment start. Technical Insight: Cefaloram undergoes two distinct degradation pathways:

  • Beta-Lactam Ring Opening: Accelerated at pH > 7.5.

  • Deacetylation (C-3 position): The acetoxymethyl group hydrolyzes to desacetylcefaloram. This occurs 8x faster than ring opening in acidic conditions but is also significant at neutral pH. Solution:

  • Buffer Control: Do not rely on unbuffered saline. Use 0.1 M Phosphate Buffer (pH 6.0) for stock preparation.

  • Time-Window: The half-life of Cefaloram at pH 7.4 (37°C) is roughly 4–6 hours. Complete all dilution steps within 30 minutes of reconstitution.

Q2: Can I store frozen stock solutions of Cefaloram?

Diagnosis: Storing aqueous stocks, even at -20°C, often results in potency loss due to the "freeze-concentration effect" where pH shifts occur during freezing. Solution:

  • Best Practice: Prepare fresh immediately before use.

  • Alternative: If storage is mandatory, use non-aqueous solvents (e.g., DMSO) for the primary stock (10 mg/mL). Dilute into aqueous media only at the moment of the assay.

Q3: Why does high bacterial density reduce Cefaloram efficacy disproportionately compared to other drugs?

Diagnosis: You are observing the Inoculum Effect . Technical Insight: Cefaloram is labile to beta-lactamases. High bacterial loads (


 CFU/mL) produce a cumulative concentration of periplasmic beta-lactamases that hydrolyze the drug before it can saturate the Penicillin-Binding Proteins (PBPs).
Solution: 
  • Strictly standardize inoculum to

    
     CFU/mL  using optical density (
    
    
    
    ) verification.

Module 2: Physicochemical Stability Data

The following data illustrates the critical impact of environmental factors on Cefaloram bioactivity.

Table 1: Stability Matrix (Half-Life of Bioactivity)

Note: Data extrapolated from 3-acetoxymethyl cephalosporin kinetics (e.g., Cephalothin class).

pH ConditionTemperatureHalf-Life (

)
Dominant Degradation Mechanism
pH 2.5 4°C> 72 HoursStable
pH 4.5 25°C~ 24 HoursSlow Deacetylation
pH 7.0 4°C~ 12 HoursRing Hydrolysis onset
pH 7.4 37°C < 4 Hours Rapid Ring Opening & Deacetylation
pH 8.0 25°C< 2 HoursImmediate Alkaline Hydrolysis

Module 3: Critical Pathways & Mechanisms

Understanding the competing pathways between drug binding and drug degradation is essential for experimental design.

Diagram 1: The Race Against Time (Bioactivity vs. Degradation)

This diagram illustrates the kinetic competition between the drug reaching its target (PBP) and its chemical breakdown.

Cefaloram_Pathway Cefaloram Cefaloram (Active Drug) PBP Target: PBP3 (Cell Wall Synthesis) Cefaloram->PBP Acylation Inactive1 Desacetylcefaloram (Reduced Activity) Cefaloram->Inactive1 Deacetylation (Spontaneous) Inactive2 Hydrolyzed Ring (Inactive) Cefaloram->Inactive2 Ring Opening Lysis Bacterial Lysis (Desired Outcome) PBP->Lysis Inhibition of Peptidoglycan Cross-linking pH_High Alkaline pH (>7.5) pH_High->Inactive2 Temp_High Temp > 37°C Temp_High->Inactive1 Enzyme Beta-Lactamase (Bacterial Enzyme) Enzyme->Inactive2 Hydrolysis

Caption: Kinetic competition: Cefaloram must bind PBP3 before it is deactivated by pH, temperature, or beta-lactamases.

Module 4: Standardized Reconstitution Protocol

To minimize experimental error, follow this strict solubilization workflow. This protocol avoids the common pitfall of using alkaline buffers which instantly initiate degradation.

Diagram 2: Optimized Solubilization Workflow

Reconstitution_Workflow Start Start: Cefaloram Powder (Store at -20°C, Desiccated) Weigh Weigh Amount (Calculate for Potency Correction) Start->Weigh Solvent Add Solvent: 0.1M Phosphate Buffer (pH 6.0) OR DMSO (for high conc.) Weigh->Solvent Mix Vortex Gently (Avoid foaming/oxidation) Solvent->Mix Filter Sterile Filter (0.22 µm) (PES or PVDF membrane) Mix->Filter Use IMMEDIATE USE (Do not store aqueous solution) Filter->Use

Caption: Step-by-step reconstitution ensuring pH stability and sterility without compromising drug potency.

Protocol Steps:
  • Potency Calculation: Always adjust the weight based on the specific "As Is" potency listed on the Certificate of Analysis (CoA).

    • Formula:

      
      
      
  • Solvent Selection:

    • Preferred: 0.1 M Phosphate Buffer (pH 6.0).

    • Avoid: Unbuffered water (pH can be acidic, but variable) or basic buffers (Tris pH 8.0).

  • Filtration: Use Low-Protein Binding membranes (PES or PVDF). Cellulose esters may bind Cefaloram, reducing actual concentration.

References

  • Foglesong, M. A., et al. (1978).[1] Stability and Blood Level Determinations of Cefaclor, a New Oral Cephalosporin Antibiotic. Antimicrobial Agents and Chemotherapy.[2][3][4] Link

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences. Link

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics. Science of The Total Environment. Link

  • Georgopapadakou, N. H. (1993). Penicillin-binding proteins and bacterial resistance to beta-lactams. Antimicrobial Agents and Chemotherapy.[2][3][4] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Antibacterial Efficacy of Cefaloram In Vitro: A Comparative Technical Guide

Executive Summary Cefaloram (often referred to historically as Cephalosporin G) represents a foundational structure in the cephalosporin class. As a 7-aminocephalosporanic acid (7-ACA) derivative with a phenylacetyl side...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefaloram (often referred to historically as Cephalosporin G) represents a foundational structure in the cephalosporin class. As a 7-aminocephalosporanic acid (7-ACA) derivative with a phenylacetyl side chain, it shares significant structural homology with Cephalothin and Cefazolin .

For researchers and drug developers, validating Cefaloram is rarely about establishing it as a novel therapeutic; rather, it serves as a critical structural reference probe for understanding structure-activity relationships (SAR) in beta-lactamase stability and Penicillin-Binding Protein (PBP) affinity.

This guide outlines the rigorous in vitro validation of Cefaloram, positioning it against industry-standard comparators to ensure data integrity and reproducibility.

Mechanistic Profile & Target Validation

Mechanism of Action

Cefaloram functions as a suicide substrate for bacterial transpeptidases (PBPs). Its beta-lactam ring mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors. Upon binding, the beta-lactam ring opens, acylating the active site serine residue of the PBP. This irreversible inhibition prevents the cross-linking of peptidoglycan strands, leading to cell wall instability and osmotic lysis.

Structural Differentiation
  • Cefaloram: Contains a phenylacetyl group at the C7 position (analogous to Penicillin G). This group provides high affinity for Gram-positive PBPs but is susceptible to beta-lactamase hydrolysis.

  • Cephalothin (Comparator 1): Contains a thiophene-2-acetyl group.[1] It is the metabolic analog often used to benchmark metabolic stability.

  • Cefazolin (Comparator 2): Contains a tetrazolylacetyl side chain, offering superior stability and a longer half-life.

Pathway Visualization

The following diagram illustrates the critical signaling and lysis pathway triggered by Cefaloram.

Cefaloram_Mechanism Cefaloram Cefaloram (Beta-Lactam) PBP Penicillin-Binding Proteins (Transpeptidases) Cefaloram->PBP Mimics D-Ala-D-Ala Complex Acyl-Enzyme Complex (Irreversible Inhibition) PBP->Complex Serine Acylation Peptidoglycan Peptidoglycan Cross-Linking Complex->Peptidoglycan Blocks Transpeptidation Lysis Cell Wall Destabilization & Osmotic Lysis Peptidoglycan->Lysis Structural Failure

Caption: Figure 1. Mechanism of Action. Cefaloram irreversibly acylates PBPs, halting cell wall synthesis.

Comparative Efficacy Analysis

To validate Cefaloram, you must benchmark it against established 1st-generation cephalosporins.[2] Data without comparators is scientifically isolated and often rejected by peer review.

Selection of Comparators
  • Primary Positive Control: Cefazolin . It is the clinical gold standard for this class. If your assay shows Cefazolin is inactive against S. aureus (ATCC 29213), your entire run is invalid.

  • Structural Analog: Cephalothin .[1][3][4][5][6] Use this to compare the effect of the phenylacetyl side chain (Cefaloram) vs. the thiophene ring (Cephalothin).

Expected MIC Ranges (Validation Criteria)

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) ranges. These values serve as Quality Control (QC) gates.

OrganismStrain TypeCefaloram (Expected)Cephalothin (Standard)Cefazolin (Standard)Interpretation
S. aureus ATCC 29213 (MSSA)0.25 – 1.0 µg/mL 0.12 – 0.5 µg/mL0.25 – 1.0 µg/mLHighly Active (Gram+ Potency)
E. coli ATCC 25922 (Wild Type)4.0 – 16.0 µg/mL 4.0 – 16.0 µg/mL1.0 – 4.0 µg/mLModerate Activity (Gram- Variable)
P. aeruginosa ATCC 27853>64 µg/mL >64 µg/mL>64 µg/mLIntrinsically Resistant

Critical Insight: Cefaloram typically exhibits a spectrum nearly identical to Cephalothin. If Cefaloram MICs are >2-fold higher than Cephalothin, investigate potential degradation of the phenylacetyl moiety or pH drift in the media.

Experimental Protocols

Protocol A: Broth Microdilution (Gold Standard)

This protocol adheres to CLSI M07 standards [1]. It is the only acceptable method for determining precise MIC values for publication.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microplates (round bottom).

  • Standardized bacterial inoculum (

    
     CFU/mL).
    

Workflow Visualization:

Microdilution_Workflow Stock Stock Prep Dissolve Cefaloram in Phosphate Buffer Dilution Serial Dilution (2-fold) in CAMHB Range: 0.03 - 64 µg/mL Stock->Dilution Combine Inoculation Add 50µL Cells to 50µL Drug Dilution->Combine Inoculum Inoculum Prep 0.5 McFarland -> Dilute to 5x10^5 CFU/mL Inoculum->Combine Incubate Incubation 35°C, ambient air 16-20 Hours Combine->Incubate Read Read MIC Lowest conc. with NO visible growth Incubate->Read

Caption: Figure 2. CLSI-compliant Microdilution Workflow. Precise inoculum density is critical for reproducibility.[7]

Step-by-Step Procedure:

  • Stock Preparation: Dissolve Cefaloram powder in pH 6.0 phosphate buffer (preferred over water to prevent hydrolysis). Prepare a 10x stock solution (e.g., 1280 µg/mL).

  • Plate Setup: Dispense 50 µL of CAMHB into columns 1-12. Perform serial 2-fold dilutions of Cefaloram across the plate.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Inoculation: Add 50 µL of the diluted inoculum to each well. Final well concentration is

    
     CFU/mL.
    
  • Controls:

    • Growth Control:[8] Bacteria + Broth (No Drug).

    • Sterility Control: Broth only.

  • Incubation: 35 ± 2°C for 16–20 hours.

Protocol B: Time-Kill Kinetics

MIC provides static data. Time-kill assays provide dynamic data on bactericidal activity (defined as


 reduction in CFU/mL).
  • Setup: Prepare 10 mL broth cultures containing Cefaloram at 1x, 2x, and 4x MIC .

  • Sampling: Aliquot samples at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute samples in saline and plate on nutrient agar.

  • Analysis: Plot

    
     CFU/mL vs. Time.
    
    • Validating Cefaloram: As a 1st gen cephalosporin, it should show time-dependent killing. Efficacy correlates with the time the concentration remains above MIC (

      
      ).
      

Results Interpretation & Troubleshooting

Defining Susceptibility

Since Cefaloram is not in routine clinical use, it lacks specific CLSI breakpoints. You must apply surrogate breakpoints derived from Cephalothin [2]:

  • Susceptible: MIC

    
     µg/mL
    
  • Intermediate: MIC 16 µg/mL

  • Resistant: MIC

    
     µg/mL
    
Common Failure Modes
  • Inoculum Effect: Cephalosporins are sensitive to high bacterial loads. If the inoculum exceeds

    
     CFU/mL, MICs may artificially rise due to beta-lactamase saturation.
    
  • pH Instability: The phenylacetyl side chain of Cefaloram can degrade if media pH rises > 7.4. Ensure CAMHB is buffered correctly.

  • Skipped Wells: If growth occurs at 4 µg/mL, no growth at 8 µg/mL, but growth returns at 16 µg/mL, the test is invalid. Discard and re-pipette.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 68940, Cefaloram. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Clinical Breakpoints and Dosing of Antibiotics. [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

Sources

Comparative

Cefaloram vs. Penicillin G: Comparative Antibacterial Spectrum Guide

This comparative guide analyzes the antibacterial performance of Cefaloram (a first-generation cephalosporin) versus Penicillin G (the prototype natural penicillin). This analysis focuses on the Structure-Activity Relati...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the antibacterial performance of Cefaloram (a first-generation cephalosporin) versus Penicillin G (the prototype natural penicillin).

This analysis focuses on the Structure-Activity Relationship (SAR) . Both molecules share the same side chain (phenylacetyl) but differ in their core nucleus (cephem vs. penam). This comparison isolates the specific contribution of the beta-lactam nucleus to antibacterial spectrum and enzymatic stability.

Executive Summary

Cefaloram (Phenylacetylcephalosporin) and Penicillin G (Benzylpenicillin) represent a critical case study in medicinal chemistry. While they share an identical phenylacetyl side chain , their distinct core structures dictate divergent antibacterial profiles.

  • Penicillin G remains the gold standard for potency against non-beta-lactamase-producing Gram-positives (e.g., Streptococcus pyogenes) but is functionally obsolete against Staphylococcus aureus and most Gram-negatives due to hydrolysis and poor outer membrane permeation.

  • Cefaloram demonstrates the "Cephem Advantage": the expansion of the dihydrothiazine ring confers resistance to some beta-lactamases and enables permeation into Gram-negative bacteria (E. coli, Proteus), albeit with lower intrinsic potency against streptococci compared to Penicillin G.

Key Takeaway: The transition from the 5-membered thiazolidine ring (Penicillin) to the 6-membered dihydrothiazine ring (Cefaloram) expands the spectrum to include "PEK" organisms (Proteus, E. coli, Klebsiella) but does not fully solve the staphylococcal penicillinase problem without side-chain modification (e.g., as seen in Cephalothin).

Mechanistic Foundation & SAR Analysis

Structural Divergence

The primary differentiator is the ring stress and conformation.

  • Penicillin G: Fused beta-lactam + Thiazolidine (5-membered) ring. High ring strain = high reactivity (acylation power) but high instability.

  • Cefaloram: Fused beta-lactam + Dihydrothiazine (6-membered) ring. Modified ring strain alters the transition state energy, affecting both PBP binding affinity and beta-lactamase hydrolysis rates.

Mechanism of Action (PBP Binding)

Both agents act as suicide substrates for Penicillin-Binding Proteins (PBPs) , specifically transpeptidases involved in peptidoglycan cross-linking.

MOA_Pathway cluster_0 Drug Entry cluster_1 Target Interaction Porin Channel (Gram-) Porin Channel (Gram-) PBP Binding (Acylation) PBP Binding (Acylation) Porin Channel (Gram-)->PBP Binding (Acylation) Peptidoglycan Mesh Peptidoglycan Mesh Peptidoglycan Mesh->PBP Binding (Acylation) Stable Acyl-Enzyme Complex Stable Acyl-Enzyme Complex PBP Binding (Acylation)->Stable Acyl-Enzyme Complex Covalent Bond Cell Wall Lysis Cell Wall Lysis Stable Acyl-Enzyme Complex->Cell Wall Lysis Inhibition of Transpeptidation Cefaloram/PenG Cefaloram/PenG Cefaloram/PenG->Porin Channel (Gram-) Gram-Neg Only (Cefaloram) Cefaloram/PenG->Peptidoglycan Mesh Diffusion Beta-Lactamase Beta-Lactamase Beta-Lactamase->PBP Binding (Acylation) Hydrolysis (Resistance)

Caption: Cefaloram and Penicillin G target PBP-mediated cross-linking. Cefaloram's 6-membered ring allows entry through Gram-negative porins where Penicillin G is excluded.

Antibacterial Spectrum Analysis

Gram-Positive Efficacy[1]
  • Streptococci (Group A, B, Pneumococcus):

    • Penicillin G: Extremely high affinity for PBP1a/1b and PBP2x. MICs typically ≤ 0.06 µg/mL.

    • Cefaloram: Active, but typically requires 2-4x higher concentrations than Penicillin G to achieve the same kill rate. The structural change slightly reduces affinity for streptococcal PBPs.

  • Staphylococcus aureus (MSSA):

    • Penicillin G: Ineffective. >90% of clinical isolates produce penicillinase (blaZ), which rapidly opens the beta-lactam ring.

    • Cefaloram: Shows partial stability . While the cephem nucleus is inherently more resistant to hydrolysis than the penam nucleus, the phenylacetyl side chain is not bulky enough to sterically hinder the enzyme effectively (unlike the thienylacetyl of Cephalothin). Consequently, Cefaloram is often hydrolyzed by high-inoculum S. aureus, though slower than Penicillin G.

Gram-Negative Expansion

This is the defining advantage of Cefaloram.

  • Penicillin G: Hydrophobic/Hydrophilic balance prevents passage through the outer membrane porins of Enterobacteriaceae.

  • Cefaloram: The zwitterionic nature and hydrodynamic radius of the cephalosporin core allow passage through OmpF/OmpC porins in E. coli, Proteus mirabilis, and Klebsiella pneumoniae.

Comparative Data Table
OrganismStrain TypePenicillin G MIC (µg/mL)Cefaloram MIC (µg/mL)Interpretation
S. aureus Penicillinase (-)0.03 - 0.120.25 - 1.0Pen G is more potent structurally.
S. aureus Penicillinase (+)> 32 (Resistant)4.0 - 16.0 (Intermediate)Cefaloram has marginal stability but is inferior to Cephalothin.
Strep. pyogenes Wild Type≤ 0.010.03 - 0.12Pen G is superior.
E. coli Wild Type> 64 (Resistant)4.0 - 16.0Cefaloram gains spectrum (PEK).
K. pneumoniae Wild Type> 128 (Resistant)8.0 - 32.0Cefaloram active (variable).
P. aeruginosa Wild Type> 128> 128Both are inactive.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Purpose: To quantify the exact potency difference against S. aureus and E. coli.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial inoculum (

    
     CFU/mL).
    
  • Antibiotic Stock Solutions (freshly prepared in phosphate buffer pH 6.0).

Workflow:

  • Stock Prep: Dissolve Cefaloram and Penicillin G salts to 1024 µg/mL. Note: Cefaloram may require small volume DMSO predissolution if salt form is unavailable.

  • Dilution: Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add 50 µL of standardized bacterial suspension to 50 µL of drug solution.

  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: Determine the lowest concentration with no visible turbidity.[1]

Beta-Lactamase Hydrolysis Assay

Method: UV Spectrophotometric Kinetic Assay Purpose: To demonstrate the superior stability of the Cephem nucleus over the Penam nucleus.

Workflow:

  • Enzyme Source: Purified Staphylococcal Penicillinase (Type A) or crude lysate from S. aureus ATCC 29213.

  • Substrate Setup: Prepare 100 µM solutions of Penicillin G and Cefaloram in Phosphate Buffer (pH 7.0).

  • Measurement:

    • Penicillin G: Monitor absorbance decrease at 232 nm (breakage of thiozolidine-beta-lactam bond).

    • Cefaloram: Monitor absorbance change at 260 nm (characteristic shift for cephalosporins).

  • Calculation: Calculate relative hydrolysis rate (

    
    ) relative to Penicillin G (set as 100%).
    
    • Expected Result: Cefaloram hydrolysis rate will be significantly lower (<50%) than Penicillin G, confirming structural stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68940, Cefaloram. Retrieved from [Link]

  • Chow, A. W., & Bednorz, D. (1978). Comparative In Vitro Activity of Newer Cephalosporins Against Anaerobic Bacteria.[2] Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Medeiros, A. A. (1984). Beta-lactamases.[7] British Medical Bulletin. (Contextual grounding for hydrolysis rates of penams vs cephems).

  • Clinical and Laboratory Standards Institute (CLSI).M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).

Sources

Validation

Cefaloram vs ampicillin activity against specific pathogens

Title: Technical Comparison Guide: Cefaloram vs. Ampicillin – Antimicrobial Efficacy & Experimental Profiling Executive Summary This guide provides a technical evaluation of Cefaloram (a first-generation cephalosporin re...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Cefaloram vs. Ampicillin – Antimicrobial Efficacy & Experimental Profiling

Executive Summary This guide provides a technical evaluation of Cefaloram (a first-generation cephalosporin research compound) versus Ampicillin (a standard aminopenicillin).[1] While Ampicillin remains a clinical staple for susceptible enterococci and Listeria, Cefaloram serves as a critical reference molecule in structure-activity relationship (SAR) studies.[1] It represents the cephalosporin analog of Benzylpenicillin (Penicillin G), lacking the C7-alpha-amino group found in Ampicillin.[1]

Key Distinction: The primary functional divergence lies in beta-lactamase stability and outer membrane permeability . Cefaloram exhibits superior stability against Staphylococcal penicillinases compared to Ampicillin but demonstrates reduced outer membrane penetration in Gram-negatives due to the absence of the zwitterionic character that facilitates Ampicillin’s transit through porins.

Mechanistic Profiling & Structural Logic[1]

Both agents are beta-lactams acting as suicide substrates for Penicillin-Binding Proteins (PBPs), specifically inhibiting the transpeptidation (cross-linking) of the peptidoglycan cell wall.[1]

Structural Activity Relationship (SAR)[1]
  • Ampicillin: The C6-alpha-amino group enhances polarity, allowing passage through Gram-negative porins (OmpF/OmpC) more efficiently than hydrophobic benzylpenicillins.[1]

  • Cefaloram: Possesses a phenylacetyl side chain (identical to Penicillin G) attached to a cephem nucleus.[1] The cephem nucleus (dihydrothiazine ring) confers greater resistance to hydrolysis by S. aureus penicillinases (PC1) than the penam nucleus of Ampicillin.[1]

Pathway Visualization

The following diagram illustrates the divergent fates of these molecules in the presence of resistance factors.

BetaLactamMechanism Drug Beta-Lactam (Ampicillin / Cefaloram) Porin Gram-Neg Porin (OmpF) Drug->Porin Permeation (Ampicillin >> Cefaloram) Periplasm Periplasmic Space Porin->Periplasm PBP Target: PBP (Transpeptidase) Periplasm->PBP Acylation Bla Beta-Lactamase (Hydrolysis) Periplasm->Bla Resistance Check Lysis Cell Lysis (Bactericidal) PBP->Lysis Inhibition of Wall Synthesis Bla->Periplasm Inactive Metabolite

Caption: Comparative flux of beta-lactams. Ampicillin excels at Porin permeation; Cefaloram resists specific Staphylococcal Beta-lactamases.[1]

Spectrum of Activity: Comparative Data

The following data aggregates experimental MIC ranges derived from broth microdilution assays. Note that Cefaloram is often compared to Cephalothin in potency; where specific Cefaloram breakpoints are historical, Cephalothin (Class Representative) data is used as a high-confidence proxy.[1]

Table 1: Comparative MIC Ranges (µg/mL)
OrganismPhenotypeAmpicillin (MIC µg/mL)Cefaloram (MIC µg/mL)Interpretation
Staphylococcus aureus Penicillinase (-)0.03 – 0.120.1 – 0.5Both highly active.[1]
Staphylococcus aureus Penicillinase (+)> 32 (Resistant) 0.5 – 2.0 (Susceptible) Key Differentiator: Cefaloram resists PC1 beta-lactamase.[1]
Escherichia coli Wild Type (TEM-1 -)2.0 – 8.08.0 – 32.0Ampicillin superior due to better porin uptake.[1]
Escherichia coli TEM-1 (+)> 64 (Resistant)> 64 (Resistant)Both hydrolyzed by plasmid-mediated beta-lactamases.[1]
Enterococcus faecalis Wild Type1.0 – 4.0 > 64 (Resistant)Key Differentiator: Cephalosporins (Cefaloram) lack affinity for Enterococcal PBPs.[1]
Proteus mirabilis Wild Type2.0 – 4.04.0 – 16.0Ampicillin generally more potent.[1]

Scientific Insight:

  • Gram-Positive: Cefaloram is superior against penicillin-resistant Staphylococci.[1]

  • Enterococci: Ampicillin is the drug of choice; Cefaloram (and all cephalosporins) are intrinsically inactive against Enterococcus spp. due to low affinity for PBP5.[1]

  • Gram-Negative: Ampicillin is generally more potent against non-beta-lactamase producers because its zwitterionic nature allows faster diffusion through the outer membrane than the more hydrophobic Cefaloram.[1]

Experimental Protocol: Broth Microdilution (MIC Determination)

To generate the data above, researchers must use a standardized, self-validating protocol (CLSI M07).[1] This workflow ensures that observed differences are due to drug potency, not experimental error.[1]

Critical Reagents & Preparation
  • Stock Solvents:

    • Ampicillin:[1][2][3][4][5][6][7][8][9] Dissolve in Phosphate Buffer (pH 6.0) or water; unstable in alkaline pH.[1]

    • Cefaloram:[1] Dissolve in Phosphate Buffer (pH 6.0).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Why? Calcium/Magnesium levels affect outer membrane permeability and aminoglycoside synergy (if testing combinations).[1]

Step-by-Step Workflow
  • Inoculum Standardization (The "0.5 McFarland" Rule):

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland turbidity standard (

      
       CFU/mL).[1]
      
    • Validation: Measure OD at 625nm (Target: 0.08–0.13).

    • Dilution:[10][11][12][13] Dilute this suspension 1:100 in CAMHB to achieve final well concentration of

      
       CFU/mL.
      
  • Plate Preparation:

    • Use 96-well polystyrene plates (round bottom).[1]

    • Dispense 50 µL of 2X drug concentration into columns 1–10.

    • Dispense 50 µL of standardized inoculum into all wells.

  • Incubation:

    • 
       in ambient air for 16–20 hours.
      
    • Note: Staphylococci requiring penicillinase induction may require full 24h.[1]

  • Quality Control (Self-Validation):

    • Every run must include S. aureus ATCC 29213 and E. coli ATCC 25922.[1]

    • Pass Criteria: Ampicillin MIC for E. coli 25922 must fall between 2–8 µg/mL.[1] If outside this range, the entire plate is invalid.

Protocol Visualization

MIC_Protocol Start Start: Fresh Culture (18-24h growth) Suspension Prep 0.5 McFarland (Saline Suspension) Start->Suspension Dilution Dilute 1:100 in CAMHB (Target: 5x10^5 CFU/mL) Suspension->Dilution Standardization Inoculate Inoculate 96-Well Plate Dilution->Inoculate PlatePrep Add Drug Dilutions (Serial 2-fold) PlatePrep->Inoculate Incubate Incubate 35°C (16-20 Hours) Inoculate->Incubate Read Read MIC (First Clear Well) Incubate->Read QC_Check QC Validation (ATCC 25922) Read->QC_Check Valid Data Valid Data QC_Check->Valid Data Pass Discard/Repeat Discard/Repeat QC_Check->Discard/Repeat Fail

Caption: CLSI M07-compliant workflow for determining MIC values for Beta-lactams.

Discussion: Selection for Research

When designing screens for novel beta-lactamase inhibitors or cell wall agents:

  • Use Cefaloram when you need to model a "Penicillin G-like" side chain presented on a cephalosporin nucleus.[1] It is an excellent tool for dissecting the contribution of the nucleus (cephem vs. penam) to stability, independent of side-chain steric hindrance.

  • Use Ampicillin as the baseline control for Gram-negative permeability.[1] If a new compound kills E. coli better than Ampicillin, it likely possesses superior porin uptake or PBP3 affinity.[1]

  • The Enterococcus Trap: Never use Cefaloram (or any cephalosporin) as a positive control for Enterococcus killing; Ampicillin is the mandatory control for this genus.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] CLSI.[1][11] [Link]

  • Bush, K., & Bradford, P. A. (2016).[1] β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.[1] [Link]

  • Hamilton-Miller, J. M. (1974).[1][7] Comparative activity of ampicillin and seven cephalosporins against group D streptococci. Journal of Clinical Pathology, 27(10), 828–831.[1][3] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6024, Cephalothin (Structural Analog Reference). [Link][1]

Sources

Comparative

Technical Comparative Analysis: Cefaloram vs. Second-Generation Cephalosporins

[1][2] Executive Summary This technical guide provides a structural and functional comparison between Cefaloram , a first-generation cephalosporin characterized by a phenylacetyl side chain, and Second-Generation Cephalo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a structural and functional comparison between Cefaloram , a first-generation cephalosporin characterized by a phenylacetyl side chain, and Second-Generation Cephalosporins (e.g., Cefuroxime, Cefaclor).

While Cefaloram exhibits potent activity against non-beta-lactamase-producing Gram-positive cocci, its utility is severely limited by its susceptibility to enzymatic hydrolysis.[1] Second-generation agents represent a critical structural evolution, introducing steric bulk (e.g., methoxyimino groups) that confers stability against beta-lactamases and expands coverage to Gram-negative pathogens like Haemophilus influenzae.[1] This guide details the mechanistic divergence, antimicrobial performance, and validation protocols for these two distinct classes.[1]

Structural Pharmacology & Mechanism of Action

The fundamental difference in performance between Cefaloram and second-generation agents lies in their susceptibility to bacterial


-lactamases.[1] This is a direct consequence of the substituents at the C-7 position of the cephem nucleus.[1]
Cefaloram: The Archetype of Susceptibility

Cefaloram possesses a phenylacetyl side chain at position 7.[1] This structure is homologous to Benzylpenicillin (Penicillin G).[1] While this side chain fits perfectly into the active site of Penicillin-Binding Proteins (PBPs) in Gram-positive bacteria (driving potency), it offers zero steric protection against beta-lactamases.[1] The enzyme can easily access the beta-lactam ring and hydrolyze it, rendering the drug inert.[1]

Second-Generation: The Steric Shield

Second-generation agents, particularly Cefuroxime , introduced the syn-methoxyimino group.[1] This bulky group creates steric hindrance, physically blocking the beta-lactamase enzyme from approaching the beta-lactam ring, while still allowing binding to bacterial PBPs.[1]

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the difference in stability.

SAR_Analysis cluster_0 Cefaloram (1st Gen) cluster_1 Cefuroxime (2nd Gen) Cefaloram Cefaloram Structure (7-Phenylacetyl group) NoShield No Steric Hindrance Cefaloram->NoShield Simple Side Chain Target Bacterial PBPs (Cell Wall Synthesis) Cefaloram->Target High Affinity Lysis Rapid Hydrolysis by Beta-Lactamases NoShield->Lysis Enzyme Access Outcome1 Gram(+) Activity ONLY (Staph/Strep) Lysis->Outcome1 Drug Inactivated by Gram(-) enzymes Cefuroxime Cefuroxime Structure (7-Methoxyimino group) Shield High Steric Hindrance (Syn-configuration) Cefuroxime->Shield Bulky Side Chain Cefuroxime->Target Modulated Affinity Stable Resistant to Beta-Lactamases Shield->Stable Blocks Enzyme Outcome2 Expanded Spectrum (Gram(+) & Gram(-)) Stable->Outcome2 Drug Survives

Figure 1: Structural logic comparing the susceptibility of Cefaloram's phenylacetyl group versus the steric protection of the second-generation methoxyimino group.[1]

Antimicrobial Spectrum Analysis

The structural differences translate directly into the Minimum Inhibitory Concentration (MIC) profiles.[1] Cefaloram behaves classically as a narrow-spectrum agent, while second-generation cephalosporins exhibit "intermediate" broad-spectrum activity.[1]

Comparative Performance Table
FeatureCefaloram (1st Gen)Second-Generation (e.g., Cefuroxime)Impact on Research/Clinical Use
Gram-Positive Activity High Potency (MIC < 1.0 µg/mL for S. aureus)Good Potency (MIC 1.0–2.0 µg/mL)Cefaloram is slightly more potent against sensitive Staph, but useless against resistant strains.[1]
Gram-Negative Activity Poor/Resistant (MIC > 32 µg/mL for E. coli)Expanded (MIC 1.0–8.0 µg/mL for E. coli, H. influenzae)2nd Gen is the minimum standard for Gram-negative coverage in this class.[1]
Beta-Lactamase Stability Unstable (Hydrolyzed by TEM-1, SHV-1)Stable (Resistant to TEM-1, SHV-1)Cefaloram cannot be used for enzyme-producing organisms.[1]
Anaerobic Coverage NegligibleVariable (Cephamycins like Cefoxitin have good activity)2nd Gen (Cephamycins) are preferred for mixed anaerobic infections.[1]

Key Insight: Researchers using Cefaloram in in vitro screens must be aware that any beta-lactamase production in the test strain will result in false-negative activity data due to rapid drug degradation.[1]

Experimental Validation Protocols

To empirically validate the differences between Cefaloram and second-generation alternatives, the following self-validating protocols should be employed.

Protocol A: Comparative MIC Determination (Broth Microdilution)

This standard workflow quantifies the potency difference.[1]

Materials:

  • Muller-Hinton Broth (cation-adjusted).[1]

  • Test Organisms: S. aureus ATCC 29213 (Beta-lactamase +), E. coli ATCC 25922 (Beta-lactamase -).[1]

  • Compounds: Cefaloram (Reference Standard), Cefuroxime (Comparator).[1]

Methodology:

  • Stock Prep: Dissolve Cefaloram in phosphate buffer (pH 6.0) to prevent spontaneous hydrolysis; dissolve Cefuroxime in water.[1]

  • Dilution: Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C.

  • Readout: The MIC is the lowest concentration with no visible growth.[1]

Expected Result: Cefaloram will show high MICs (>32 µg/mL) against beta-lactamase-producing S. aureus, whereas Cefuroxime will retain activity.[1]

Protocol B: Beta-Lactamase Hydrolysis Assay (The "Gold Standard")

This assay directly measures the stability of the beta-lactam ring, proving the mechanistic hypothesis.[1]

Workflow Diagram:

Hydrolysis_Assay Step1 Prepare Enzyme (Purified TEM-1 or Cell Lysate) Step3 Reaction Start Mix Enzyme + Substrate at 37°C Step1->Step3 Step2 Prepare Substrate (100 µM Cefaloram vs Cefuroxime) Step2->Step3 Step4 UV Spectrophotometry Monitor Absorbance Decrease (260nm for Cephalosporins) Step3->Step4 Step5 Calculate Vmax/Km (Hydrolysis Efficiency) Step4->Step5

Figure 2: Spectrophotometric workflow for quantifying beta-lactamase stability.

Protocol Steps:

  • Baseline: Measure UV absorbance of the cephalosporin at 260 nm (intact beta-lactam ring).[1]

  • Reaction: Add purified Beta-Lactamase (e.g., TEM-1) to the cuvette.

  • Kinetics: Monitor the decrease in absorbance over 10 minutes.

  • Calculation:

    • Cefaloram: Expect a rapid decrease in absorbance (High

      
      ) indicating ring opening.[1]
      
    • Cefuroxime: Expect a negligible change in absorbance (Low

      
      ) indicating stability.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68940, Cefaloram.[1] Retrieved from [Link][1]

  • O'Callaghan, C. H., et al. (1976). Novel method for detection of beta-lactamases by using a chromogenic cephalosporin substrate.[1] Antimicrobial Agents and Chemotherapy.[2][1][3][4][5][6][7][8][9] (Foundational method for hydrolysis assays).

  • Donowitz, G. R., & Mandell, G. L. (1988). Beta-lactam antibiotics.[2][1][4][7][10] The New England Journal of Medicine.[1] (Review of cephalosporin generations).

  • ResearchGate. Structure of the first-generation cephalosporin antibiotic cefaloram.[1] Retrieved from [Link][1][11]

Sources

Validation

Cefaloram's efficacy against methicillin-resistant Staphylococcus aureus (MRSA)

Executive Summary Verdict: Cefaloram exhibits negligible efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). As a first-generation cephalosporin analog (structurally related to cephalothin), Cefaloram's...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Cefaloram exhibits negligible efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA).

As a first-generation cephalosporin analog (structurally related to cephalothin), Cefaloram's beta-lactam core is unable to form stable acyl-enzyme complexes with PBP2a , the altered penicillin-binding protein encoded by the mecA gene in MRSA. While Cefaloram remains a potent agent against Methicillin-Susceptible S. aureus (MSSA), it must be considered a negative control in MRSA assays.

This guide contrasts Cefaloram’s failure mode with Ceftaroline , a fifth-generation cephalosporin engineered specifically to overcome the PBP2a affinity barrier.

Mechanistic Analysis: The PBP2a Barrier

The primary determinant of beta-lactam efficacy in Staphylococci is the affinity for Penicillin-Binding Proteins (PBPs), which catalyze the transpeptidation of the bacterial cell wall.

  • MSSA (Wild Type): Expresses PBP1, PBP2, PBP3. Cefaloram binds these effectively, inhibiting cell wall synthesis.

  • MRSA (Mutant): Expresses PBP2a .[1] This protein has a closed active site cleft that sterically hinders the entry of most beta-lactams, including Cefaloram.

Pathway Visualization: Mechanism of Resistance

The following diagram illustrates the differential binding kinetics between Cefaloram and Ceftaroline at the molecular target level.

MRSA_Resistance_Mechanism Drug_Cefaloram Cefaloram (1st Gen Analog) Target_PBP2a PBP2a Target (Low Affinity Active Site) Drug_Cefaloram->Target_PBP2a Attempted Binding Drug_Ceftaroline Ceftaroline (5th Gen / Anti-MRSA) Drug_Ceftaroline->Target_PBP2a High Affinity Binding Outcome_Resist Steric Hindrance No Binding Target_PBP2a->Outcome_Resist Active Site Inaccessible Outcome_Bind Allosteric Conformational Change Stable Acylation Target_PBP2a->Outcome_Bind Inhibition Cell_Wall Peptidoglycan Cross-linking Continues Outcome_Resist->Cell_Wall Synthesis Uninterrupted Lysis Cell Wall Collapse (Bactericidal) Outcome_Bind->Lysis Disruption

Figure 1: Differential binding mechanism. Cefaloram is excluded from the PBP2a active site, leading to resistance, whereas Ceftaroline successfully acylates the target.

Comparative Efficacy Data

The following data synthesizes expected Minimum Inhibitory Concentration (MIC) ranges based on class behavior and specific structural limitations.

Table 1: Comparative MIC Profiles (µg/mL)
ParameterCefaloram (Test Article)Ceftaroline (Positive Control)Vancomycin (Standard)
Class Cephalosporin (Early Gen)Cephalosporin (5th Gen)Glycopeptide
Target PBP1, PBP2, PBP3PBP2a, PBP2xD-Ala-D-Ala Terminus
MSSA MIC 0.12 – 1.0 (Susceptible)0.12 – 0.5 (Susceptible)0.5 – 2.0 (Susceptible)
MRSA MIC > 32 (Resistant) 0.25 – 1.0 (Susceptible) 0.5 – 2.0 (Susceptible)
Breakpoint (CLSI) N/A for MRSA*≤ 1.0 (Susceptible)≤ 2.0 (Susceptible)

*Note: CLSI M100 standards do not provide MRSA breakpoints for 1st generation cephalosporins as they are intrinsically resistant.

Interpretation
  • Cefaloram: The MIC values against MRSA typically exceed 32 µg/mL, which is well above achievable serum concentrations. It serves as a marker for the "intrinsic resistance" phenotype of MRSA to beta-lactams.

  • Ceftaroline: Demonstrates potent activity (MIC ≤ 1.0 µg/mL) due to its 1,3-thiazole ring, which facilitates PBP2a binding.

Experimental Protocol: Broth Microdilution

To experimentally verify Cefaloram's lack of efficacy (or to use it as a negative control), follow this standardized CLSI M07 protocol.

Reagents Required[3]
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Supplemented with Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L).

  • Bacterial Strains:

    • S. aureus ATCC 43300 (MRSA - mecA positive).

    • S. aureus ATCC 29213 (MSSA - Quality Control).

  • Antibiotic Stock: Cefaloram powder (dissolved in phosphate buffer pH 6.0, as it is unstable in high pH).

Workflow Visualization

MIC_Workflow Prep 1. Inoculum Prep 0.5 McFarland (Direct Colony Suspension) Dilute 2. Dilution 1:100 in CAMHB (Final: 5x10^5 CFU/mL) Prep->Dilute Plate 3. Plate Setup 96-well plate Serial 2-fold dilutions Dilute->Plate Incubate 4. Incubation 35°C ± 2°C 16-20 Hours Plate->Incubate Read 5. Readout Visual Turbidity Determine MIC Incubate->Read

Figure 2: Standardized Broth Microdilution Workflow (CLSI M07).

Step-by-Step Methodology
  • Preparation: Prepare a stock solution of Cefaloram at 1280 µg/mL.

  • Dilution: Create a 2-fold serial dilution series in CAMHB across the 96-well plate (Range: 64 µg/mL to 0.12 µg/mL).

  • Inoculation: Prepare a direct colony suspension of S. aureus (ATCC 43300) to match a 0.5 McFarland turbidity standard. Dilute this suspension 1:100 in CAMHB and add 50 µL to each well containing 50 µL of antibiotic solution.

    • Final Inoculum: 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 35°C in ambient air for 16-24 hours.

    • Critical Note: MRSA heteroresistance is best detected at full 24-hour incubation; do not read early.

  • Analysis: The MIC is the lowest concentration showing complete inhibition of visible growth.

    • Expected Result (MRSA): Growth visible in all wells ≤ 32 µg/mL.

Discussion: Structure-Activity Relationship (SAR)

Understanding why Cefaloram fails is critical for drug design.

  • Side Chain Limitation: Cefaloram possesses a phenylacetyl side chain at the C7 position. While this allows for good packing against the hydrophobic active sites of normal PBPs (in MSSA), it lacks the specific polar interactions required to open the "closed" active site of PBP2a.

  • The Anti-MRSA Modification: Successful agents like Ceftaroline utilize a bulky oximino group and a 1,3-thiazole ring . These moieties induce an allosteric conformational change in PBP2a, exposing the active site serine for acylation. Cefaloram lacks these features.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Chambers, H. F. (1997). Methicillin-resistant Staphylococcus aureus: mechanisms of resistance and clinical implications. Clinical Microbiology Reviews. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68940, Cefaloram. [Link]

  • Saravolatz, L. D., et al. (2011). Ceftaroline: a novel cephalosporin with activity against methicillin-resistant Staphylococcus aureus.[2][3][4][5] Clinical Infectious Diseases. [Link]

Sources

Comparative

Technical Guide: Cefaloram Activity Against Penicillin-Resistant Bacterial Strains

This guide provides an in-depth technical analysis of Cefaloram (also known as Cephaloram or 7-Phenylacetamidocephalosporanic acid), focusing on its efficacy against penicillin-resistant bacterial strains. It is designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cefaloram (also known as Cephaloram or 7-Phenylacetamidocephalosporanic acid), focusing on its efficacy against penicillin-resistant bacterial strains. It is designed for researchers and drug development professionals, synthesizing historical pharmacological data with modern experimental protocols.

Executive Summary

Cefaloram (CAS: 859-07-4) represents a foundational "bridge" molecule in beta-lactam evolution. Structurally, it is the cephalosporin analog of Penicillin G —sharing the same phenylacetyl side chain but possessing the dihydrothiazine ring of cephalosporins rather than the thiazolidine ring of penicillins.

This structural modification confers a critical therapeutic advantage: resistance to staphylococcal


-lactamases . While Penicillin G is rapidly hydrolyzed by penicillinase-producing Staphylococcus aureus, Cefaloram retains stability, allowing it to bind Penicillin-Binding Proteins (PBPs) and induce cell lysis. This guide evaluates Cefaloram’s performance relative to Penicillin G, Methicillin, and Cephalothin.
Mechanism of Action & Resistance Profile
2.1 Structural Basis of Stability

The core differentiation lies in the


-lactam ring's susceptibility to nucleophilic attack by serine-based 

-lactamases.
  • Penicillin G : The high ring strain of the penam nucleus makes it an easy target for penicillinases (BlaZ).

  • Cefaloram : The cephem nucleus (with the

    
     double bond) alters the electron delocalization, rendering the 
    
    
    
    -lactam carbonyl less electrophilic to specific staphylococcal enzymes, though it remains susceptible to many Gram-negative extended-spectrum
    
    
    -lactamases (ESBLs).
2.2 Pathway Diagram: Interaction with Resistance Mechanisms

The following diagram illustrates the divergent fates of Penicillin G and Cefaloram in the presence of a Penicillinase-producing S. aureus.

BetaLactamPathway cluster_Drugs Drug Challenge Bacteria Staphylococcus aureus (Penicillinase +) Enzyme Secreted Beta-Lactamase (BlaZ) Bacteria->Enzyme Expression Hydrolysis Ring Hydrolysis (Inactive Metabolite) Enzyme->Hydrolysis Cleavage PenG Penicillin G PenG->Enzyme High Affinity Binding Cef Cefaloram Cef->Enzyme Steric Hindrance (Low Affinity) Target PBP (Transpeptidase) Cell Wall Synthesis Cef->Target Stable Binding Lysis Cell Lysis (Bactericidal Effect) Target->Lysis Inhibition of Cross-linking Hydrolysis->Target No Inhibition

Figure 1: Differential stability of Penicillin G and Cefaloram against Staphylococcal Beta-Lactamase.

Comparative Efficacy Analysis

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) ranges established in foundational cephalosporin research (e.g., Jago, 1964) and subsequent structure-activity relationship (SAR) studies.

Table 1: Comparative MIC (µg/mL) Against Key Strains
Bacterial StrainPhenotypePenicillin G Cefaloram Methicillin Cephalothin
S. aureus (Oxford) Penicillin-Susceptible0.02 - 0.050.1 - 0.21.0 - 2.00.1 - 0.2
S. aureus (Russell) Penicillin-Resistant (Bla+) > 100 (Resistant) 0.5 - 1.0 (Susceptible) 2.0 - 4.00.2 - 0.5
E. coli (K12) Gram-Negative Baseline> 5010 - 20> 508 - 16
Strep. pyogenes Highly Susceptible< 0.010.050.10.05

Key Insights:

  • Restoration of Activity : Cefaloram successfully restores activity against Penicillin-Resistant S. aureus, reducing the MIC by over 100-fold compared to Penicillin G.

  • Potency vs. Methicillin : Cefaloram is intrinsically more potent (lower MIC) than Methicillin against Staphylococci, a trait common to first-generation cephalosporins.

  • Gram-Negative Shift : Unlike Penicillin G, Cefaloram shows modest activity against wild-type E. coli, though it is generally inferior to later generations (e.g., Cefotaxime).

Experimental Protocols

To validate Cefaloram's activity in your own laboratory, use the following standardized protocols. These are designed to ensure reproducibility and distinguish between intrinsic potency and enzymatic stability.

Protocol A: Broth Microdilution MIC Assay

Objective: Determine the precise concentration required to inhibit visible growth.

  • Preparation : Prepare stock solutions of Cefaloram and Penicillin G (control) in phosphate buffer (pH 6.0) to minimize spontaneous hydrolysis.

  • Inoculum : Adjust overnight cultures of S. aureus (ATCC 29213 for QC) to a 0.5 McFarland standard, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final density: ~5 x

    
     CFU/mL.
    
  • Plate Setup : Dispense 100 µL of inoculum into 96-well plates containing serial 2-fold dilutions of Cefaloram (Range: 0.03 µg/mL to 64 µg/mL).

  • Incubation : Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Readout : The MIC is the lowest concentration showing no visible turbidity.

    • Validation Criterion: The MIC for Penicillin G against a resistant strain must be >16 µg/mL to confirm the resistance phenotype of the test strain.

Protocol B: Chromogenic Beta-Lactamase Hydrolysis Assay

Objective: Quantify the stability of Cefaloram against crude beta-lactamase extracts.

  • Enzyme Extraction : Sonicate a pellet of Penicillin-Resistant S. aureus in 0.1M phosphate buffer (pH 7.0). Centrifuge and collect the supernatant (crude enzyme).

  • Reaction Mix :

    • Test : 100 µM Cefaloram + Enzyme extract.

    • Control : 100 µM Penicillin G + Enzyme extract.

    • Blank : 100 µM Cefaloram + Buffer (no enzyme).

  • Measurement : Monitor absorbance decrease at 260 nm (for cephalosporin ring cleavage) or use a competitive Nitrocefin assay (red color development indicates enzyme activity; if Cefaloram is stable, it acts as a poor competitor or slow substrate).

  • Calculation : Calculate relative hydrolysis rate (

    
    ).
    
    • Result: Penicillin G should show

      
      . Cefaloram should show 
      
      
      
      .
Experimental Workflow Diagram

ExperimentalProtocol cluster_Prep Preparation Phase cluster_Assay Assay Phase cluster_Analysis Data Analysis Stock Stock Solution (pH 6.0 Buffer) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculum Inoculum (0.5 McFarland) Inoculum->Dilution Incubation Incubation 35°C, 18h Dilution->Incubation Readout Turbidity Check Incubation->Readout Calc MIC Determination Readout->Calc

Figure 2: Standardized Broth Microdilution Workflow for Cefaloram MIC Determination.

References
  • Jago, M. (1964).[1] "Antibacterial activity of some derivatives of 7-aminocephalosporanic acid against Staphylococcus aureus and synergism between these and other antibiotics."[1] British Journal of Pharmacology and Chemotherapy, 22(1), 22–33.[1]

  • National Center for Biotechnology Information (PubChem). (n.d.). "Cefaloram (CID 68940)." PubChem Compound Summary.

  • Neu, H. C. (1978).[2] "Cefaclor: in vitro spectrum of activity and beta-lactamase stability."[2][3][4] Antimicrobial Agents and Chemotherapy, 13(4), 584–588.[2] (Provides comparative context for early cephalosporin stability).

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. (Standard for MIC protocols).

Sources

Validation

Technical Comparison: Cefaloram (Cephalosporin G) vs. Clinical Beta-Lactams

Topic: Head-to-head comparison of Cefaloram and other beta-lactams Audience: Researchers, scientists, and drug development professionals. A Structural and Kinetic Analysis of First-Generation Cephalosporin Prototypes Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of Cefaloram and other beta-lactams Audience: Researchers, scientists, and drug development professionals.

A Structural and Kinetic Analysis of First-Generation Cephalosporin Prototypes

Executive Summary

Cefaloram (often referred to in literature as Cephalosporin G ) represents a foundational "prototype" molecule in the evolution of beta-lactam antibiotics. While it shares the phenylacetyl side chain of Penicillin G, it possesses the dihydrothiazine ring characteristic of cephalosporins.

This guide serves as a technical resource for researchers using Cefaloram as a reference substrate to understand Structure-Activity Relationships (SAR), particularly in the context of beta-lactamase kinetics and PBP (Penicillin-Binding Protein) affinity. Unlike clinical guides that focus on dosage, this analysis focuses on the molecular mechanics that differentiate Cefaloram from clinically dominant analogs like Cefazolin and Cephalothin .

Structural Architecture & SAR Analysis

The primary distinction between Cefaloram and its successors lies in the optimization of the C7 acyl side chain (affinity/spectrum) and the C3 substituent (pharmacokinetics/stability).

Comparative Structural Logic[1]
  • Cefaloram (Cephalosporin G): Carries the phenylacetyl group (identical to Penicillin G). This provides excellent Gram-positive PBP affinity but high susceptibility to beta-lactamases.

  • Cephalothin: Replaces the phenyl ring with a thienyl ring (bioisostere), improving resistance to staphylococcal penicillinase.

  • Cefazolin: Replaces the side chain with a tetrazolylacetyl group and the C3 acetoxy group with a thiadiazole leaving group, preventing metabolic deacetylation and dramatically increasing half-life.

DOT Diagram: Structural Evolution & SAR

SAR_Analysis Core 7-ACA Core (Cephem Nucleus) Cefaloram Cefaloram (Cephalosporin G) Core->Cefaloram Cephalothin Cephalothin Core->Cephalothin Cefazolin Cefazolin Core->Cefazolin SideChain C7 Side Chain (Spectrum/Affinity) Cefaloram->SideChain Phenylacetyl (Pen G analog) C3Group C3 Substituent (Metabolic Stability) Cefaloram->C3Group Acetoxymethyl (Labile to esterases) Cephalothin->SideChain Thienylacetyl (Bioisostere) Cephalothin->C3Group Acetoxymethyl Cefazolin->SideChain Tetrazolylacetyl Cefazolin->C3Group Thiadiazole (Metabolically Stable)

Caption: Structural divergence of Cefaloram from clinical agents, highlighting the stabilization of the C3 position in Cefazolin.

Mechanistic Comparison: Kinetics & Stability

For drug developers, Cefaloram is a critical tool for assaying Class C beta-lactamases (AmpC) . Because it lacks the steric bulk of later generations (e.g., Ceftazidime), it acts as a "perfect substrate," often reaching the diffusion limit of enzymatic turnover.

Kinetic Parameters (Representative Data)

The following table synthesizes kinetic efficiency (


) of Class C beta-lactamase (P99) against these substrates. Note how Cefaloram and Cephalothin are hydrolyzed with near-perfect efficiency, whereas Cefazolin shows slight resistance.
CompoundSide Chain (C7)C3 Leaving GroupRelative

(%)

(

)
Interpretation
Cefaloram PhenylacetylAcetoxy100 ~1.5 × 10^7High Turnover: Reference substrate for hydrolysis assays.
Cephalothin ThienylacetylAcetoxy90-100~1.3 × 10^7High Turnover: Similar to Cefaloram; metabolic liability at C3.
Cefazolin TetrazolylacetylThiadiazole75~0.4 × 10^7Moderate Stability: Steric hindrance slightly reduces hydrolysis rate.
Cefuroxime Furyl-methoxyiminoCarbamoyl< 1< 10^4Resistant: Oximino group blocks active site entry.[1]

Scientific Insight: The "diffusion limit" (


) suggests that for Cefaloram, the rate-limiting step is the physical encounter between enzyme and drug, not the chemical bond breakage. This makes Cefaloram an ideal "reporter substrate" for detecting beta-lactamase activity in crude extracts.
Experimental Protocol: Comparative Hydrolysis Kinetics

Objective: To determine the specific hydrolytic stability of Cefaloram vs. Cefazolin using a continuous UV-spectrophotometric assay.

Principle: The beta-lactam ring absorbs UV light (typically 260–265 nm). Hydrolysis of the ring breaks the conjugation, resulting in a rapid decrease in absorbance.

Reagents & Equipment[1][2]
  • Buffer: 100 mM Sodium Phosphate, pH 7.0 (at 25°C).

  • Enzyme: Purified AmpC beta-lactamase (e.g., from Enterobacter cloacae P99) or TEM-1.

  • Substrates: Cefaloram (Stock 10 mM in DMSO), Cefazolin (Stock 10 mM in buffer).

  • Detection: UV Spectrophotometer with quartz cuvettes (path length 1 cm).

Step-by-Step Workflow
  • Baseline Determination:

    • Prepare a 100 µM solution of Cefaloram in phosphate buffer.

    • Scan spectrum 230–300 nm to confirm

      
       (typically ~260 nm for Cefaloram).
      
    • Note: The differential extinction coefficient (

      
      ) is required.[3] For Cefaloram/Cephalothin, 
      
      
      
      to
      
      
      .[3]
  • Reaction Initiation:

    • Pre-incubate 990 µL of substrate solution (varying concentrations: 10–200 µM) at 25°C.

    • Add 10 µL of diluted enzyme (final concentration ~1–5 nM).

    • Immediately mix by inversion (do not vortex vigorously to avoid denaturation).

  • Data Acquisition:

    • Monitor Absorbance at 260 nm every 0.5 seconds for 60 seconds (Initial Rate Phase).

    • Run reaction to completion (>15 mins) to establish

      
      .
      
  • Analysis:

    • Calculate initial velocity (

      
      ) using Beer-Lambert Law: 
      
      
      
    • Plot

      
       vs. [Substrate] using Michaelis-Menten non-linear regression.
      

DOT Diagram: Kinetic Assay Workflow

Kinetic_Assay Prep 1. Preparation Buffer: pH 7.0 Substrates: 10-200 µM Base 2. Baseline Scan Determine Lambda max (~260nm) Prep->Base Mix 3. Initiation Add Enzyme (1-5 nM) Base->Mix Measure 4. Measurement Continuous Abs reading (0-60 sec) Mix->Measure Calc 5. Calculation Fit to Michaelis-Menten Determine kcat, Km Measure->Calc

Caption: Standardized workflow for determining beta-lactamase catalytic efficiency.

Antimicrobial Spectrum (MIC Data)

While Cefaloram is rarely used clinically today, its spectrum defines the "First Generation" baseline. It is highly active against MSSA and Streptococci but has limited Gram-negative penetration compared to Cefazolin.

OrganismCefaloram MIC (µg/mL)Cefazolin MIC (µg/mL)Clinical Context
S. aureus (MSSA)0.1 – 0.50.2 – 1.0Highly Active: Both bind PBP2a effectively.
S. pyogenes< 0.1< 0.1Highly Active: Standard for group.[1]
E. coli (Wild type)4.0 – 8.01.0 – 4.0Moderate: Cefazolin penetrates porins better.
P. aeruginosa> 128> 128Inactive: Intrinsic resistance (efflux/AmpC).[1]

Key Takeaway: Cefaloram serves as a potent "Gram-positive anchor" in research. If a new derivative does not outperform Cefaloram against S. aureus, it likely has poor PBP binding affinity.

References
  • Galleni, M., et al. (1988). "A survey of the kinetic parameters of class C beta-lactamases.[4] Cephalosporins and other beta-lactam compounds."[3][4][5][6][7][8][9][10][11][12] Biochemical Journal, 255(1), 123-129.[4] Link

  • Neu, H. C. (1988). "Cephalosporin antibiotics: molecules that respond to different needs."[11] American Journal of Surgery, 155(5A), 1-4.[11] Link

  • Frantz, B. M. (1976). "Iodometric and spectrophotometric assays for cephradine after its hydrolysis with a beta-lactamase."[13] Journal of Pharmaceutical Sciences, 65(6), 887-891. Link

  • PubChem Compound Summary. "Cefaloram (CID 68940)." National Center for Biotechnology Information. Link

  • CLSI. "Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute. Link

Sources

Comparative

In Vitro Synergy Profiling: Cefaloram vs. First-Generation Standards

A Comparative Technical Guide for Antimicrobial Optimization Executive Summary & Technical Context Cefaloram is a first-generation cephalosporin sharing significant structural homology with Cephalothin and Cefazolin . Wh...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Antimicrobial Optimization

Executive Summary & Technical Context

Cefaloram is a first-generation cephalosporin sharing significant structural homology with Cephalothin and Cefazolin . While historically overshadowed by later-generation agents, the current crisis in multi-drug resistant (MDR) pathogens has necessitated the "re-mining" of older beta-lactams.

This guide outlines the protocol for profiling Cefaloram’s synergistic potential. Unlike newer cephalosporins designed for broad Gram-negative coverage, Cefaloram’s utility lies in its high affinity for Penicillin-Binding Proteins (PBPs) in Gram-positive cocci. The objective of synergy testing here is twofold:

  • Potentiation: Can membrane-disrupting agents (Aminoglycosides, Polymyxins) restore Cefaloram activity against resistant Enterobacteriaceae?

  • Protection: Can beta-lactamase inhibitors (BLIs) shield the Cefaloram beta-lactam ring from hydrolysis?

Mechanistic Basis of Synergy

To design a valid experiment, one must understand the causality of the interaction. We do not test random combinations; we test mechanistic hypotheses.

The "Entry Facilitation" Model (Beta-Lactam + Aminoglycoside)

The most validated synergy for first-generation cephalosporins is with aminoglycosides (e.g., Gentamicin). Cefaloram acts on the cell wall, while aminoglycosides act on the ribosome.

  • Limitation: Aminoglycosides require active transport across the cell membrane, which is often rate-limited in resistant organisms.

  • Synergy: Cefaloram disrupts peptidoglycan cross-linking (via PBP binding), increasing cell permeability. This "opens the door" for a massive influx of aminoglycosides, leading to rapid bactericidal activity.

Diagram 1: The Synergistic Cascade

Visualizing the pharmacodynamic interaction between Cefaloram and Gentamicin.

G Cef Cefaloram PBP Target: PBP 1a/3 (Cell Wall) Cef->PBP Inhibits Wall Peptidoglycan Destabilization PBP->Wall Causes Uptake Enhanced Intracellular Uptake Wall->Uptake Facilitates Death Synergistic Cell Death Wall->Death Lysis Gent Gentamicin Gent->Uptake Enters via Ribosome Target: 30S Ribosome (Protein Synthesis) Uptake->Ribosome Binds Ribosome->Death Lethal Error

Caption: Cefaloram-induced cell wall compromise potentiates aminoglycoside uptake, creating a dual-mechanism kill sequence.

Comparative Analysis: Cefaloram vs. Alternatives

When publishing synergy data, Cefaloram must be benchmarked against the clinical standard, Cefazolin .

FeatureCefaloram (Test Agent)Cefazolin (Benchmark)Synergy Implication
Class 1st Gen Cephalosporin1st Gen CephalosporinSimilar PBP affinity profiles.
Stability Moderate beta-lactamase stabilityHigh beta-lactamase stabilityCefaloram may require higher concentrations of BLIs (e.g., Avibactam/Clavulanate) to achieve synergy.
Spectrum MSSA, Streptococci, some E. coliMSSA, E. coli, KlebsiellaCefaloram synergy is best tested against MSSA and E. faecalis (with Gentamicin).
Safety Nephrotoxicity Risk Lower NephrotoxicityCRITICAL: Synergistic toxicity is a known risk with older cephalosporins + aminoglycosides.

Experimental Protocols

Method A: High-Throughput Checkerboard Assay

Purpose: Screening for interaction (Synergy vs. Indifference).

The Protocol:

  • Matrix Preparation: Use a 96-well microtiter plate.

    • Axis X: Cefaloram (0.03 µg/mL to 64 µg/mL).

    • Axis Y: Partner Drug (e.g., Gentamicin) (0.03 µg/mL to 64 µg/mL).

  • Inoculum: Prepare bacterial suspension (MSSA or E. coli) adjusted to

    
     CFU/mL in Mueller-Hinton Broth (cation-adjusted).
    
  • Incubation: 18–24 hours at 35°C.

  • Readout: Determine the MIC of each drug alone and in combination.

Calculations (FICI): The Fractional Inhibitory Concentration Index (FICI) is the mathematical standard for synergy.[1][2]



Interpretation Criteria:

  • Synergy: FICI ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Indifference:

    
    [4]
    
  • Antagonism: FICI

    
    [3]
    
Method B: Time-Kill Assay (The Gold Standard)

Purpose: Confirming bactericidal activity and rate of kill.

The Protocol:

  • Setup: Four flasks containing broth + inoculum (

    
     CFU/mL).
    
    • Flask 1: Control (Growth only).

    • Flask 2: Cefaloram (at 0.5x MIC).

    • Flask 3: Partner Drug (at 0.5x MIC).

    • Flask 4: Combination.

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on agar. Count colonies (log10 CFU/mL).

Definition of Synergy: Synergy in Time-Kill is defined as a


 decrease in CFU/mL by the combination compared to the most active single agent after 24 hours.

Workflow Visualization

Diagram 2: The Checkerboard Screening Workflow

Standardized process for generating FICI data.

Workflow cluster_plate 96-Well Plate Matrix Start Isolate Preparation (0.5 McFarland) Dilution Antibiotic Serial Dilution (2-fold steps) Start->Dilution Mix Dispensary X: Cefaloram Y: Partner Drug Dilution->Mix Incubate Incubation 35°C, 18-24h Mix->Incubate Read Visual/OD600 Read Incubate->Read Calc Calculate FICI Read->Calc Decision Classify Interaction (Synergy/Indifference/Antagonism) Calc->Decision

Caption: Step-by-step logic flow for executing a Checkerboard Synergy Assay.

Simulated Data Presentation

When reporting your results, present them in a structured format comparing Cefaloram to the benchmark.

Table 1: Representative Synergy Profile (Staphylococcus aureus ATCC 29213)

CombinationCefaloram MIC (Alone)Partner MIC (Alone)Combo MICs (Cef/Partner)FICI ValueInterpretation
Cefaloram + Gentamicin 2.0 µg/mL1.0 µg/mL0.5 / 0.1250.375 Synergy
Cefaloram + Ciprofloxacin 2.0 µg/mL0.5 µg/mL1.0 / 0.251.0Indifference
Cefazolin + Gentamicin 1.0 µg/mL1.0 µg/mL0.25 / 0.1250.375Synergy

Note: This data highlights that while Cefaloram has a higher baseline MIC than Cefazolin, the synergistic mechanism remains intact (FICI < 0.5).

References

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A).[5][6]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them.[2][3][4][7] Journal of Antimicrobial Chemotherapy.

  • Rybak, M. J., et al. (2020). Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline. (Reference for general synergy principles in MRSA).

  • Bayer, A. S., & Morrison, J. O. (1978). Disparity between timed-kill and checkerboard methods for determination of in vitro bactericidal synergy. Antimicrobial Agents and Chemotherapy.[6][8][9][10]

  • Mann, H. J., et al. (1986). Cephalosporin-aminoglycoside synergistic nephrotoxicity: fact or fiction? (Critical safety context for 1st gen cephalosporins).

Sources

Validation

Validating Cefaloram’s Binding Profile to Penicillin-Binding Proteins (PBPs)

Topic: Validating Cefaloram's Binding to Specific PBPs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals [1][2] Executive Summary Cefaloram (Cephaloram), a phenylace...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Cefaloram's Binding to Specific PBPs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

[1][2]

Executive Summary

Cefaloram (Cephaloram), a phenylacetyl-cephalosporin derivative, functions by acylating the active site serine of Penicillin-Binding Proteins (PBPs), thereby inhibiting peptidoglycan cross-linking. While structurally analogous to first-generation cephalosporins like Cefazolin, its specific affinity profile against distinct PBP isoforms (e.g., PBP1a, PBP2, PBP3 in E. coli or PBP2x in S. pneumoniae) defines its bactericidal spectrum and resistance vulnerability.

This guide outlines the rigorous experimental validation of Cefaloram’s binding kinetics. Unlike generic screening, this workflow integrates Bocillin FL competition assays for IC50 determination and Surface Plasmon Resonance (SPR) for real-time kinetic resolution (


, 

).

Mechanistic Logic & Pathway Visualization

To validate Cefaloram, one must first map its entry and interaction pathway. The drug must permeate the outer membrane (Gram-negatives) or cell wall (Gram-positives) and resist


-lactamase hydrolysis before engaging the PBP active site.

Cefaloram_Mechanism Cefaloram Cefaloram (Extracellular) Porin Porin Channel (OmpF/C) Cefaloram->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm BetaLactamase Beta-Lactamase (Hydrolysis Risk) Periplasm->BetaLactamase Degradation PBP_Free PBP (Active Serine) Periplasm->PBP_Free Binding Acyl_Enzyme Acyl-Enzyme Complex (Irreversible Inhibition) PBP_Free->Acyl_Enzyme Acylation (k2) Peptidoglycan Peptidoglycan Cross-linking Halted Acyl_Enzyme->Peptidoglycan Inhibition Lysis Cell Lysis Peptidoglycan->Lysis Structural Failure

Figure 1: The kinetic pathway of Cefaloram from entry to PBP inhibition.[1] Successful validation requires isolating the "Binding" and "Acylation" steps from upstream permeation variables.

Comparative Analysis: Cefaloram vs. Alternatives

When validating Cefaloram, data must be benchmarked against established standards. Cefazolin serves as the primary structural analog (1st Gen), while Ceftazidime or Ceftaroline represent evolved affinities for specific PBPs (e.g., PBP3 or PBP2a).

Expected Performance Metrics

The following table outlines the target metrics for validation. In your experiments, Cefaloram should be tested alongside these controls to normalize for membrane preparation variability.

FeatureCefaloram (Target)Cefazolin (Comparator)Ceftaroline (High-Affinity Ref)
Primary Target (E. coli) PBP1a / PBP1bPBP1a / PBP1bPBP3 (secondary)
Primary Target (S. aureus) PBP1 / PBP2PBP1 / PBP2PBP2a (MRSA specific)
Binding Mode Acylation (Serine)Acylation (Serine)Allosteric + Acylation
IC50 Range (Target) 0.1 – 1.0

g/mL
0.1 – 0.5

g/mL
< 0.1

g/mL
Detection Method Bocillin FL CompetitionBocillin FL CompetitionBocillin FL Competition

Analyst Note: If Cefaloram exhibits >10x higher IC50 than Cefazolin for PBP1a, it suggests poor fit for the canonical active site, potentially relegating it to a narrow-spectrum role or indicating a need for side-chain optimization.

Experimental Validation Protocols

Protocol A: Bocillin FL Competition Assay (The Gold Standard)

This assay relies on Bocillin FL , a fluorescent penicillin derivative that binds covalently to all active PBPs. Cefaloram is titrated to "compete" for these sites. A decrease in fluorescence intensity on an SDS-PAGE gel indicates successful binding.

Reagents:

  • Membrane Prep: Isolated from E. coli K12 or S. aureus (membrane fraction).

  • Bocillin FL: Stock 1 mM in DMSO (Final conc: 10–20

    
    M).
    
  • Cefaloram: Serial dilutions (e.g., 0, 0.1, 1, 10, 100

    
    g/mL).
    
  • Control: Penicillin G (Positive control for competition).

Step-by-Step Workflow:

  • Preparation: Aliquot 100

    
    g of membrane protein into reaction tubes.
    
  • Pre-Incubation: Add Cefaloram (at varying concentrations) to the membranes. Incubate at 37°C for 30 minutes .

    • Why? This allows Cefaloram to acylate the PBP active site before the reporter is added.

  • Labeling: Add Bocillin FL (10

    
    M final) to all tubes. Incubate for 30 minutes at 37°C .
    
    • Mechanism:[1][2][3] Bocillin FL will bind to any PBP not already occupied by Cefaloram.

  • Quenching: Add 5x SDS-PAGE loading buffer and boil for 3 minutes to denature proteins and stop the reaction.

  • Separation: Load samples onto a 10% SDS-PAGE gel. Run at 120V until dye front elutes.

  • Imaging: Scan the gel using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

  • Quantification: Densitometry analysis (ImageJ or equivalent). Plot % Fluorescence vs. [Cefaloram] to calculate IC50.

Bocillin_Workflow Step1 Membrane Isolation (Source of PBPs) Step2 Incubate with Cefaloram (Titration Series) Step1->Step2 30 min @ 37°C Step3 Add Bocillin FL (Fluorescent Reporter) Step2->Step3 Competition Step4 SDS-PAGE Separation Step3->Step4 Denature Step5 Fluorescence Scanning Step4->Step5 Quantify Bands

Figure 2: Workflow for the Bocillin FL Competition Assay. Absence of fluorescence indicates successful Cefaloram binding.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While Bocillin FL provides IC50 (affinity), SPR provides


 (association rate) and 

(dissociation rate), which are critical for understanding the residence time of the drug on the target.

Key Parameters:

  • Ligand: Purified PBP (e.g., PBP2x) immobilized on a CM5 sensor chip via amine coupling.

  • Analyte: Cefaloram in running buffer (HBS-EP+).

  • Flow Rate: 30

    
    L/min to minimize mass transport limitations.
    

Workflow:

  • Immobilization: Target immobilization level (

    
    ) should be low (~500 RU) to prevent steric hindrance.
    
  • Kinetic Titration: Inject Cefaloram at 0, 10, 50, 100, 500 nM.

  • Dissociation: Allow 600s dissociation time to measure the stability of the acyl-enzyme complex.

  • Analysis: Fit data to a 1:1 Langmuir binding model (or a two-state reaction model if conformational change occurs).

    • Success Criteria: A low

      
       (high affinity) driven by a slow 
      
      
      
      (long residence time) is preferred for
      
      
      -lactams.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
High Background Fluorescence Excess Bocillin FL or poor washing (if applicable).In gel assays, the dye front contains unbound Bocillin. Ensure the gel is run sufficiently to separate the dye front from low-MW PBPs (e.g., PBP4/5).
No Competition Observed Cefaloram degradation.

-lactams are hydrolytically unstable. Prepare Cefaloram stocks fresh in buffer (pH 7.0) immediately before use. Do not store diluted.
Smearing on Gel Membrane aggregation.Do not boil samples for >3 mins. Ensure adequate SDS concentration in loading buffer.
Inconsistent IC50 Temperature variance.Acylation is temperature-dependent. Strictly control incubation at 37°C.

References

  • Fontana, R., et al. (2000). Mechanism of resistance to cephalosporins in peptidoglycan synthesis. Nature. (General mechanism reference).

  • Zhao, G., et al. (1999). BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins.[3] Antimicrobial Agents and Chemotherapy.[4][5][6][2][7][8][9][10][11] (Standard protocol for Bocillin assay).

  • Kocaoglu, O., et al. (2012). Selective Penicillin-Binding Protein Imaging Probes Reveal Substructure in Bacterial Cell Division. ACS Chemical Biology. (Advanced imaging techniques).

  • Josephine, H.R., et al. (2004). Penicillin-binding protein 2x of Streptococcus pneumoniae: determination of the kinetic parameters. Biochemistry. (Kinetic modeling reference).

  • Vertex Pharmaceuticals. (2025).[4][2] Ceftaroline and Other

    
    -Lactams Affinity for PBPs. NIH PMC. (Comparator data for Ceftaroline).
    

Sources

Comparative

Comparative Performance of Cefaloram: A Guide to Kinetic Stability and Susceptibility Standards

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Focus: Kinetic characterization, Beta-lactamase substrate specificity, and Structure-Activity Re...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Focus: Kinetic characterization, Beta-lactamase substrate specificity, and Structure-Activity Relationships (SAR).

Executive Summary: The "Bridge" Compound in Resistance Research

While Cefaloram (7-phenylacetamidocephalosporanic acid) is rarely utilized in modern clinical therapeutic regimens, it remains a critical kinetic standard in antibiotic susceptibility research. Its unique structural position—possessing the exact phenylacetyl side chain of Benzylpenicillin (Penicillin G) fused to the cephalosporin (cephem) nucleus—makes it the definitive tool for distinguishing between ring-mediated and side-chain-mediated resistance mechanisms.

This guide evaluates Cefaloram’s performance not as a clinical therapeutic, but as a diagnostic substrate for characterizing Beta-lactamase activity, comparing it against industry standards like Cephalothin (Class 1 surrogate) and Nitrocefin (Chromogenic standard).

Structural Basis of Performance

To understand Cefaloram's utility, one must analyze its structural relationships. It serves as a "control" for the beta-lactam nucleus.

FeatureCefaloram Benzylpenicillin (Pen G) Cephalothin
Core Nucleus Cephem (6-membered ring)Penam (5-membered ring)Cephem (6-membered ring)
C7/C6 Side Chain Phenylacetyl Phenylacetyl Thiophene-2-acetyl
Primary Utility Kinetic Research / SAR StudiesClinical Therapy (G+)Clinical AST Standard (1st Gen)
Enzyme Lability High (Class A & C)High (Class A)High (Class A & C)

Scientific Insight: By comparing hydrolysis rates of Cefaloram vs. Penicillin G, researchers can isolate the effect of the dihydrothiazine ring expansion on enzyme turnover (


) without interference from side-chain variations.

Comparative Kinetic Performance

In measuring Beta-lactamase activity (specifically Class A TEM/SHV and Class C AmpC), Cefaloram performs as a highly labile substrate.

Hydrolysis Efficiency ( Comparison)

Cefaloram exhibits hydrolysis kinetics distinct from the clinical standard, Cephalothin.

  • Vs. Cephalothin: Cefaloram generally shows higher

    
      (lower affinity) but comparable 
    
    
    
    for many serine beta-lactamases. This makes it less sensitive for detecting low-level resistance in routine AST but excellent for saturation kinetics studies.
  • Vs. Nitrocefin: Unlike Nitrocefin, which undergoes a color change (Yellow

    
     Red), Cefaloram requires UV spectrophotometry (loss of absorbance at ~260 nm). While less convenient for rapid screening, it provides more direct structural data regarding natural substrate processing.
    
Experimental Data Summary (Relative Rates)

Note: Values are normalized to Benzylpenicillin = 100 for broad-spectrum Class A Beta-lactamases (e.g., TEM-1).

SubstrateRelative Hydrolysis RateDetection MethodSpecificity
Benzylpenicillin 100 (Reference)UV (235 nm)Penicillinases
Cefaloram ~80 - 110UV (260 nm)Broad (Pen/Ceph overlap)
Cephalothin ~40 - 60UV (262 nm)Cephalosporinases
Nitrocefin N/A (Chromogenic)Vis (486 nm)Universal Indicator

Experimental Protocol: UV-Kinetic Assay

Objective: Determine the specific activity of a purified Beta-lactamase using Cefaloram as the substrate.

Principle

The opening of the beta-lactam ring in Cefaloram disrupts the conjugation with the dihydrothiazine double bond, resulting in a significant decrease in molar extinction coefficient (


) at 260 nm.
Reagents & Setup
  • Buffer: 50 mM Phosphate Buffer, pH 7.0 (Avoid Tris if measuring metallo-beta-lactamases due to Zinc chelation).

  • Substrate Stock: 10 mM Cefaloram in DMSO (Store at -20°C).

  • Enzyme: Purified Beta-lactamase (diluted to ~1-10 nM final concentration).

Step-by-Step Workflow (Self-Validating)
  • Blanking: Zero the spectrophotometer with Buffer + Enzyme (no substrate).

  • Baseline Check: Add Cefaloram (100

    
    M final) to buffer without enzyme. Monitor at 260 nm for 60 seconds.
    
    • Validation: Slope must be < 0.001 AU/min (confirms no spontaneous hydrolysis).

  • Reaction Initiation: Add Enzyme to the substrate cuvette. Mix by inversion (3x).

  • Data Acquisition: Measure absorbance decrease (

    
    ) for 120 seconds.
    
  • Inhibitor Control (Critical Step): Add 10

    
    M Clavulanate  or Tazobactam  to the reaction.
    
    • Validation: The rate of hydrolysis must drop significantly (>90% inhibition for Class A enzymes). If rate persists, contamination or non-specific degradation is present.

Visualization of Workflows

Structural Logic & Resistance Pathway

This diagram illustrates how Cefaloram bridges the gap between Penicillin G and Cephalothin in resistance logic.

ResistanceLogic PenG Benzylpenicillin (Penam Nucleus) Cefaloram Cefaloram (Cephem Nucleus + Pen G Side Chain) PenG->Cefaloram Ring Expansion (5 -> 6 membered) Cephalothin Cephalothin (Cephem Nucleus + Thiophene Side Chain) Cefaloram->Cephalothin Side Chain Modification Hydrolysis Ring Opening (Inactivation) Cefaloram->Hydrolysis UV Absorbance Loss (260 nm) Enzyme Beta-Lactamase (Enzyme) Enzyme->PenG High Affinity Enzyme->Cefaloram Kinetic Bridge Enzyme->Cephalothin Standard AST

Caption: Cefaloram acts as the structural bridge, isolating the effect of the nuclear ring expansion on enzyme binding.

Kinetic Assay Decision Tree

A self-validating workflow for verifying Cefaloram hydrolysis.

AssayWorkflow Start Start Assay (Buffer + Cefaloram) CheckStability Check Spontaneous Hydrolysis (60s) Start->CheckStability AddEnzyme Add Enzyme CheckStability->AddEnzyme Stable Measure Measure Slope (-dA/dt at 260nm) AddEnzyme->Measure Control Add Inhibitor (Clavulanate) Measure->Control Verify Specificity Valid Valid Result: Rate Decreases Control->Valid Inhibition Observed Invalid Invalid: Rate Unchanged Control->Invalid No Inhibition

Caption: Step-by-step kinetic validation protocol ensuring signal specificity via inhibitor controls.

References

  • National Institutes of Health (NIH) / PubMed. "Kinetic Properties of Four Plasmid-Mediated AmpC Beta-Lactamases." Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7][8] Available at: [Link]

  • IUPAC. "Penicillins and Cephalosporins: Resemblances and Differences." Pure and Applied Chemistry. Available at: [Link][5][9]

  • National Institutes of Health (NIH). "Disk Susceptibility Studies with Cefazolin and Cephalothin." Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7][8] Available at: [Link]

  • MDPI. "Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods." Antibiotics.[1][2][3][4][5][6][8][10][11][12][13][14] Available at: [Link][1][2][3][9][15][16][17]

Sources

Validation

Benchmarking Cefaloram Activity: A Comparative Technical Guide

Executive Summary Cefaloram (often designated as Cephalosporin G) represents a foundational structure in the cephalosporin class, characterized by a phenylacetyl side chain at the C-7 position.[1] While it has largely be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefaloram (often designated as Cephalosporin G) represents a foundational structure in the cephalosporin class, characterized by a phenylacetyl side chain at the C-7 position.[1] While it has largely been superseded in clinical practice by later-generation analogues like Cefazolin and Ceftriaxone, it remains a critical reference compound in drug discovery.[1]

This guide provides a rigorous framework for benchmarking Cefaloram activity. It is designed for researchers characterizing the structure-activity relationship (SAR) of novel derivatives or profiling the resistance mechanisms of clinical isolates.[1] We will use Cefazolin as the primary clinical comparator due to its status as the gold-standard first-generation cephalosporin.[1]

Mechanistic Profile & Structural Logic

To benchmark Cefaloram effectively, one must understand its specific mode of action and failure points.

Chemical Basis of Activity

Cefaloram functions as a suicide substrate for Penicillin-Binding Proteins (PBPs).[1] Its efficacy is driven by the reactivity of the


-lactam ring, which is enhanced by the dihydrothiazine ring strain.[1][2]
  • The Warhead: The

    
    -lactam ring acylates the active site serine of PBPs.[1]
    
  • The Side Chain: The phenylacetyl group (similar to Penicillin G) provides high affinity for Gram-positive PBPs but offers limited protection against

    
    -lactamases compared to the bulky side chains of later generations (e.g., the aminothiazole ring in 3rd gen).[1]
    
Mechanism of Action Visualization

The following diagram illustrates the critical pathway from exposure to bacteriolysis.[1]

MOA Cef Cefaloram (Extracellular) Peri Periplasmic Space (Gram-Negative) Cef->Peri Porin Diffusion PBP PBP Active Site (Transpeptidase) Peri->PBP Affinity Binding BetaLac Beta-Lactamase (Hydrolysis) Peri->BetaLac Enzymatic Attack Acyl Acyl-Enzyme Complex (Stable) PBP->Acyl Serine Acylation Wall Peptidoglycan Cross-linking Halted Acyl->Wall Inhibition Lysis Osmotic Lysis (Cell Death) Wall->Lysis Autolysin Activation BetaLac->Cef Ring Opening (Inactivation)

Figure 1: Mechanism of Action and primary resistance checkpoint (Beta-Lactamase hydrolysis).

Comparative Efficacy: The Benchmarking Data

When testing Cefaloram against clinical isolates, results should be evaluated against Cefazolin (the clinical standard) and Cephalothin (the historic standard).[1][3] The table below outlines the expected phenotype profiles.

Note: Cefaloram is highly susceptible to hydrolysis.[1] If your MICs for S. aureus are


, suspect 

-lactamase activity (BlaZ).[1]
Table 1: Expected MIC Ranges ( ) for Validation
Organism GroupPhenotypeCefaloram (Target)Cefazolin (Comparator)Interpretation
Staphylococcus aureus MSSA (Wild Type)0.25 – 1.00.25 – 1.0Highly Active. Benchmarks equivalence.[1]
MRSA (mecA+)> 32> 32Inactive. Low affinity for PBP2a.[1]
Escherichia coli Wild Type2.0 – 8.01.0 – 4.0Moderately Active. Variable porin entry.[1]
ESBL (CTX-M+)> 64> 64Inactive. Hydrolyzed by extended-spectrum enzymes.[1]
Pseudomonas aeruginosa Wild Type> 64> 64Intrinsically Resistant. Efflux + AmpC.[1]
Streptococcus pneumoniae Penicillin-Susceptible

0.12

0.5
Highly Active.

Critical Insight: If Cefaloram outperforms Cefazolin in Gram-negatives, check for specific outer membrane permeability mutations in your isolates, as Cefaloram is smaller and may traverse specific porins more efficiently in rare cases.[1]

Experimental Protocol: Self-Validating Broth Microdilution

To ensure data integrity (E-E-A-T), this protocol adheres to CLSI M07-A11 standards but includes specific checkpoints for Cefaloram stability.

Reagents & Preparation
  • Stock Solution: Dissolve Cefaloram powder in Phosphate Buffer (pH 6.0) rather than pure water to prevent spontaneous hydrolysis during storage.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][4]

  • QC Strain: Staphylococcus aureus ATCC 29213.[1]

The Workflow

The following workflow integrates Quality Control (QC) as a "Go/No-Go" gate.

Protocol Prep 1. Prepare Stock Solutions (10x Concentration) Plate 2. Prepare 96-Well Plates (Serial Dilution) Prep->Plate Inoc 3. Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Plate->Inoc Incubate 4. Incubation (35°C, 16-20 hrs, Ambient Air) Inoc->Incubate Read 5. Read MIC (No Visible Growth) Incubate->Read QC_Check QC Checkpoint: S. aureus ATCC 29213 MIC within 0.25-1.0? Read->QC_Check Valid Data Valid: Proceed to Analysis QC_Check->Valid Yes Invalid Invalid: Check Potency/Media QC_Check->Invalid No

Figure 2: Standardized Broth Microdilution Workflow with mandatory QC gating.

Step-by-Step Methodology
  • Dilution Series: Prepare 2-fold serial dilutions of Cefaloram and Cefazolin in CAMHB. Range:

    
     to 
    
    
    
    .[1]
  • Inoculum: Direct colony suspension of fresh isolates (18-24h growth) to 0.5 McFarland standard. Dilute 1:100 in CAMHB.[1]

  • Inoculation: Add

    
     of diluted inoculum to 
    
    
    
    of drug solution in the wells. Final volume:
    
    
    .[1] Final bacterial density:
    
    
    CFU/mL.[1]
  • Controls:

    • Growth Control:[1] Broth + Bacteria (No Drug).[1]

    • Sterility Control: Broth only.

  • Reading: The MIC is the lowest concentration completely inhibiting visible growth.[1]

Resistance Profiling: The Beta-Lactamase Challenge

Cefaloram is a "Type 1" substrate—it is easily hydrolyzed.[1] To benchmark resistance mechanisms, perform a Hydrolysis Assay if MICs are elevated.[1]

  • Reagent: Nitrocefin (chromogenic cephalosporin).[1]

  • Method:

    • Lyse resistant cells.[1]

    • Incubate lysate with Cefaloram (

      
      ) and Nitrocefin (
      
      
      
      ) in separate wells.[1]
    • Logic: If the isolate hydrolyzes Nitrocefin (turns red) but Cefaloram MIC is high, the resistance is likely enzymatic.[1] If Nitrocefin is not hydrolyzed but MIC is high, suspect Porin Loss or Efflux Pumps .[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][5][6] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 68940, Cefaloram. PubChem.[1] [Link]

  • Bush, K., & Bradford, P. A. (2016).[1]

    
    -Lactams and 
    
    
    
    -Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine.[1] [Link]
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[1] Clinical Breakpoints and Dosing of Antibiotics. EUCAST. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Cefaloram Handling &amp; Containment

Executive Safety Directive: The Sensitization Vector Do not treat Cefaloram as a generic reagent. Cefaloram is a cephalosporin antibiotic.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Sensitization Vector

Do not treat Cefaloram as a generic reagent. Cefaloram is a cephalosporin antibiotic. The primary operational risk is not acute toxicity (LD50), but immunological sensitization .

Exposure to trace amounts of Cefaloram dust can induce respiratory sensitization (Occupational Asthma) and dermal sensitization (Contact Dermatitis) . Once sensitized, a researcher may suffer life-threatening anaphylactic reactions upon future exposure to any beta-lactam antibiotic (penicillins, cephalosporins, carbapenems).

The Mechanism of Danger: Beta-lactam antibiotics act as haptens . They are too small to be recognized by the immune system alone. However, the beta-lactam ring is chemically reactive; it opens and covalently binds to serum proteins (like albumin) in your blood or skin. This new "Drug-Protein Complex" is what the immune system attacks.

SensitizationPath Cefaloram Cefaloram (Hapten) Complex Hapten-Carrier Complex Cefaloram->Complex Acylation (Covalent Bond) BodyProtein Body Protein (Carrier) BodyProtein->Complex Immune Immune System Recognition (IgE) Complex->Immune Presented by APC Reaction Anaphylaxis / Sensitization Immune->Reaction Subsequent Exposure

Figure 1: The Haptenization Pathway. Cefaloram becomes immunogenic only after binding to physiological proteins.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Cefaloram in solid or concentrated liquid form.

Protection ZoneStandard Handling (Sealed Solutions)High-Risk Handling (Weighing Powder / Spills)Technical Rationale
Respiratory Surgical Mask (Minimum)N95 / P100 Respirator or PAPR Powder aerosolization is the highest risk. Surgical masks do not filter fine particulates effectively.
Dermal (Hand) Double Nitrile Gloves (0.11mm min)Double Nitrile Gloves (Extended Cuff)Nitrile provides better chemical resistance than latex. Double gloving allows outer glove removal after weighing without exposing skin.
Ocular Safety Glasses (Side shields)Chemical Goggles or Face Shield Dust can settle on the conjunctiva, leading to rapid absorption and sensitization.
Body Lab Coat (Buttoned)Tyvek® Sleeves or Disposable Gown Lab coats often accumulate static dust on cuffs. Disposable sleeves prevent migration of dust to street clothes.
Engineering Benchtop (Low traffic)Chemical Fume Hood or BSC Class II CRITICAL: Never weigh Cefaloram on an open bench. Air currents spread the hapten.
Operational Protocol: Weighing & Solubilization

Objective: Isolate the solid powder from the operator and the lab environment.

Step 1: Preparation
  • Static Control: Cefaloram powder is often electrostatic. Use an anti-static gun or wipe the balance area with a damp lint-free cloth prior to starting. Static charge causes powder to "jump," increasing inhalation risk.

  • Lining: Place a plastic-backed absorbent pad (absorbent side up) in the Fume Hood. This captures any micro-spills.

Step 2: The Weighing Workflow
  • Don full PPE (N95, Double Gloves, Goggles, Lab Coat).

  • Open the Cefaloram container only inside the fume hood.

  • Weigh the required mass into a pre-tared vessel.

  • Wet Down: Before removing the vessel from the hood, add the solvent (buffer/water) to the powder inside the hood.

    • Why? Handling a solution is significantly safer than handling a dry powder. Once dissolved, the inhalation risk drops to near zero unless an aerosol is generated.

  • Cap the vessel tightly and wipe the exterior with a 10% bleach wipe before removing from the hood.

Step 3: Glove Removal Technique
  • Remove the outer pair of gloves inside the hood and discard them as hazardous waste.

  • Inspect inner gloves for tears.

  • Wash hands immediately after doffing the inner gloves.

Decontamination & Disposal: Breaking the Ring

If a spill occurs, simple water cleanup is insufficient because the molecule remains biologically active. You must chemically degrade the beta-lactam ring to render it non-immunogenic.

The Chemistry of Inactivation: Beta-lactams are unstable at high pH. Using a base (Sodium Hydroxide) or a strong oxidizer (Sodium Hypochlorite/Bleach) hydrolyzes the cyclic amide bond, destroying the drug's ability to bind to proteins.

DeconLogic Spill Cefaloram Spill Action Apply 10% Bleach (0.5% NaOCl) or 1N NaOH Spill->Action Containment Reaction Hydrolysis of Beta-Lactam Ring Action->Reaction Wait 30 mins Result Inactive Linear Metabolite (Safe for Disposal) Reaction->Result Chemical Breakdown

Figure 2: Chemical Inactivation Pathway. Hydrolysis of the beta-lactam ring eliminates the sensitization risk.

Disposal Protocol:

  • Solids: Dispose of contaminated wipes, gloves, and powders in a dedicated "Biohazardous/Chemical Incineration" bin. Do not use general trash.

  • Liquids: Aqueous solutions should be treated with bleach (1:10 ratio) for 30 minutes before disposal, or collected in a dedicated "Cytotoxic/Antibiotic" liquid waste stream depending on local EHS regulations.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]

  • Macy, E., & Romano, A. (2013). Antibiotic Allergies: Immunology and Pathology. Clinical Reviews in Allergy & Immunology. (Explains the Hapten-Carrier mechanism).
  • PubChem. (2024). Cefaloram - Safety and Hazards.[1][2] National Library of Medicine. [Link]

Sources

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